molecular formula C6H10O4.C4H10N2<br>C10H20N2O4 B147277 Piperazine Adipate CAS No. 142-88-1

Piperazine Adipate

货号: B147277
CAS 编号: 142-88-1
分子量: 232.28 g/mol
InChI 键: BVEGEKOBSPXUJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992)
This compound is a piperazinium salt obtained by combining equimolar amounts of piperazine and adipic acid. It has a role as an anthelminthic drug and an antinematodal drug. It contains an adipate(2-) and a piperazinium(2+).
See also: Piperazine (has active moiety).

属性

IUPAC Name

hexanedioic acid;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEGEKOBSPXUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4.C4H10N2, C10H20N2O4
Record name PIPERAZINE ADIPATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20928
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059724
Record name Piperazine adipate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992)
Record name PIPERAZINE ADIPATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20928
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

10 to 50 mg/mL at 63 °F (NTP, 1992)
Record name PIPERAZINE ADIPATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20928
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

142-88-1
Record name PIPERAZINE ADIPATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20928
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine adipate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine adipate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanedioic acid, compd. with piperazine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine adipate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERAZINE ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7P5P122LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

482 °F approximately with decomposition (NTP, 1992)
Record name PIPERAZINE ADIPATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20928
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of Piperazine Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for piperazine (B1678402) adipate (B1204190), a widely used anthelmintic agent. The document details the underlying chemical principles, experimental procedures, and physicochemical properties of the compound, tailored for a scientific audience engaged in pharmaceutical research and development.

Introduction

Piperazine adipate is an organic salt formed from the reaction of equimolar amounts of piperazine, a cyclic diamine, and adipic acid, a dicarboxylic acid.[1] It is valued in the pharmaceutical industry for its efficacy as an anthelmintic, a class of drugs used to treat parasitic worm infections.[1] The formation of the adipate salt offers advantages over the use of piperazine hydrate (B1144303), including improved stability and handling properties. This guide will explore the core aspects of its synthesis.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound is a straightforward acid-base neutralization reaction. Piperazine, with two secondary amine groups, acts as a Brønsted-Lowry base, while adipic acid, with two carboxylic acid groups, acts as a Brønsted-Lowry acid.

The reaction mechanism involves the transfer of protons (H⁺) from the carboxylic acid groups of adipic acid to the nitrogen atoms of the piperazine molecule. This results in the formation of the piperazinium dication and the adipate dianion, which are held together by ionic bonds to form the stable salt, this compound.[2]

Reaction Scheme:

G cluster_product Product piperazine Piperazine piperazine_adipate This compound piperazine->piperazine_adipate + Adipic Acid adipic_acid Adipic Acid

Caption: Overall reaction for the synthesis of this compound.

Mechanism of Proton Transfer:

G cluster_mechanism Mechanism step1 Protonation of first nitrogen step2 Protonation of second nitrogen step1->step2 Proton Transfer formation Ionic bond formation step2->formation Proton Transfer

Caption: Stepwise proton transfer in this compound formation.

Experimental Protocols

The following experimental protocols are based on established synthesis methods.[2][3]

Materials and Equipment
  • Piperazine hydrate

  • Adipic acid

  • Solvent (e.g., industrial methylated spirit, water)

  • Reaction vessel with stirring capability

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Synthesis Procedure
  • Dissolution of Reactants:

    • Prepare a solution of piperazine hydrate in the chosen solvent.

    • In a separate vessel, prepare a solution of an equimolar amount of adipic acid in the same solvent.

    • The initial temperature of both solutions can be maintained at 40-50°C to aid dissolution.[3]

  • Reaction:

    • Slowly add the adipic acid solution to the piperazine hydrate solution with constant stirring.

    • A white crystalline precipitate of this compound will begin to form.

  • Isolation and Purification:

    • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

    • Filter the hot suspension using a Buchner funnel under vacuum.

    • Wash the collected crystals with two portions of the cold solvent.

    • Dry the purified this compound in an oven at a suitable temperature.

Experimental Workflow

G start Start dissolve Dissolve Piperazine Hydrate and Adipic Acid Separately start->dissolve mix Mix Solutions with Stirring (40-50°C) dissolve->mix precipitate Precipitation of This compound mix->precipitate filter Filter the Hot Suspension precipitate->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry the Product wash->dry end End dry->end

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

ParameterValueReference
Molecular Formula C₁₀H₂₀N₂O₄[1]
Molecular Weight 232.28 g/mol [1]
Appearance Odorless white crystalline powder[1]
Melting Point 256-257 °C[1]
Solubility in Water 10 to 50 mg/mL at ~17°C[1]
Thermal Stability Stable up to 215 °C[2]
Elemental Analysis (Calculated) C: 51.71%, H: 8.68%, N: 12.06%, O: 27.55%[2]
Elemental Analysis (Experimental) C: 51.732%, H: 8.589%, N: 12.108%[2]

Conclusion

The synthesis of this compound is a robust and efficient process based on the principles of acid-base chemistry. The reaction of piperazine with adipic acid in a 1:1 molar ratio reliably produces the desired salt.[2] While specific yield optimization data is limited, the provided protocol offers a solid foundation for the laboratory-scale synthesis of this important pharmaceutical compound. Further research could focus on exploring the influence of different solvents and reaction conditions on the yield, purity, and crystal morphology of this compound.

References

physicochemical properties of piperazine adipate for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Piperazine (B1678402) Adipate (B1204190) for Research Professionals

Introduction

Piperazine adipate, a salt formed from the equimolar combination of piperazine and adipic acid, is a compound of interest in pharmaceutical and veterinary research, primarily for its anthelmintic properties.[1] Its mechanism of action involves paralyzing parasitic worms, which allows the host to expel them.[2][3] A thorough understanding of its physicochemical properties is fundamental for researchers in drug development, formulation, and analytical sciences to ensure its effective and safe application. This guide provides a detailed overview of these properties, complete with experimental protocols and visual workflows.

General and Chemical Properties

This compound is a white crystalline powder that is odorless and has a slightly acidic taste.[1][4] It is formed from the reaction of piperazine, a cyclic secondary amine, and adipic acid, a dicarboxylic acid.[2]

PropertyValueReference
CAS Number 142-88-1[2][5]
Molecular Formula C₁₀H₂₀N₂O₄[1][5]
Molecular Weight 232.28 g/mol [1][2]
IUPAC Name hexanedioic acid;piperazine[2]
Synonyms Adiprazine, Vermicompren, Entacyl[1][6]
Physical Description Odorless, white crystalline powder or solid[1][2][4]
Taste Slightly acid taste[1][4]

Thermodynamic and Solubility Properties

The thermodynamic and solubility characteristics of this compound are crucial for its formulation and delivery.

PropertyValueReference
Melting Point ~250-257 °C (with decomposition)[1][4][5]
Water Solubility 10 to 50 mg/mL at 17.2 °C (63 °F)[1][2][6]
Other Solubilities Soluble in acetic acid; Practically insoluble in ethanol, acetone (B3395972), and diethyl ether.[4] Soluble in DMSO.[3][3][4]
pH of Aqueous Solution 5.0 - 6.0 (for a 1 in 20 or 5% solution)[1][2][4]
pKa (Piperazine Base) pKa1: 5.33 - 5.35, pKa2: 9.73[7][8][9]
Stability Stable under recommended storage conditions. May be light-sensitive.[5][10][5][10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound in a research setting.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard guidelines for determining the solubility of active pharmaceutical ingredients (APIs).[11][12]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and pH.

Materials:

  • This compound

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)

  • Deionized water

  • Shaking incubator or water bath

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, spectrophotometry)

  • Volumetric flasks, pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 6.8 buffer) in a suitable container. The excess solid should be clearly visible.

  • Seal the container to prevent solvent evaporation.

  • Place the container in a shaking incubator set to a constant temperature (e.g., 37 ± 1 °C).[11]

  • Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[11]

  • After agitation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Separate the undissolved solid from the solution by centrifugation or filtration.[11]

  • Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method.

  • Repeat the concentration measurement at different time points (e.g., 24, 48, 72h) until sequential measurements are consistent (e.g., within 10%), indicating that equilibrium has been reached.[11]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to buffer B Seal container A->B C Agitate at constant temp (e.g., 37°C) B->C D Sample at multiple time points (24, 48, 72h) C->D E Separate solid (Centrifuge/Filter) D->E F Dilute supernatant E->F G Analyze concentration (e.g., HPLC) F->G H Confirm Equilibrium Reached G->H H->D If No I Report Solubility H->I If Yes

Caption: Workflow for Equilibrium Solubility Determination.

Determination of pKa by Potentiometric Titration

This method is widely used for its simplicity and precision in determining the dissociation constants of weak acids and bases.[9][13][14]

Objective: To determine the pKa values of the piperazine moiety in this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, precise increments of the standardized HCl or NaOH solution from a burette.

  • After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

  • Continue the titration well past the equivalence point(s).

  • Plot the measured pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point. For a diprotic base like piperazine, two equivalence points and two half-equivalence points will be observed. The pKa values correspond to the pH at these half-neutralization points.[13]

G A Calibrate pH meter B Prepare aqueous solution of this compound A->B C Titrate with standardized acid/base B->C D Record pH after each titrant addition C->D E Plot pH vs. Volume of Titrant D->E F Determine equivalence point(s) E->F G Calculate half-equivalence point(s) F->G H Identify pKa = pH at half-equivalence point(s) G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Assay by Non-aqueous Titration

This protocol is based on pharmacopeial methods for the assay of piperazine salts.[4]

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound (previously dried)

  • Acetic acid for non-aqueous titration

  • Acetone for non-aqueous titration

  • 0.1 M Perchloric acid VS (Volumetric Solution)

  • Bromocresol green-methylrosaniline chloride TS (Indicator)

Procedure:

  • Accurately weigh about 0.2 g of previously dried this compound.

  • Dissolve the sample in a mixture of 20 mL of acetic acid for non-aqueous titration and 40 mL of acetone for non-aqueous titration.

  • Add 6 drops of the bromocresol green-methylrosaniline chloride indicator. The solution will appear red-purple.

  • Titrate with 0.1 M perchloric acid VS until the color of the solution changes from red-purple to blue-purple.

  • Perform a blank determination (titrating the solvent mixture without the sample) and make any necessary corrections.

  • Calculate the percentage of this compound in the sample based on the volume of perchloric acid consumed.

G A Weigh dried this compound sample B Dissolve in Acetic Acid / Acetone mixture A->B C Add indicator (e.g., Crystal Violet) B->C D Titrate with 0.1 M Perchloric Acid C->D E Observe endpoint color change D->E F Record volume of titrant E->F Endpoint Reached G Perform blank titration F->G H Calculate Purity G->H

Caption: Workflow for Assay by Non-aqueous Titration.

Crystal Structure Analysis by X-ray Diffraction (XRD)

Single-crystal or powder X-ray diffraction (PXRD) is the definitive method for determining the crystal structure of a solid material.[15][16]

Objective: To elucidate the three-dimensional atomic arrangement of this compound in its crystalline form.

General Workflow:

  • Crystal Growth (for Single-Crystal XRD): Grow single crystals of sufficient size and quality, typically by slow evaporation of a saturated solution.

  • Sample Preparation (for PXRD): Finely grind the crystalline powder to ensure random orientation of the crystallites.

  • Data Collection: Mount the sample in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample. As the sample is rotated, the diffracted X-rays are detected at various angles (2θ).

  • Data Processing: The diffraction pattern (a plot of intensity vs. 2θ) is generated. For PXRD, this pattern serves as a fingerprint of the crystalline phase.[16]

  • Structure Solution and Refinement (for Single-Crystal XRD): The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[15]

Conclusion

The data and protocols presented in this guide offer a comprehensive technical resource for researchers working with this compound. Accurate determination of its physicochemical properties is a critical prerequisite for advanced studies, including formulation development, quality control, and understanding its biological activity. The provided workflows serve as a practical foundation for laboratory investigation, ensuring consistency and reliability in experimental outcomes.

References

An In-depth Technical Guide on the Mechanism of Action of Piperazine Adipate on GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine (B1678402) adipate (B1204190), a widely utilized anthelmintic agent, primarily exerts its therapeutic effect by modulating gamma-aminobutyric acid (GABA) receptors in invertebrates. This guide provides a comprehensive technical overview of the mechanism of action of piperazine at GABA receptors, drawing a critical distinction between its effects on invertebrate and vertebrate systems. While it acts as a GABA agonist in nematodes, leading to flaccid paralysis, evidence in vertebrate systems suggests a more complex and potentially antagonistic interaction with GABAA receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying pathways and experimental workflows to support further research and drug development in this area.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates. Its receptors, particularly the ionotropic GABAA receptors, are crucial targets for a wide array of therapeutic agents. Piperazine and its salts, including piperazine adipate, have a long history of use in veterinary and human medicine for the treatment of nematode infections.[1] The selective toxicity of piperazine towards these parasites is attributed to its specific interactions with their neuromuscular GABA receptors.[2] This guide delves into the molecular mechanisms underpinning this selectivity and explores the contrasting effects observed in vertebrate systems.

Mechanism of Action in Invertebrates: GABA Agonism

In parasitic nematodes such as Ascaris lumbricoides, piperazine acts as a GABA receptor agonist.[1][3] This interaction leads to the opening of GABA-gated chloride channels on the muscle cells of the worm.[2] The subsequent influx of chloride ions causes hyperpolarization of the muscle membrane, rendering the muscle cells less excitable and resulting in a state of flaccid paralysis.[2][3] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are expelled by normal peristalsis.[2][3]

Quantitative Data: Efficacy of Piperazine on Nematode GABA Receptors

Recent studies have begun to quantify the effect of piperazine on the GABA receptors of various nematode species. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum, have been determined for piperazine in causing paralysis in several plant-parasitic nematodes.

Nematode SpeciesEC50 for Paralysis (mM)Reference
Pratylenchus penetrans12.3[4]
Meloidogyne incognita13.4[4]
Heterodera glycines14.4[4]
Experimental Protocol: Electrophysiological Recording from Ascaris suum Somatic Muscle

The following protocol is a summary of the methodology used to characterize the electrophysiological effects of piperazine on the somatic muscle cells of the parasitic nematode Ascaris suum.[5]

Preparation:

  • Dissect individual somatic muscle cells ("muscle bags") from adult Ascaris suum.

  • Perfuse the preparation with a high-chloride Ringer's solution.

Recording:

  • Use standard intracellular recording techniques to measure membrane potential and input conductance, or employ a voltage-clamp technique to measure membrane current.

  • Bath-apply piperazine at concentrations greater than 10-4M.

  • For reversal potential measurements, apply GABA and piperazine iontophoretically while voltage-clamping the cell.

Expected Observations:

  • Piperazine produces a dose-dependent and reversible increase in input conductance and hyperpolarization of the muscle membrane.

  • The reversal potential for both GABA and piperazine is close to the predicted Nernst potential for chloride ions, confirming the involvement of a chloride conductance.

  • Simultaneous application of GABA and piperazine shows that piperazine can reduce the amplitude of the GABA-evoked current, consistent with it acting as a partial agonist.

Mechanism of Action in Vertebrates: A Contrasting Picture

The action of piperazine on vertebrate GABA receptors is markedly different and more complex than in invertebrates. While the anthelmintic effect relies on GABA agonism, studies on vertebrate, particularly human, GABAA receptors suggest that piperazine and its derivatives can act as antagonists.

Quantitative Data: Antagonistic Activity of Piperazine Derivatives on Human GABAA Receptors

A study investigating the effects of various piperazine derivatives on human α1β2γ2 GABAA receptors expressed in Xenopus oocytes demonstrated a concentration-dependent inhibition of the GABA-evoked ion current.[6] The half-maximal inhibitory concentration (IC20), the concentration causing 20% inhibition, was determined for several derivatives.

Piperazine DerivativeIC20 (µM)Maximum Inhibition (at 1mM)Reference
1-(2-chlorophenyl)piperazine (2CPP)46~90%[6]

This study ranked the potency of various derivatives as GABAA receptor antagonists, indicating a novel mode of action for this class of compounds in vertebrates.[6]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus laevis Oocytes

This protocol outlines the general steps for expressing and characterizing the effects of compounds like piperazine derivatives on human GABAA receptors in Xenopus laevis oocytes.[6][7][8]

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2).

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a saline solution.

  • Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).

  • Co-apply piperazine or its derivatives at varying concentrations with GABA to assess their inhibitory effects.

3. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

  • Construct concentration-response curves to determine IC50 or IC20 values.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of Piperazine in Nematode Muscle

G Piperazine Piperazine GABA_R GABA Receptor (Nematode Muscle) Piperazine->GABA_R Agonist Binding Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Activates Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Agonistic action of piperazine on nematode GABA receptors.

Signaling Pathway of Piperazine Derivatives in Human Neurons

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_R GABA_A Receptor (Human) GABA_release->GABA_R Binds Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel No_Hyperpolarization Reduced/No Hyperpolarization Cl_channel->No_Hyperpolarization Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->GABA_R Antagonist Binding (Blocks GABA)

Caption: Antagonistic action of piperazine derivatives on human GABA_A receptors.

Experimental Workflow for Two-Electrode Voltage-Clamp

G start Start oocyte_prep Oocyte Preparation (Harvesting & Defolliculation) start->oocyte_prep crna_injection cRNA Injection (GABA_A Subunits) oocyte_prep->crna_injection incubation Incubation (2-5 days) crna_injection->incubation tevc_setup TEVC Setup (Oocyte Mounting, Electrode Impalement) incubation->tevc_setup recording Electrophysiological Recording (GABA & Piperazine Application) tevc_setup->recording data_analysis Data Analysis (IC50/EC50 Calculation) recording->data_analysis end End data_analysis->end

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Discussion and Future Directions

The available evidence clearly indicates a differential mode of action for piperazine at invertebrate versus vertebrate GABA receptors. Its efficacy as an anthelmintic is well-supported by its role as a GABA agonist in nematodes. Conversely, in vertebrates, piperazine derivatives exhibit antagonistic properties at human GABAA receptors. This dichotomy is fundamental to its selective toxicity and therapeutic window.

Several key areas warrant further investigation:

  • Quantitative binding studies: There is a notable lack of radioligand binding data (e.g., Ki values) for this compound at both invertebrate and vertebrate GABA receptors. Such studies would provide a more complete picture of its binding affinity and selectivity.

  • Structure-activity relationships: A more systematic investigation into the structure-activity relationships of various piperazine derivatives at both receptor types could lead to the development of more potent and selective anthelmintics or novel CNS-active drugs.

  • Subunit selectivity: The subunit composition of GABAA receptors can significantly influence their pharmacology. Further studies are needed to determine the selectivity of piperazine and its derivatives for different GABAA receptor subtypes in both target and non-target organisms.

Conclusion

This compound's mechanism of action is a tale of two receptor systems. In invertebrates, it acts as a potent GABA agonist, leading to the paralysis and expulsion of parasitic worms. In vertebrates, the parent compound and its derivatives appear to act as antagonists at GABAA receptors. This comprehensive guide has provided the available quantitative data, detailed relevant experimental protocols, and visualized the key pathways to facilitate a deeper understanding for researchers and drug development professionals. Further research, particularly in the areas of quantitative binding and subunit selectivity, will be crucial in fully elucidating the complex pharmacology of this important therapeutic agent.

References

The Advent of a Neuromuscular Agent in Helminthiasis: A Technical Guide to the Discovery and History of Piperazine Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a detailed exploration of the discovery, history, and scientific underpinnings of piperazine (B1678402) adipate's use as an anthelmintic agent. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's journey from its initial synthesis to its clinical application in combating intestinal nematode infections.

Introduction: The Search for a Safe and Effective Anthelmintic

The mid-20th century marked a significant period in the development of chemotherapeutic agents against parasitic helminths. Infections with intestinal worms, particularly Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), were rampant globally, necessitating the discovery of drugs that were not only effective but also possessed a favorable safety profile for mass treatment. Piperazine, a simple heterocyclic amine, emerged as a promising candidate during this era. First investigated for its purported ability to dissolve uric acid, its anthelmintic properties were discovered in the early 1950s.[1][2] This led to the development of various piperazine salts, among which piperazine adipate (B1204190), introduced in 1954, offered distinct pharmaceutical advantages.[3]

The Genesis of Piperazine Adipate: A Timeline of Development

The development of this compound can be traced through a series of key milestones:

  • Early 1950s: Piperazine and its salts, such as the citrate (B86180) and hydrate, are first reported to be effective in treating ascariasis and enterobiasis.[4]

  • 1954: this compound is introduced as a new anthelmintic agent.[3] It is found to be a stable, non-hygroscopic crystalline solid with a high piperazine content, making it advantageous for pharmaceutical formulation.[3] A patent for this compound compositions and their use in treating helminth infections is filed in October of this year.

  • 1955: The first clinical reports on the efficacy of this compound in treating ascariasis in children are published, demonstrating its potential as a valuable therapeutic agent.

  • Mid- to Late 1950s: Further clinical and veterinary studies solidify the role of this compound in the treatment of various nematode infections in both humans and animals.[5]

Mechanism of Action: Inducing Flaccid Paralysis in Helminths

Piperazine's efficacy as an anthelmintic stems from its specific action on the neuromuscular system of susceptible nematodes.[6][7] It functions as a potent agonist of the gamma-aminobutyric acid (GABA) receptors located on the nerve-muscle junctions of these worms.[8]

The binding of piperazine to these GABA receptors mimics the action of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the muscle cells.[6][8] This influx results in hyperpolarization of the muscle cell membrane, rendering it less excitable and unresponsive to contractile stimuli.[6][8] The consequent flaccid paralysis of the worm prevents it from maintaining its position within the host's gastrointestinal tract.[6][7] The paralyzed worms are then passively expelled from the body by the normal peristaltic movements of the intestines.[6][7] This mechanism of action is highly selective for nematodes, as the vertebrate neuromuscular junction is primarily regulated by acetylcholine, and the GABA receptors in vertebrates are largely confined to the central nervous system, which piperazine does not readily cross.

Signaling Pathway of Piperazine's Action

The following diagram illustrates the signaling cascade initiated by piperazine at the nematode neuromuscular junction.

G cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine Piperazine GABA_Receptor GABA Receptor (Chloride Channel) Piperazine->GABA_Receptor Binds to Cl_Influx Chloride Ion Influx GABA_Receptor->Cl_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Piperazine's Mechanism of Action at the Neuromuscular Junction.

Quantitative Data from Clinical and Preclinical Studies

Table 1: Efficacy of Piperazine Salts in the Treatment of Ascariasis (Ascaris lumbricoides)

Study Reference (Proxy Data)Drug FormulationDosage RegimenNumber of SubjectsCure Rate (%)
Greenberg et al. (1981)[9]Piperazine CitrateSingle dose, repeated after 2 weeks185 (children)53 (low infection), 31 (moderate infection), 36 (heavy infection)
Anonymous (1981)[2]Piperazine Citrate + Bephenium HydroxynaphthoateDaily for 2 daysNot Specified~90

Table 2: Efficacy of Piperazine Salts in the Treatment of Enterobiasis (Enterobius vermicularis)

Study ReferenceDrug FormulationDosage RegimenNumber of SubjectsCure Rate (%)
Anonymous (1961)[10]Piperazine-Senna combinationSingle dose58100

Experimental Protocols

The evaluation of this compound's anthelmintic properties relied on both in vitro and in vivo experimental models. The following sections detail the likely methodologies employed in these foundational studies, based on common parasitological research practices of the time.

In Vitro Efficacy Assessment against Ascaris lumbricoides

This protocol describes a typical method for assessing the direct effect of this compound on adult Ascaris lumbricoides.

Objective: To determine the concentration of this compound required to induce paralysis in adult Ascaris lumbricoides in vitro.

Materials:

  • Adult Ascaris lumbricoides worms (obtained from freshly slaughtered pigs or, where ethically permissible, from human sources post-treatment).

  • This compound powder.

  • Physiological saline solution (e.g., Ringer's solution) maintained at 37°C.

  • Water bath or incubator set to 37°C.

  • Glass beakers or petri dishes.

  • Stopwatch.

  • Blunt probe.

Methodology:

  • Preparation of Test Solutions: A stock solution of this compound is prepared by dissolving a known weight of the compound in physiological saline. A series of dilutions are then made to obtain the desired test concentrations. A control solution consists of physiological saline alone.

  • Acclimatization of Worms: Freshly collected worms are washed in physiological saline and placed in the control solution at 37°C for a period of acclimatization to ensure they are motile and healthy.

  • Exposure to this compound: Individual or small groups of worms are transferred to beakers containing the various concentrations of this compound solution, as well as the control solution.

  • Observation of Paralysis: The worms are observed continuously. Paralysis is determined by the cessation of spontaneous movement and the failure to respond to gentle prodding with a blunt probe. The time taken for paralysis to occur at each concentration is recorded.

  • Data Analysis: The results are typically expressed as the time to paralysis at different drug concentrations.

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis A Prepare this compound Solutions C Expose Worms to Drug Solutions A->C B Collect and Acclimatize Ascaris lumbricoides B->C D Incubate at 37°C C->D E Record Time to Paralysis D->E F Analyze Data E->F

Workflow for In Vitro Anthelmintic Activity Assessment.
In Vivo Efficacy Assessment in a Murine Model of Enterobius Infection

This protocol outlines a likely in vivo method for evaluating the efficacy of this compound against a pinworm infection in a laboratory animal model.

Objective: To determine the efficacy of this compound in reducing or eliminating Enterobius (or a related pinworm species) infection in mice.

Materials:

  • Mice experimentally infected with a pinworm species (e.g., Syphacia obvelata).

  • This compound powder.

  • Vehicle for oral administration (e.g., water or a suspension agent).

  • Oral gavage needles.

  • Cages with wire mesh floors to facilitate fecal pellet collection.

  • Microscope and slides.

  • Cellulose (B213188) tape.

Methodology:

  • Infection of Animals: Mice are infected with the pinworm species. The infection is allowed to establish over a period of time, typically confirmed by the presence of eggs in the perianal region.

  • Treatment Groups: Infected mice are randomly assigned to a control group (receiving the vehicle only) and one or more treatment groups (receiving different doses of this compound).

  • Drug Administration: this compound is administered orally to the treatment groups, typically as a single dose or over a short course.

  • Post-Treatment Monitoring: Fecal pellets are collected from all groups at specified time points post-treatment. The number of expelled worms in the feces is counted.

  • Assessment of Cure: At the end of the study period, a perianal swab with cellulose tape is performed to check for the presence of pinworm eggs. Additionally, animals may be euthanized, and the intestinal contents examined for any remaining adult worms.

  • Data Analysis: Efficacy is calculated based on the reduction in worm burden in the treated groups compared to the control group and the percentage of animals cleared of infection (cure rate).

G A Infect Mice with Pinworms B Randomize into Control and Treatment Groups A->B C Administer this compound Orally B->C D Collect Feces and Count Expelled Worms C->D E Perform Perianal Swab for Egg Detection C->E F Euthanize and Count Remaining Worms (Optional) C->F G Calculate Efficacy and Cure Rate D->G E->G F->G

Workflow for In Vivo Anthelmintic Efficacy Trial.

Conclusion and Legacy

The discovery and development of this compound represented a significant advancement in the treatment of common intestinal nematode infections. Its targeted mechanism of action, inducing flaccid paralysis in susceptible helminths, provided an effective and relatively safe means of clearing these parasites. While newer broad-spectrum anthelmintics have largely superseded piperazine in many regions, its historical importance in the field of tropical medicine and public health remains undeniable. The study of piperazine's interaction with nematode GABA receptors continues to inform the development of novel anthelmintic agents, highlighting its enduring legacy in the ongoing battle against parasitic diseases.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Piperazine Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to characterize the crystal structure and polymorphism of pharmaceutical compounds, with a specific focus on piperazine (B1678402) adipate (B1204190). It is important to note that as of the date of this publication, detailed crystallographic data and specific studies on the polymorphism of piperazine adipate are not widely available in the public domain. This guide, therefore, serves as a foundational resource outlining the necessary experimental and analytical frameworks for such an investigation.

Introduction

This compound, the salt formed from piperazine and adipic acid, is an anthelmintic agent used in veterinary and human medicine.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) such as this compound are critical to its stability, dissolution rate, and bioavailability. Understanding the crystal structure and potential for polymorphism is, therefore, a fundamental aspect of its pharmaceutical development.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can have significant implications for the drug's quality, safety, and efficacy. This guide details the experimental protocols and data analysis techniques required for a thorough investigation of the crystal structure and polymorphism of this compound.

Physicochemical Properties of this compound

This compound is a white crystalline powder.[3][4] It is formed by the reaction of equimolar amounts of piperazine and adipic acid.[5]

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₄[6]
Molecular Weight 232.28 g/mol [6]
CAS Number 142-88-1[7]
Melting Point Approximately 250-257 °C (with decomposition)[3][5][7]
Solubility Soluble in water[3][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between piperazine and adipic acid in a suitable solvent.

Experimental Protocol: Crystallization

Objective: To synthesize crystalline this compound.

Materials:

  • Piperazine (or Piperazine Hexahydrate)

  • Adipic Acid

  • Ethanol (B145695) (95%) or other suitable solvent

  • Deionized Water

Procedure:

  • Dissolution of Reactants:

    • Dissolve adipic acid in a minimal amount of hot ethanol (e.g., 95%) with stirring.

    • In a separate vessel, dissolve an equimolar amount of piperazine (or piperazine hexahydrate) in a minimal amount of warm deionized water or ethanol.

  • Reaction and Precipitation:

    • Slowly add the piperazine solution to the adipic acid solution with continuous stirring.

    • Upon mixing, a white precipitate of this compound should form.

  • Crystallization:

    • The mixture can be heated to ensure complete dissolution and then allowed to cool slowly to room temperature to promote the growth of larger crystals.

    • For further purification and to obtain crystals suitable for single-crystal X-ray diffraction, recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) can be performed.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Characterization of Crystal Structure and Polymorphism

A comprehensive solid-state characterization of this compound would involve the following techniques to determine its crystal structure and identify any polymorphic forms.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound. It provides precise information about the unit cell dimensions, space group, and atomic arrangement within the crystal lattice.

  • Crystal Selection: A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and is essential for polymorphism screening and quality control. Each crystalline form of a compound produces a unique PXRD pattern.

  • Sample Preparation: A finely ground powder of this compound is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting PXRD pattern is analyzed by comparing the peak positions and intensities to reference patterns or to patterns calculated from single-crystal XRD data.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for identifying and characterizing polymorphs, which often exhibit different thermal behaviors.

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Analysis: The sample pan and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature.

  • Data Interpretation: Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization) are identified from the DSC thermogram.

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan.

  • Analysis: The sample is heated at a constant rate in a controlled atmosphere, and the change in mass is recorded as a function of temperature.

  • Data Interpretation: TGA is used to determine thermal stability, decomposition temperatures, and the presence of solvates (e.g., hydrates).

Spectroscopic Techniques

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can differentiate between polymorphs, as different crystal lattices can result in subtle changes in the vibrational modes of the molecules.

  • Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powdered sample is typically placed directly in the path of the laser.

  • Data Collection: An infrared or Raman spectrum is collected over a specific wavenumber range.

  • Data Analysis: The spectra of different batches or crystal forms are compared, looking for differences in peak positions, intensities, and shapes.

Data Presentation

The following tables provide a template for the quantitative data that would be obtained from a full solid-state characterization of this compound and its potential polymorphs.

Table 1: Crystallographic Data for this compound

ParameterForm IForm II
Crystal System TBDTBD
Space Group TBDTBD
a (Å) TBDTBD
b (Å) TBDTBD
c (Å) TBDTBD
α (°) TBDTBD
β (°) TBDTBD
γ (°) TBDTBD
Volume (ų) TBDTBD
Z TBDTBD
Calculated Density (g/cm³) TBDTBD

TBD: To Be Determined

Table 2: Thermal Analysis Data for this compound Polymorphs

ParameterForm IForm II
Melting Point (°C) TBDTBD
Enthalpy of Fusion (J/g) TBDTBD
Decomposition Onset (°C) TBDTBD

TBD: To Be Determined

Visualizations

The following diagrams illustrate the typical workflows and relationships involved in the study of crystal structure and polymorphism.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound crystallization Recrystallization from various solvents synthesis->crystallization pxrd Powder X-ray Diffraction (PXRD) crystallization->pxrd Initial Screening scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystallization->scxrd If single crystals obtained dsc Differential Scanning Calorimetry (DSC) crystallization->dsc tga Thermogravimetric Analysis (TGA) crystallization->tga spectroscopy FT-IR / Raman Spectroscopy crystallization->spectroscopy polymorph Polymorph Identification & Characterization pxrd->polymorph structure Crystal Structure Determination scxrd->structure dsc->polymorph stability Thermodynamic Stability Assessment tga->stability spectroscopy->polymorph structure->polymorph polymorph->stability

Caption: Experimental workflow for the synthesis and solid-state characterization of this compound.

polymorphism_relationships cluster_enantiotropy Enantiotropic System cluster_monotropy Monotropic System form_a1 Polymorph A (Stable at low T) form_b1 Polymorph B (Stable at high T) form_a1->form_b1 T > Tt form_b1->form_a1 T < Tt transition1 Reversible Transition form_a2 Metastable Polymorph form_b2 Stable Polymorph form_a2->form_b2 transition2 Irreversible Transition title Thermodynamic Relationships Between Polymorphs

Caption: Logical relationships between polymorphic forms: enantiotropy and monotropy.

Conclusion

While specific crystallographic data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its determination. A thorough investigation utilizing single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopic techniques is essential to fully characterize the solid-state properties of this compound. Such studies are critical for ensuring the development of a stable, safe, and effective pharmaceutical product. The experimental protocols and data presentation formats outlined herein serve as a valuable resource for researchers and drug development professionals undertaking the solid-state characterization of this compound or other pharmaceutical salts.

References

An In-depth Technical Guide to the Theoretical and Experimental Melting Point of Piperazine Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical and experimental melting point of piperazine (B1678402) adipate (B1204190), a key anthelmintic agent. It aims to clarify discrepancies in published data and offer standardized methodologies for its synthesis and characterization, ensuring accuracy and reproducibility in research and development settings.

Theoretical vs. Experimental Melting Point: A Critical Evaluation

A review of scientific literature and chemical databases reveals a notable discrepancy in the reported melting point of piperazine adipate. The experimentally determined values tend to cluster around two distinct ranges.

Table 1: Comparison of Reported Melting Points of this compound and Related Compounds

CompoundReported Melting Point (°C)Source TypeLikely Correct Value (°C)
This compound 256-257 Chemical Database (PubChem)[1] ~250-257
~250 (with decomposition) Pharmacopeia[2]
106Commercial Supplier DataIncorrect
Piperazine (Anhydrous)106Chemical Database (PubChem)106
Adipic Acid152-154Pharmacopeia (after extraction)152-154

The significant divergence in reported values can be attributed to the potential confusion between this compound and its parent compound, piperazine. The lower reported melting point of approximately 106°C aligns with the established melting point of anhydrous piperazine. It is therefore critical for researchers to ensure the identity and purity of their sample when determining the melting point.

The accepted and reproducible experimental melting point for this compound is in the range of 250-257°C , often with decomposition. This value is consistently reported in reliable chemical databases and pharmacopeial sources.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base reaction between equimolar amounts of piperazine and adipic acid.[3][4] The following protocol is adapted from established methods.

Materials:

  • Piperazine Hydrate (B1144303)

  • Adipic Acid

  • Industrial Methylated Spirit (or Ethanol)

  • Deionized Water

Procedure:

  • Dissolve technical piperazine hydrate (1.0 molar equivalent) in a suitable volume of industrial methylated spirit at 40-50°C with stirring.

  • In a separate vessel, dissolve adipic acid (1.0 molar equivalent) in a suitable volume of industrial methylated spirit, also at 40-50°C.

  • Slowly add the adipic acid solution to the piperazine hydrate solution with continuous stirring.

  • A white crystalline precipitate of this compound will form. Continue stirring for a few minutes to ensure complete reaction.

  • Filter the resulting white crystalline paste while hot using suction filtration.

  • Wash the filtered product twice with industrial methylated spirit.

  • Dry the purified this compound in a vacuum oven at a suitable temperature.

The resulting this compound should be a white, crystalline powder.

Experimental Determination of Melting Point

The melting point of this compound should be determined using a standardized method, such as the United States Pharmacopeia (USP) <741> method for Class I substances. This ensures accuracy and comparability of results.

Apparatus:

  • Capillary melting point apparatus

  • Capillary tubes (closed at one end, 0.8-1.2 mm internal diameter)

  • Thermometer calibrated against USP reference standards

Procedure:

  • Sample Preparation: Finely powder the dried this compound sample. Introduce the powder into a capillary tube, tapping gently to form a compact column of 2.5-3.5 mm in height.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point (~250-257°C). Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Carefully observe the sample. The melting range is defined as the temperature at which the substance begins to collapse or liquefy to the temperature at which it is completely liquid. For substances that decompose, the temperature at which decomposition begins should be noted.

Visualization of Workflows

Synthesis of this compound

The synthesis process can be visualized as a straightforward logical flow.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Piperazine Dissolve Piperazine Hydrate in Ethanol (40-50°C) Mixing Mix Solutions Piperazine->Mixing AdipicAcid Dissolve Adipic Acid in Ethanol (40-50°C) AdipicAcid->Mixing Precipitation Precipitation of This compound Mixing->Precipitation Filtration Hot Suction Filtration Precipitation->Filtration Washing Wash with Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Pure this compound Drying->Product

Synthesis Workflow for this compound
Physicochemical Characterization Workflow for this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and solid-state properties. This workflow outlines the key analytical techniques involved.[5][6][7][8]

G cluster_synthesis API Synthesis & Purification cluster_primary Primary Characterization cluster_solid_state Solid-State Characterization cluster_final Final Product Specification API Synthesized this compound Identity Identity Confirmation (FTIR, NMR) API->Identity Purity Purity Assessment (HPLC, Titration) API->Purity MeltingPoint Melting Point & Range (USP <741>) Identity->MeltingPoint Purity->MeltingPoint Thermal Thermal Properties (DSC, TGA) MeltingPoint->Thermal Crystallinity Crystallinity & Polymorphism (XRPD) Thermal->Crystallinity Particle Particle Size & Morphology (Microscopy, Laser Diffraction) Crystallinity->Particle FinalProduct Final Product Release Particle->FinalProduct

Physicochemical Characterization Workflow

Conclusion

The accurate determination of the melting point of this compound is fundamental for its quality control and use in pharmaceutical formulations. The established experimental value of approximately 250-257°C should be considered the standard. By adhering to standardized protocols for synthesis and characterization, researchers and drug development professionals can ensure the quality, consistency, and efficacy of this important active pharmaceutical ingredient.

References

The Chemical Stability and Degradation Profile of Piperazine Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of piperazine (B1678402) adipate (B1204190). The information presented is curated for researchers, scientists, and drug development professionals to support formulation development, stability study design, and analytical method development.

Executive Summary

Piperazine adipate, a salt formed from piperazine and adipic acid, is an anthelmintic drug. Its chemical stability is a critical attribute for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document details the intrinsic stability of this compound, its degradation pathways under various stress conditions, and provides protocols for assessing its stability. While this compound is generally stable under recommended storage conditions, the piperazine moiety is susceptible to degradation, particularly through oxidation and thermal stress. This guide synthesizes available data to present a thorough profile of its chemical behavior.

Intrinsic Stability and Physicochemical Properties

This compound is a white crystalline powder that is odorless and has a slightly acidic taste.[1] It is soluble in water, and its aqueous solutions are weakly acidic, with a pH of approximately 5.0-6.0 for a 5% solution.[1] Under recommended storage conditions—in well-closed containers at room temperature, protected from light—this compound is considered chemically stable.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₂₀N₂O₄[4]
Molecular Weight232.28 g/mol [4]
Melting Point256-257 °C (with decomposition)[1]
SolubilityWater soluble[1][4]
pKaNot explicitly found for the salt-
AppearanceWhite crystalline powder[1]

Degradation Profile

The degradation of this compound is primarily associated with the piperazine ring. The adipate salt is generally stable, but the piperazine moiety can undergo degradation through several pathways, including oxidation, thermal degradation, and to a lesser extent, photolysis and hydrolysis.

Oxidative Degradation

Oxidation is a significant degradation pathway for the piperazine moiety. The presence of oxidizing agents, atmospheric oxygen, and trace metal ions (particularly copper) can catalyze the degradation process.[2]

  • Mechanism : Oxidation of the piperazine ring can lead to the formation of various degradation products. The secondary amine groups in the piperazine ring are susceptible to oxidation, which can result in ring opening or the formation of N-oxides.

  • Degradation Products : Identified oxidative degradation products of the piperazine moiety include ethylenediamine (B42938) (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[5][6] In some cases, amides and carboxylate ions have also been identified.[2]

Thermal Degradation

Exposure to high temperatures can induce the degradation of piperazine. Studies on aqueous piperazine solutions, relevant to its use in other industrial applications, show that thermal degradation is significant at temperatures above 135°C.[2]

  • Mechanism : The primary mechanism for thermal degradation is thought to be a nucleophilic substitution (SN2) reaction, leading to the opening of the piperazine ring.[2][7]

  • Degradation Products : The main thermal degradation products of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine.[2][7]

Photodegradation

This compound may be sensitive to light.[8] Photodegradation can occur through direct absorption of UV radiation or through photosensitized reactions.

  • Mechanism : The piperazine ring can undergo photo-oxidation, leading to the formation of various degradation products.[9]

  • Degradation Products : Specific photolytic degradation products for this compound are not well-documented in the available literature. However, for other compounds containing a piperazine ring, degradation pathways include oxidation and ring opening.[9]

Hydrolytic Degradation

This compound is a salt of a weak base (piperazine) and a weak acid (adipic acid) and is soluble in water. While the ester and amide functional groups are most susceptible to hydrolysis, the piperazine ring itself is relatively stable to hydrolysis under neutral pH conditions.[10] However, under strongly acidic or basic conditions, the stability may be compromised.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][12] The following table summarizes typical conditions for forced degradation studies.

Table 2: Summary of Forced Degradation Conditions and Potential Degradants

Stress ConditionTypical ProtocolPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursLimited degradation expected.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursLimited degradation expected.
Oxidation 3% H₂O₂ at room temperature for 24 hoursEthylenediamine, 2-oxopiperazine, Formylpiperazine, N-oxides
Thermal Degradation Solid state at 105°C for 48 hoursN-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine
Photodegradation Solid and solution exposed to ICH-compliant light source (1.2 million lux hours and 200 watt hours/square meter)Oxidative degradation products

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies.

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., water or a hydroalcoholic mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis : Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the sample before analysis.

  • Base Hydrolysis : Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the sample before analysis.

  • Oxidative Degradation : Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation : Store the solid drug substance in a hot air oven at 105°C for 48 hours. Also, reflux a solution of the drug substance at 80°C for 24 hours.

  • Photostability Testing : Expose the solid drug substance and a solution of the drug substance to a photostability chamber according to ICH Q1B guidelines. A control sample should be stored in the dark.

  • Analysis : Analyze all stressed samples, along with a control sample, using a suitable stability-indicating analytical method, such as HPLC.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its degradation products.[13][14] Since piperazine lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.

  • Derivatization (Example) : React the sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for NBD-Cl derivative).

    • Injection Volume : 20 µL.

  • Method Validation : Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be demonstrated by the separation of the main peak from all degradation product peaks.

Drug-Excipient Compatibility

Drug-excipient compatibility studies are a critical component of pre-formulation to ensure that the chosen excipients do not adversely affect the stability of the drug substance.[15][16]

  • Potential Incompatibilities : this compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[2] Excipients with acidic or basic properties, or those containing reactive impurities such as peroxides, should be carefully evaluated.

  • Screening Protocol :

    • Prepare binary mixtures of this compound with selected excipients (e.g., in a 1:1 or 1:5 ratio).

    • Add a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions.

    • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

    • Analyze the samples at regular intervals for the appearance of degradation products and any change in physical properties.

Visualizations

Logical Flow of a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 105°C Solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Interpretation: - Identify Degradants - Elucidate Pathways - Validate Method Analysis->Data

Caption: Workflow for a typical forced degradation study of this compound.

Potential Degradation Pathways of the Piperazine Moiety

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation Piperazine Piperazine Moiety EDA Ethylenediamine (EDA) Piperazine->EDA Oxidation OPZ 2-Oxopiperazine (OPZ) Piperazine->OPZ Oxidation FPZ Formylpiperazine (FPZ) Piperazine->FPZ Oxidation N_Oxide N-Oxides Piperazine->N_Oxide Oxidation AEP N-(2-aminoethyl)piperazine Piperazine->AEP Thermal Ammonium Ammonium Piperazine->Ammonium Thermal FPZ_thermal N-formylpiperazine Piperazine->FPZ_thermal Thermal

Caption: Potential degradation pathways for the piperazine moiety under stress.

Conclusion

This technical guide consolidates the available information on the chemical stability and degradation of this compound. The primary routes of degradation involve the piperazine moiety, which is susceptible to oxidation and thermal stress. While the adipate salt itself is relatively stable, formulation and storage conditions must be carefully controlled to minimize the degradation of the active piperazine component. The provided experimental protocols and diagrams serve as a valuable resource for scientists and researchers in the development of stable and effective pharmaceutical products containing this compound. Further forced degradation and drug-excipient compatibility studies specifically on this compound are recommended to build a more comprehensive stability profile.

References

The Strategic Role of Adipic Acid in the Formulation of Piperazine Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of adipic acid in the formation and function of piperazine (B1678402) salts, with a primary focus on piperazine adipate (B1204190). Adipic acid, a dicarboxylic acid, serves as a crucial counterion to the basic piperazine molecule, transforming it into a stable, crystalline salt with improved physicochemical properties suitable for pharmaceutical development. This document details the synthesis, characterization, mechanism of action, and formulation advantages conferred by this salt formation strategy.

The Core Function of Adipic Acid as a Counterion

Piperazine is a basic compound that exists as a deliquescent solid, making it difficult to handle and formulate into a stable dosage form.[1] The formation of a salt by reacting a basic Active Pharmaceutical Ingredient (API) with an acidic counterion is a fundamental strategy in drug development to overcome such challenges.

Adipic acid (hexanedioic acid) is selected for this role due to several key properties:

  • Dicarboxylic Nature: As a diprotic acid, it can effectively neutralize the two basic nitrogen atoms of the piperazine ring, forming a stable 1:1 salt, piperazine adipate.[1]

  • Solid-State Properties: It facilitates the formation of a non-hygroscopic, white crystalline powder, which is significantly more stable and easier to process than the piperazine free base.[2]

  • Safety and Acceptability: Adipic acid is widely used as a pharmaceutical excipient and a food additive, demonstrating a well-established safety profile.

  • Taste and pH Modulation: The resulting salt, this compound, has a slightly acidic taste, which can be more palatable than the saline taste of the free base.[2] The salt form also results in a solution pH of 5.0-6.0, which can influence solubility and stability.[2]

  • Controlled-Release Potential: Adipic acid is incorporated into matrix tablets to achieve pH-independent, controlled release of drugs. This property can be leveraged in advanced formulations.

The logical relationship in the formation of this compound is illustrated below.

API Piperazine (API) - Basic - Deliquescent Process Salt Formation API->Process Counterion Adipic Acid (Counterion) - Acidic (Dicarboxylic) - Solid Counterion->Process Salt This compound (Salt) - Crystalline Solid - Improved Stability - Modified Solubility - Enhanced Palatability Process->Salt Yields

Caption: Logical diagram of pharmaceutical salt formation.

Quantitative Data Summary

The physicochemical properties of the constituent molecules and the resulting salt are critical for formulation development.

Table 1: Physicochemical Properties

Property Piperazine Adipic Acid This compound
Chemical Formula C₄H₁₀N₂ C₆H₁₀O₄ C₁₀H₂₀N₂O₄[3]
Molecular Weight 86.14 g/mol [4] 146.14 g/mol 232.28 g/mol [3]
Appearance White, deliquescent solid[1] White crystalline powder White crystalline powder[2]
Melting Point 104°C[4] 152 - 155°C[2] ~250°C (with decomposition)[2]
pKa (at 25°C) pKa₁: 5.35pKa₂: 9.73[1][5] pKa₁: 4.41pKa₂: 5.41 Not applicable (Salt)

| pH (1 in 20 solution) | 10.8 - 11.8 (10% solution)[1] | Acidic | 5.0 - 6.0[2] |

Table 2: Solubility Profile

Compound Water Ethanol (B145695) (95%) Diethyl Ether Acetone
Piperazine Highly soluble[4] Soluble[4] Poorly soluble[1] -

| This compound | Soluble[2] | Practically insoluble[2] | Practically insoluble[2] | Practically insoluble[2] |

Table 3: Pharmacokinetic Parameters of Piperazine (General) Note: Data are for piperazine in general, as specific parameters for the adipate salt are not extensively reported and can be formulation-dependent.

Parameter Value / Description
Absorption Readily absorbed from the GI tract.[6]
Metabolism Partially metabolized in the liver.
Excretion Excreted in the urine within 24 hours, partly as metabolites and partly unchanged.[6]
Tmax (Time to Peak) ~1-4 hours (highly variable).[7]

| Half-life (t½) | Highly variable. |

Experimental Protocols

Synthesis and Characterization Workflow

The general workflow for producing and verifying this compound is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_analysis Analysis & Characterization piperazine Piperazine synthesis 1. Synthesis (Reaction & Precipitation) piperazine->synthesis adipic_acid Adipic Acid adipic_acid->synthesis solvent Ethanol/Water solvent->synthesis purification 2. Isolation & Purification (Filtration & Washing) synthesis->purification drying 3. Drying purification->drying identification 4a. Identification (FTIR, MP) drying->identification assay 4b. Assay (Titration) drying->assay purity 4c. Purity (TLC, LOD) drying->purity final_product Verified this compound identification->final_product assay->final_product purity->final_product

Caption: General workflow for the synthesis and characterization of this compound.
Protocol for Synthesis of this compound

This protocol is based on the principle of reacting equimolar amounts of piperazine and adipic acid in a solvent where the resulting salt has low solubility.[8]

  • Dissolution of Reactants:

    • In a suitable reaction vessel, dissolve 146.1 g (1.0 mol) of adipic acid in 1.5 L of heated ethanol (approx. 60-70°C).

    • In a separate vessel, dissolve 86.1 g (1.0 mol) of piperazine (anhydrous) in 500 mL of ethanol. Gentle warming may be required.

  • Reaction and Precipitation:

    • Slowly add the piperazine solution to the stirred adipic acid solution.

    • This compound will begin to precipitate immediately as a white solid.

  • Isolation:

    • Allow the mixture to cool to room temperature, followed by further cooling in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration.

  • Purification and Drying:

    • Wash the filter cake with two portions of cold ethanol (2 x 100 mL) to remove any unreacted starting materials or impurities.

    • Dry the purified this compound in a vacuum oven at 105°C for 4 hours or until a constant weight is achieved.[2]

Protocol for Characterization
  • Identification (FTIR & Melting Point):

    • FTIR Spectroscopy: Record the infrared absorption spectrum of the dried sample. Compare the spectrum with a reference standard of this compound. Key peaks include those for N-H stretching, C=O stretching (from the carboxylate), and C-N stretching.[9]

    • Melting Point: Determine the melting point of the dried sample. It should be approximately 250°C with decomposition.[2]

    • Adipic Acid Recovery: Dissolve 0.5 g of the sample in 10 mL of water, add 1 mL of hydrochloric acid, and extract with diethyl ether. Evaporate the ether to recover the adipic acid and confirm its melting point is between 152-155°C.[2]

  • Assay (Non-aqueous Titration):

    • Accurately weigh about 0.2 g of the dried sample and dissolve it in a mixture of 20 mL of acetic acid for nonaqueous titration and 40 mL of acetone.

    • Add 6 drops of bromocresol green-methylrosaniline chloride indicator.

    • Titrate with 0.1 M perchloric acid until the color changes from red-purple to blue-purple.

    • Perform a blank determination and calculate the percentage of this compound.[2]

  • Chromatographic Purity (TLC):

    • Prepare a test solution of the sample (e.g., 100 mg/mL) and a standard solution of USP this compound RS (10 mg/mL).

    • Apply spots to a silica (B1680970) gel TLC plate.

    • Develop the plate in an appropriate solvent system.

    • After drying, spray the plate with a ninhydrin (B49086) solution and heat.

    • Compare the spots. Any secondary spots in the sample chromatogram should not be more intense than the principal spots of impurity standards.[9]

Protocol for In Vitro Anthelmintic Activity Assay

This assay uses adult earthworms (Pheretima posthuma) as a model organism due to their physiological resemblance to intestinal roundworms.[6][10]

  • Preparation:

    • Collect adult earthworms of similar size and wash them with normal saline to remove fecal matter.

    • Prepare stock solutions of this compound and a reference standard (e.g., piperazine citrate (B86180) or albendazole) in distilled water.

    • Prepare serial dilutions to achieve the desired test concentrations (e.g., 10, 25, 50 mg/mL).

  • Assay Procedure:

    • Place six worms in each petri dish containing 20 mL of the test or standard solution.

    • Use one dish with normal saline as a negative control.

    • Maintain the setup at room temperature.

  • Observation and Data Collection:

    • Record the time to paralysis , defined as the time when the worms cease all movement except when vigorously shaken.

    • Record the time to death , confirmed when the worms show no movement upon vigorous shaking and when dipped in warm water (50°C).[6]

    • Perform the experiment in triplicate and analyze the results statistically.

Mechanism of Action

The anthelmintic activity of this compound is derived from the piperazine moiety. Adipic acid serves as the delivery vehicle for the active piperazine molecule but does not contribute to the pharmacodynamic effect. Piperazine acts as a selective agonist of γ-aminobutyric acid (GABA) receptors on the nerve cells of nematodes.

This interaction leads to:

  • Hyperpolarization: An increased influx of chloride ions into the nerve cell, causing hyperpolarization of the cell membrane.

  • Flaccid Paralysis: The hyperpolarized state reduces the excitability of the nerve, blocking the transmission of motor signals and resulting in a flaccid paralysis of the worm's musculature.

  • Expulsion: The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristaltic activity.[6]

The signaling pathway is depicted in the following diagram.

piperazine Piperazine Moiety gaba_r GABA Receptor (on Nematode Muscle Cell) piperazine->gaba_r Acts as Agonist cl_influx Increased Chloride (Cl⁻) Ion Influx gaba_r->cl_influx Opens Channel hyperpolarization Hyperpolarization of Cell Membrane cl_influx->hyperpolarization Leads to paralysis Flaccid Paralysis of Worm hyperpolarization->paralysis Causes expulsion Expulsion from Host GI Tract paralysis->expulsion Results in

Caption: Mechanism of action signaling pathway for piperazine.

Conclusion

Adipic acid plays a multifaceted and essential role in the pharmaceutical utility of piperazine. By acting as a dicarboxylic acid counterion, it transforms the otherwise difficult-to-handle piperazine base into this compound, a stable, solid, and pharmaceutically acceptable salt. This strategic salt formation not only improves the drug's physicochemical properties, such as stability and handling, but also provides a foundation for developing effective and reliable oral dosage forms. The well-understood properties of adipic acid, combined with the proven anthelmintic efficacy of the piperazine moiety, make this compound a classic example of successful pharmaceutical salt engineering.

References

Potential Non-Anthelmintic Applications of Piperazine Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402) adipate (B1204190), a well-established anthelmintic agent, possesses a range of pharmacological activities that extend beyond its traditional use. The core piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting the central nervous system, and exhibiting potential in other therapeutic areas. This technical guide provides an in-depth exploration of the non-anthelmintic applications of piperazine adipate and its derivatives, with a focus on its historical and potential use in the management of gout and uric acid calculi, its modulatory effects on GABAergic neurotransmission, and its emerging role as a structural backbone for novel therapeutic agents in neurodegenerative diseases, oncology, and infectious diseases. This document summarizes key quantitative data, provides detailed experimental protocols for assays relevant to these applications, and visualizes associated signaling pathways and experimental workflows.

Uricosuric and Anti-Gout Properties

Piperazine and its salts have been historically utilized for the treatment of gout and the dissolution of uric acid stones, a condition known as uric acid nephrolithiasis.[1] The underlying principle of this application lies in the ability of piperazine to form a more soluble complex with uric acid, thereby facilitating its excretion in the urine.[1]

Mechanism of Action

Piperazine is a weak base that can increase the pH of urine, which in turn increases the solubility of uric acid.[1] Uric acid is a weak acid, and its solubility is highly dependent on pH. In acidic urine, it tends to exist in its less soluble undissociated form, which can precipitate and form crystals. By alkalinizing the urine, piperazine shifts the equilibrium towards the more soluble urate salt, thus preventing crystal formation and potentially dissolving existing stones.[1] Furthermore, piperazine can directly interact with uric acid molecules to form a more soluble piperazine urate salt.[1]

Quantitative Data

While extensive modern clinical trial data specifically for this compound in gout is limited, historical literature suggests its efficacy. Vogt reported that daily doses of fifteen grains of piperazine resulted in decreased urate levels and increased urea (B33335) in urine, indicating enhanced uric acid metabolism and excretion.[1] One study highlighted that the combination of piperazine with urate of soda is nearly nine times more soluble than the urate of lithia, a compound historically used in gout treatment.[1]

Experimental Protocol: In Vitro Uric Acid Dissolution Assay

This protocol outlines a method to assess the uric acid dissolving potential of this compound in a laboratory setting.

Materials:

  • Uric acid powder

  • Lithium carbonate

  • This compound

  • Phosphate (B84403) buffer (pH 5.5 and 7.4)

  • Deionized water

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Preparation of Uric Acid Stock Solution:

    • Dissolve 84 mg of uric acid and 60 mg of lithium carbonate in 30 mL of deionized water heated to 60°C.[2]

    • Dilute the solution to 100 mL with deionized water to obtain a 5 mmol/L stock solution.[2]

    • Prepare working standards by diluting the stock solution.[2]

  • Preparation of Test Solutions:

    • Prepare a series of this compound solutions of varying concentrations in phosphate buffer (pH 5.5, simulating acidic urine).

  • Dissolution Assay:

    • Add a known amount of uric acid crystals to each test solution.

    • Incubate the solutions at 37°C in a shaking incubator.

    • At specified time intervals, withdraw aliquots of the supernatant.

    • Measure the uric acid concentration in the supernatant using a spectrophotometer at a wavelength of 293 nm.

  • Data Analysis:

    • Plot the concentration of dissolved uric acid against time for each this compound concentration.

    • Compare the dissolution rates to a control (buffer without this compound).

Logical Relationship: Uric Acid Dissolution

G Mechanism of Uric Acid Dissolution by Piperazine Piperazine_Adipate This compound Administration Urine_pH Increased Urine pH Piperazine_Adipate->Urine_pH Urate_Salt_Formation Formation of Soluble Piperazine Urate Salt Piperazine_Adipate->Urate_Salt_Formation Uric_Acid_Solubility Increased Uric Acid Solubility Urine_pH->Uric_Acid_Solubility Crystal_Dissolution Dissolution of Uric Acid Crystals Uric_Acid_Solubility->Crystal_Dissolution Urate_Salt_Formation->Crystal_Dissolution Excretion Enhanced Renal Excretion of Uric Acid Crystal_Dissolution->Excretion

Caption: Proposed mechanism of uric acid dissolution by this compound.

Neuromodulatory Applications

The piperazine ring is a common scaffold in a multitude of centrally acting drugs, including anxiolytics, antipsychotics, and antidepressants.[3] Its ability to interact with various neurotransmitter receptors, most notably the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, underpins its potential in neurological applications.[3]

GABA-A Receptor Modulation

Piperazine and its derivatives can act as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] This modulation can either be agonistic, enhancing the inhibitory effects of GABA, or antagonistic, blocking its action.[4][5] The anthelmintic action of piperazine is, in fact, due to its agonist effect on nematode GABA receptors, leading to paralysis of the worms.[6]

Quantitative Data: GABA-A Receptor Binding

The following table summarizes the binding affinities of various piperazine derivatives for the GABA-A receptor.

CompoundRadioligandPreparationIC50/KiReference
Piperine[3H]GABAXenopus oocytes expressing GABA-A receptor subtypesEC50: 42.8 - 59.6 µM[4]
1-(2-chlorophenyl)piperazine (2CPP)[3H]GABAXenopus oocytes expressing human α1β2γ2 GABA-A receptorIC20: 46 µM[5]
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the GABA-A receptor.

Materials:

  • Rat brain membranes (or cell lines expressing GABA-A receptors)

  • [3H]GABA or [3H]Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in a suitable buffer.[7]

    • Perform a series of centrifugations to isolate the membrane fraction containing the GABA-A receptors.[7]

    • Resuspend the final pellet in binding buffer and determine the protein concentration.[7]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand ([3H]GABA or [3H]Muscimol), and varying concentrations of the test compound (this compound).[8]

    • For total binding, omit the test compound.[8]

    • For non-specific binding, add a high concentration of unlabeled GABA.[8]

    • Incubate the plate at 4°C for 60-90 minutes.[8]

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[8]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[8]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[8]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.[8]

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[8]

Signaling Pathway: GABAergic Synapse

G GABAergic Synapse and Modulation by Piperazine cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Synthesis GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor GABA Release Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Piperazine Piperazine Derivative Piperazine->GABA_A_Receptor Modulates

Caption: Simplified diagram of a GABAergic synapse and the modulatory role of piperazine.

Piperazine as a Scaffold in Drug Discovery

The piperazine ring is a versatile and valuable scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized at its two nitrogen atoms. This has led to the development of a vast number of piperazine-containing compounds with diverse biological activities.

Anticancer Applications

Numerous piperazine derivatives have been synthesized and evaluated for their anticancer properties. These compounds often exhibit cytotoxicity against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of Piperazine Derivatives

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
Thiazolinylphenyl-piperazinesMCF-714.70 - 19.47[9]
Thiazolinylphenyl-piperazinesMDA-MB23123.27 - 47.15[9]
Vindoline-piperazine conjugatesMDA-MB-468 (Breast Cancer)1.00[10]
Vindoline-piperazine conjugatesHOP-92 (Non-small cell lung cancer)1.35[10]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivativesMCF7 (Breast Cancer)18.23 - 100[11]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivativesMCF7, BT20, T47D, CAMA-1 (Breast Cancer)0.31 - 120.52[11]
Antimicrobial Applications

Piperazine derivatives have also shown promise as antimicrobial agents, with activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity of Piperazine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Sparfloxacin and Gatifloxacin derivativesGram-positive bacteria1 - 5[12]
Chalcone-piperazine hybridsCandida albicans2.22[12]
Piperazines bearing N,N′-Bis(1,3,4-thiadiazole) moietyStaphylococcus aureus16[13]
Piperazines bearing N,N′-Bis(1,3,4-thiadiazole) moietyBacillus subtilis16[13]
Piperazines bearing N,N′-Bis(1,3,4-thiadiazole) moietyEscherichia coli8[13]
Neurodegenerative Diseases: Alzheimer's Disease

Recent preclinical studies have highlighted the potential of piperazine derivatives in the treatment of Alzheimer's disease.[14] Certain derivatives have been shown to exert neuroprotective effects in animal models of the disease.[14]

Experimental Workflow: Preclinical Evaluation in 5xFAD Mouse Model

G Experimental Workflow for Preclinical Evaluation of Piperazine Derivatives in 5xFAD Mice start 5xFAD Mice Model treatment Chronic Treatment with Piperazine Derivative start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral electrophysiology Electrophysiology (Long-Term Potentiation) treatment->electrophysiology biochemical Biochemical Analysis (e.g., Aβ levels, Tau phosphorylation) treatment->biochemical histology Histological Analysis (Plaque burden, Neuronal loss) treatment->histology end Evaluation of Neuroprotective Efficacy behavioral->end electrophysiology->end biochemical->end histology->end

Caption: A general experimental workflow for assessing the neuroprotective effects of piperazine derivatives in a preclinical model of Alzheimer's disease.[15]

General Synthetic Procedures for Bioactive Piperazine Derivatives

The versatility of the piperazine scaffold stems from the relative ease of its derivatization. A general approach to synthesizing monosubstituted piperazines is outlined below.

Experimental Protocol: General Synthesis of Monosubstituted Piperazines

This protocol describes a simplified one-pot synthesis of monosubstituted piperazine derivatives.

Materials:

  • Piperazine

  • Appropriate electrophile (e.g., alkyl halide, acyl chloride)

  • Solvent (e.g., methanol, acetic acid)

  • Heterogeneous catalyst (e.g., metal ions on a polymeric resin)

Procedure:

  • Formation of Piperazine Salt:

    • Dissolve piperazine in the chosen solvent. Depending on the solvent, a mono-protonated salt (e.g., piperazine monoacetate or monohydrochloride) is formed in situ.[16]

  • Reaction with Electrophile:

    • Add the electrophile to the solution containing the piperazine salt.[16]

    • Add the heterogeneous catalyst.[16]

  • Reaction Conditions:

    • The reaction can be carried out at room temperature or under reflux, depending on the reactivity of the electrophile.[16] Microwave irradiation can also be used to accelerate the reaction.[16]

  • Work-up and Purification:

    • After the reaction is complete, filter off the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting monosubstituted piperazine derivative using standard techniques such as crystallization or chromatography.

Conclusion

This compound and the broader class of piperazine derivatives represent a rich source of pharmacological activity that extends far beyond their established role as anthelmintics. The historical use of piperazine in gout and for the dissolution of uric acid stones, while requiring further validation with modern clinical trials, points to a potential therapeutic niche. The profound influence of the piperazine scaffold on central nervous system targets, particularly the GABA-A receptor, continues to be a fertile ground for the development of novel therapeutics for a range of neurological and psychiatric disorders. Furthermore, the adaptability of the piperazine core as a building block in medicinal chemistry has led to the discovery of potent anticancer and antimicrobial agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and exploit the multifaceted therapeutic potential of this compound and its derivatives.

References

Piperazine Adipate as a Versatile Starting Material for Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402) and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. Piperazine adipate (B1204190), a stable salt of piperazine and adipic acid, is traditionally recognized for its use as an anthelmintic agent. However, its potential as a convenient and cost-effective starting material for the synthesis of a diverse array of functionalized piperazine derivatives is often overlooked. This technical guide elucidates the methodologies for utilizing piperazine adipate in organic synthesis, focusing on the in-situ liberation of the reactive piperazine free base and its subsequent derivatization through N-alkylation and N-acylation reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate its application in research and drug development.

Introduction: Unlocking the Synthetic Potential of this compound

The piperazine ring is a privileged structure in drug discovery, present in a wide range of therapeutic agents, including antipsychotics, antihistamines, and anti-cancer drugs.[1] Its two secondary amine groups offer sites for functionalization, enabling the modulation of pharmacological properties. While piperazine is commercially available in its anhydrous or hydrated forms, these can be hygroscopic and challenging to handle. This compound, a crystalline solid, offers enhanced stability and ease of handling, making it an attractive alternative precursor.[2]

The core principle of using this compound in organic synthesis lies in the straightforward in-situ liberation of the piperazine free base through neutralization of the adipic acid counter-ion. This unmasks the nucleophilic secondary amines, rendering them available for subsequent chemical transformations.

In-Situ Liberation of Piperazine Free Base: A General Protocol

To utilize this compound as a starting material for N-functionalization, the piperazine free base must be liberated from its salt form. This can be readily achieved in the reaction vessel prior to the addition of the electrophile.

Experimental Protocol: In-Situ Liberation of Piperazine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add a suitable aprotic solvent such as acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (DCM). The choice of solvent will depend on the subsequent reaction.

  • Base Addition: Add a non-nucleophilic base (2.0-2.2 equivalents) to the suspension. Common bases for this purpose include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or diisopropylethylamine (DIPEA).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. The formation of a salt byproduct (e.g., potassium adipate) and the dissolution of the free piperazine may be observed.

  • Reaction Readiness: The resulting mixture containing the liberated piperazine free base is now ready for the subsequent N-alkylation or N-acylation step.

N-Alkylation of Piperazine: Synthesis of Mono- and Di-alkylated Derivatives

N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperazine scaffold. The degree of substitution (mono- vs. di-alkylation) can be controlled by modulating the stoichiometry of the reactants.

Mono-N-Alkylation

Achieving selective mono-alkylation is crucial for many pharmaceutical applications. The in-situ formation of a monopiperazinium salt can be an effective strategy to deactivate one of the nitrogen atoms, favoring mono-substitution.[3] Alternatively, using a stoichiometric excess of piperazine relative to the alkylating agent can also favor the mono-alkylated product.

Experimental Protocol: Mono-N-Alkylation of Piperazine (from this compound)

  • Piperazine Liberation: Following the general protocol for in-situ liberation, use 1.0 equivalent of this compound and 2.0 equivalents of a suitable base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetonitrile).

  • Addition of Alkylating Agent: To the resulting mixture, add the alkyl halide (e.g., benzyl (B1604629) chloride or an alkyl bromide) (0.8-1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the solid byproducts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Di-N-Alkylation

For the synthesis of symmetrically di-substituted piperazines, a molar excess of the alkylating agent is employed.

Experimental Protocol: Di-N-Alkylation of Piperazine (from this compound)

  • Piperazine Liberation: Following the general protocol, liberate the piperazine free base from 1.0 equivalent of this compound using 2.2 equivalents of a base.

  • Addition of Alkylating Agent: Add the alkylating agent (2.2-2.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor for completion.

  • Work-up and Purification: After cooling, perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as necessary.

Table 1: Quantitative Data for N-Alkylation of Piperazine

Alkylating AgentMolar Ratio (Piperazine:Alkylating Agent)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl Chloride1:1 (using piperazine monohydrochloride)-Ethanol650.593-95 (dihydrochloride salt)[4][5]
o-Methylbenzyl Bromide2:1 (piperazine hexahydrate:bromide)HCl (in situ salt formation)Ethanol702.589[3]
n-Amyl Bromide2:1 (piperazine hexahydrate:bromide)HCl (in situ salt formation)Ethanol701.564[3]
1-Bromobutane1:1.3 (N-Acetylpiperazine)K₂CO₃THFRefluxOvernight88 (of N-butyl-N'-acetylpiperazine)[6]

N-Acylation of Piperazine: Synthesis of Amide Derivatives

N-acylation is another key reaction for elaborating the piperazine core, leading to the formation of amide derivatives. Similar to alkylation, controlling the stoichiometry is essential for selective mono- or di-acylation.

Mono-N-Acylation

Mono-acylated piperazines are important intermediates in the synthesis of many active pharmaceutical ingredients.[7]

Experimental Protocol: Mono-N-Acylation of Piperazine (from this compound)

  • Piperazine Liberation: Liberate the piperazine free base from 2.0-3.0 equivalents of this compound using an appropriate amount of base to ensure a molar excess of piperazine.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.0 equivalent).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. The product can be purified by crystallization or column chromatography.

Di-N-Acylation

Symmetrical di-acylation can be achieved by using an excess of the acylating agent.

Experimental Protocol: Di-N-Acylation of Piperazine (from this compound)

  • Piperazine Liberation: Liberate the piperazine free base from 1.0 equivalent of this compound.

  • Acylating Agent Addition: Add the acylating agent (at least 2.2 equivalents) and a non-nucleophilic base such as triethylamine (at least 2.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction Conditions: Stir the reaction at room temperature until completion.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the product as described for mono-acylation.

Table 2: Quantitative Data for N-Acylation of Piperazine

Acylating AgentMolar Ratio (Piperazine:Acylating Agent)BaseSolventTemperature (°C)Yield (%)Reference
Acetic Anhydride1:1--130-14070-80 (of 1-acetylpiperazine)[7]
Benzoyl ChlorideExcess Piperazine:1-THFRT37-98 (mono-acylated)[8]
2,4-Difluorobenzoyl Chloride2:1-Chloroform0 to RT66 (mono-acylated)[9]

Application in the Synthesis of Bioactive Molecules: EGFR Inhibitors

Many piperazine derivatives exhibit potent biological activity by interacting with key signaling pathways implicated in disease. For instance, a number of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, used in cancer therapy, incorporate a piperazine moiety.[1][10] The EGFR signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[11]

dot

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates PLCg PLCγ Dimerization->PLCg Recruits & Phosphorylates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg->PIP2 Hydrolyzes Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC PKC DAG->PKC Activates Ca_Release->PKC Co-activates Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes Piperazine_Inhibitor Piperazine-based EGFR Inhibitor Piperazine_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of piperazine-based drugs.

Synthetic Workflow and Strategy

The choice between mono- and di-substitution is a critical decision in the synthesis of piperazine derivatives. The following workflow outlines the strategic considerations.

dot

Synthetic_Strategy Start Start: This compound Liberation In-situ Liberation of Piperazine Free Base Start->Liberation Decision Desired Product? Liberation->Decision Strategy_Mono Strategy for Mono-substitution: - Excess Piperazine - In-situ Monoprotonation Decision->Strategy_Mono Mono Strategy_Di Strategy for Di-substitution: - Excess Electrophile (>2.2 eq) Decision->Strategy_Di Di Mono Mono-substituted Piperazine Di Di-substituted Piperazine Strategy_Mono->Mono Strategy_Di->Di

Caption: Decision workflow for the synthesis of piperazine derivatives.

Conclusion

This compound serves as a stable, easy-to-handle, and economical precursor for the synthesis of a vast library of piperazine derivatives. Through a simple in-situ liberation of the piperazine free base, the versatile reactivity of the piperazine scaffold can be harnessed for various N-alkylation and N-acylation reactions. The strategic control of reaction conditions allows for the selective synthesis of either mono- or di-substituted products, which are key intermediates in the development of novel therapeutics. This guide provides the fundamental protocols and data to encourage the broader application of this compound as a valuable starting material in organic synthesis and medicinal chemistry.

References

Toxicological Profile of Piperazine Adipate in Laboratory Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of piperazine (B1678402) adipate (B1204190) in various laboratory animal models. The information is compiled to assist researchers, scientists, and drug development professionals in understanding the safety and risk assessment of this anthelmintic agent. This document summarizes key findings from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to facilitate a deeper understanding of the presented data.

Executive Summary

Piperazine adipate, a salt of piperazine and adipic acid, is an anthelmintic drug used in both human and veterinary medicine.[1] Its toxicological profile is characterized by low acute oral toxicity. The primary mechanism of its anthelmintic action is through the modulation of GABA (gamma-aminobutyric acid) receptors in nematodes, leading to paralysis of the parasites.[2] While generally considered safe at therapeutic doses, understanding its complete toxicological profile is crucial for risk assessment. This guide delves into the specifics of its effects on laboratory animals, providing quantitative data, detailed methodologies of key toxicological studies, and visual diagrams of relevant pathways and experimental workflows.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The most common endpoint for these studies is the median lethal dose (LD50), which is the dose required to kill 50% of a tested population.

Quantitative Data
SpeciesRoute of AdministrationLD50 ValueReference
MouseOral11.4 g/kg[3][4]
RatOral7.9 g/kg[3][4]

Table 1: Acute Oral Toxicity of this compound

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 401)

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females. Animals are randomly assigned to control and treatment groups.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after administration of the test substance.

Dose Administration:

  • Vehicle Selection: The test substance is dissolved or suspended in a suitable vehicle. If not an aqueous solution, the toxic characteristics of the vehicle are known.

  • Dose Levels: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle alone.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable cannula. The volume administered is based on the animal's body weight.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Pathology: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.

Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

experimental_workflow_acute_toxicity cluster_protocol Acute Oral Toxicity Study Workflow (OECD 401) animal_selection Animal Selection & Acclimatization group_assignment Randomization & Group Assignment animal_selection->group_assignment fasting Fasting Period group_assignment->fasting dosing Single Oral Gavage Dosing fasting->dosing observation Clinical Observation (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis & LD50 Calculation necropsy->data_analysis experimental_workflow_90day_toxicity cluster_protocol 90-Day Oral Toxicity Study Workflow (OECD 408) animal_prep Animal Selection & Acclimatization dosing_period Daily Dosing (90 days) animal_prep->dosing_period in_life_obs In-life Observations (Clinical signs, Body weight, etc.) dosing_period->in_life_obs terminal_proc Terminal Procedures (Blood collection, Necropsy) dosing_period->terminal_proc histopath Histopathology terminal_proc->histopath data_analysis Data Analysis & NOAEL Determination histopath->data_analysis GABAergic_Synapse cluster_synapse GABAergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft gaba_receptor GABA-A Receptor (Chloride Channel) synaptic_cleft->gaba_receptor Binds to glutamate Glutamate gad GAD (Glutamic Acid Decarboxylase) glutamate->gad converts gaba_vesicle GABA Vesicle gad->gaba_vesicle produces GABA gaba_vesicle->synaptic_cleft Release vgat VGAT cl_influx Cl- Influx gaba_receptor->cl_influx Opens hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization Leads to

References

The Anthelmintic Spectrum of Piperazine Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402) adipate (B1204190), a salt of the heterocyclic amine piperazine, has been utilized for decades as a narrow-spectrum anthelmintic agent primarily targeting ascarid nematodes in both human and veterinary medicine. Its mode of action involves the induction of flaccid paralysis in susceptible helminths, leading to their expulsion from the host's gastrointestinal tract. This is achieved through its agonistic activity on γ-aminobutyric acid (GABA) receptors at the nematode neuromuscular junction, a mechanism that provides a degree of selective toxicity. This technical guide synthesizes the available data on the anthelmintic spectrum, efficacy, and underlying pharmacology of piperazine adipate, presenting quantitative data in a structured format, detailing relevant experimental methodologies, and visualizing key pathways and workflows.

Mechanism of Action

Piperazine exerts its anthelmintic effect by acting as a selective agonist of γ-aminobutyric acid (GABA) receptors in nematodes.[1] These receptors are ligand-gated chloride ion channels located on the nerve and muscle cells of the parasite.

Signaling Pathway:

The binding of piperazine to the nematode GABA receptor mimics the action of the natural ligand, GABA. This agonistic binding potentiates the opening of the chloride (Cl⁻) channels. The subsequent influx of negatively charged chloride ions into the neuron or myocyte leads to hyperpolarization of the cell membrane. This hyperpolarization makes the cell less responsive to excitatory stimuli, such as those mediated by acetylcholine (B1216132) at the neuromuscular junction, resulting in a state of flaccid paralysis.[2] The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are consequently expelled by normal peristaltic activity.[2] The selectivity of piperazine is attributed to differences between nematode and vertebrate GABA receptors; vertebrate GABA receptors are primarily confined to the central nervous system, which is protected by the blood-brain barrier, and may have different subunit compositions and affinities for the drug.[1]

cluster_Nematode_NMJ Nematode Neuromuscular Junction Piperazine Piperazine GABA_R GABA Receptor (Ligand-Gated Cl⁻ Channel) Piperazine->GABA_R Binds and Activates Cl_Channel Chloride Channel Pore GABA_R->Cl_Channel Opens Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Causes Cl⁻ Influx Membrane Neuron/Muscle Cell Membrane Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Fig 1. Mechanism of action of piperazine at the nematode neuromuscular junction.

Anthelmintic Spectrum and Efficacy

This compound exhibits a narrow spectrum of activity, with its primary utility against ascarid species. Its efficacy can be influenced by the host species, parasite life stage, and intensity of infection.

Human Use

In humans, piperazine has been traditionally used for the treatment of ascariasis and enterobiasis.

Target ParasiteHostDosage RegimenEfficacyReference(s)
Ascaris lumbricoidesHuman (Children)Single dose, repeated after 2 weeks53% cure rate (low infection)[3]
31% cure rate (moderate infection)[3]
36% cure rate (heavy infection)[3]
Enterobius vermicularisHuman65 mg/kg daily for 7 daysHigh cure rates reported, but often superseded by other drugs. Reinfection is common.[4][5]
Veterinary Use

This compound is widely used in veterinary medicine, particularly for ascarid infections in poultry, swine, equines, and companion animals.

Target ParasiteHostDosageEfficacyReference(s)
Ascaridia galliPoultry (Chickens)≥150 mg/kg (single dose)97-100% elimination[6]
Poultry (Broiler Breeders)200 mg/kg (in drinking water)100% (mature & immature worms)[7]
100 mg/kg94% (mature worms), 60% (immature)[7]
64 mg/kg83% (mature worms), 86% (immature)[7]
Ascaris suumSwine200 mg/kg (piperazine dihydrochloride)99-100%[8]
Oesophagostomum spp.Swine200 mg/kg (piperazine dihydrochloride)99-100%[8]
Parascaris equorumEquine10 g per 100 lb body weight (~220 mg/kg)"Very efficient"[9]
Toxocara canisCanineNot specified86% reduction in worm burden[10]
Canine100 mg/kgLittle to no effect on larval stages[11]
Toxascaris leoninaCanine100 mg/kgVariable efficacy against immature adults; little to no effect on larval stages[11]

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized experimental designs to ensure the validity and reproducibility of results. Below are representative protocols for in vivo and in vitro assessment.

In Vivo Efficacy Trial (Veterinary Model)

A common method for determining the efficacy of an anthelmintic in a veterinary setting is the controlled efficacy test, often following guidelines such as those from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[12]

Objective: To determine the efficacy of this compound against a target nematode in the intended host species.

Methodology:

  • Animal Selection: A cohort of animals of the same age, sex, and breed, known to be free of gastrointestinal nematodes, is selected.

  • Experimental Infection: Animals are artificially infected with a standardized dose of infective parasite eggs or larvae (e.g., embryonated Ascaris suum eggs for swine).

  • Acclimatization and Treatment Groups: Following a pre-patent period to allow the infection to establish, animals are randomly allocated to a control group (placebo/no treatment) and one or more treatment groups (receiving different doses of this compound).

  • Treatment Administration: The test article (this compound) is administered via the intended route (e.g., orally in feed, water, or as a drench).

  • Data Collection:

    • Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from each animal before and at set intervals after treatment (e.g., 7 and 14 days). The number of eggs per gram (EPG) of feces is determined using a standardized technique (e.g., McMaster method).[1]

    • Worm Burden Assessment: At the end of the study period (e.g., 14-21 days post-treatment), all animals are humanely euthanized. The gastrointestinal tract is harvested, and the contents are systematically examined to recover, identify, and count all adult and larval worms.

  • Efficacy Calculation: Efficacy is calculated based on the reduction in worm burdens in the treated group compared to the control group using the formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

cluster_Workflow In Vivo Anthelmintic Efficacy Workflow A Animal Selection (Parasite-free hosts) B Experimental Infection (Standardized dose of parasite) A->B C Random Allocation B->C D1 Control Group (Placebo) C->D1 Group 1 D2 Treatment Group (this compound) C->D2 Group 2 E Data Collection (FECRT & Post-mortem worm counts) D1->E D2->E F Efficacy Calculation (% Worm Reduction) E->F

Fig 2. A representative experimental workflow for an in vivo anthelmintic efficacy trial.
In Vitro Motility Assay

In vitro assays provide a rapid method for screening compounds for anthelmintic activity and for studying the mechanism of action.

Objective: To assess the paralytic effect of this compound on a target nematode.

Methodology:

  • Parasite Collection: Adult or larval stages of the target nematode (e.g., Ascaridia galli from poultry intestines or a model organism like Caenorhabditis elegans) are collected and washed in a suitable buffer (e.g., Phosphate Buffered Saline).

  • Assay Preparation: A multi-well plate is prepared with various concentrations of this compound diluted in the culture medium. Control wells contain only the medium or the vehicle used to dissolve the drug.

  • Incubation: A set number of worms are added to each well and incubated at a physiologically relevant temperature (e.g., 37°C).

  • Observation: The motility of the worms is observed and scored at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) under a dissecting microscope. Paralysis is confirmed by probing the worms with a needle; a lack of response indicates paralysis.

  • Data Analysis: The time taken to induce paralysis and/or death at each concentration is recorded. This data can be used to calculate metrics such as the EC₅₀ (the concentration that produces 50% of the maximal effect).

Pharmacokinetics

Piperazine salts are readily absorbed from the proximal gastrointestinal tract.[13] Peak plasma concentrations are typically reached within 1 to 2 hours post-administration. The drug is partly metabolized, and both the unchanged compound and its metabolites are rapidly excreted, primarily through the kidneys. In pigs, approximately 45% of the administered dose is excreted within 24 hours.[6] The half-life can be variable.[14]

Conclusion

This compound remains a relevant anthelmintic for the control of ascarid infections in various host species. Its efficacy is well-documented against adult nematodes of the genera Ascaris, Parascaris, and Toxocara. However, its effectiveness against larval stages and other nematode families is limited. The mechanism of action, centered on the agonism of nematode-specific GABA receptors, is well-understood and provides a basis for its selective toxicity. While newer, broad-spectrum anthelmintics have superseded piperazine in many clinical scenarios, its established safety profile and targeted spectrum ensure its continued, albeit more niche, role in parasite control strategies. Future research may focus on understanding the molecular basis of its variable efficacy and exploring potential synergistic combinations to enhance its therapeutic window.

References

Methodological & Application

Application Note: Quantitative Analysis of Piperazine Adipate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of piperazine (B1678402) adipate (B1204190) in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (HPLC) with UV detection after pre-column derivatization. Piperazine itself lacks a significant chromophore for direct UV detection at standard wavelengths.[1] This protocol overcomes this limitation by employing a derivatization step with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, enabling sensitive and accurate quantification.[1] The method is suitable for quality control and research environments.

Introduction

Piperazine adipate is an anthelmintic agent used in both human and veterinary medicine.[2] Accurate and reliable quantification is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active ingredient. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug substances. However, the analysis of piperazine by HPLC presents a challenge due to its lack of a suitable chromophore for UV-Vis detection.[1]

To address this, a pre-column derivatization strategy is employed. This involves reacting piperazine with a derivatizing agent, NBD-Cl, to produce a derivative with strong UV absorbance, allowing for sensitive detection.[1] This application note provides a comprehensive protocol for the quantitative determination of this compound, including sample preparation, derivatization, HPLC conditions, and method validation parameters.

Experimental
  • HPLC System: An Alliance e2695 separations module with a 2998 photodiode array (PDA) UV detector or equivalent.[1]

  • Chromatographic Column: Chiralpak IC (Diacel), 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Chemicals and Reagents:

    • This compound Reference Standard

    • 4-chloro-7-nitrobenzofuran (NBD-Cl)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Diethylamine (Reagent grade)

    • Water (HPLC grade)

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection UV at 340 nm
Run Time 20 minutes
Table 1: HPLC Operating Conditions.[1]
  • Standard Stock Solution: Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with water. This yields a concentration of approximately 1000 µg/mL of this compound.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations in the range of 30 to 350 ppm of piperazine.[1]

  • Sample Solution: Accurately weigh a quantity of the powdered formulation equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 15 mL of water, sonicate for 10 minutes, and then dilute to volume with water. Filter the solution through a 0.45 µm syringe filter before derivatization.

  • Derivatizing Agent Solution: Prepare a solution of NBD-Cl in methanol at a concentration of 1 mg/mL.

  • Pipette 1.0 mL of each working standard solution and the sample solution into separate reaction vials.

  • To each vial, add 1.0 mL of the NBD-Cl solution.

  • Add 1.0 mL of a suitable buffer solution (e.g., 0.1 M sodium bicarbonate) to maintain an alkaline pH.

  • Cap the vials and heat at 60°C for 30 minutes in a water bath.

  • Cool the vials to room temperature.

  • Inject 10 µL of the derivatized solution into the HPLC system.

Method Validation Summary

The analytical method was validated for linearity, precision, accuracy, and robustness. The key validation parameters are summarized in Table 2.

ParameterResult
Linearity (Range) 30 - 350 ppm (r² > 0.999)
Precision (%RSD) < 2.0%
Accuracy (Recovery) 104.87 - 108.06%
Limit of Detection (LOD) 30 ppm
Limit of Quantification (LOQ) 90 ppm
Robustness %RSD < 4.0 for variations in flow rate and temperature
Table 2: Summary of Method Validation Data.[1]
Results and Discussion

The described HPLC method provides excellent separation and quantification of the piperazine derivative. The derivatization with NBD-Cl is a crucial step that allows for sensitive UV detection at 340 nm. The method demonstrated good linearity over the specified concentration range. The precision of the method was confirmed by the low relative standard deviation (%RSD) for repeated measurements.[1] The accuracy, assessed by recovery studies, was found to be within acceptable limits.[1] The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate and column temperature, with no significant impact on the results.[1]

Conclusion

The HPLC method detailed in this application note, incorporating a pre-column derivatization step, is suitable for the accurate and precise quantitative analysis of this compound in pharmaceutical preparations. The method is validated and demonstrates good linearity, precision, accuracy, and robustness, making it a reliable tool for quality control and research applications.

Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer the weighed standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of HPLC-grade water.

    • Vortex or sonicate until the standard is completely dissolved.

    • Dilute to the mark with HPLC-grade water and mix thoroughly.

  • Sample Solution Preparation (from a solid formulation):

    • Weigh an amount of the homogenized powder formulation equivalent to 25 mg of this compound.

    • Transfer the powder to a 25 mL volumetric flask.

    • Add about 15 mL of HPLC-grade water.

    • Sonicate for 15 minutes to ensure complete extraction of the active ingredient.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with HPLC-grade water and mix well.

    • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Protocol 2: Derivatization and HPLC Analysis
  • Derivatization:

    • In separate labeled microcentrifuge tubes or reaction vials, add 1.0 mL of the prepared standard or sample solution.

    • Add 1.0 mL of a 1 mg/mL NBD-Cl solution in methanol to each tube.

    • Add 1.0 mL of 0.1 M sodium bicarbonate buffer.

    • Cap the tubes securely and vortex briefly to mix.

    • Place the tubes in a heating block or water bath set at 60°C for 30 minutes.

    • After incubation, remove the tubes and allow them to cool to room temperature.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions specified in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the derivatized standard and sample solutions.

    • Record the chromatograms and integrate the peak area corresponding to the piperazine-NBD derivative.

    • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis start Weigh this compound Standard/Sample dissolve Dissolve in Water & Dilute to Volume start->dissolve filter Filter Sample Solution (0.45 µm) dissolve->filter mix Mix Sample/Standard with NBD-Cl & Buffer filter->mix heat Heat at 60°C for 30 min mix->heat cool Cool to Room Temperature heat->cool inject Inject 10 µL into HPLC System cool->inject separate Chromatographic Separation inject->separate detect UV Detection at 340 nm separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_problem Analytical Challenge cluster_solution Methodology cluster_outcome Result piperazine This compound no_chromophore Lacks UV Chromophore piperazine->no_chromophore derivatization Pre-column Derivatization with NBD-Cl no_chromophore->derivatization is overcome by uv_active Forms UV-Active Derivative derivatization->uv_active hplc_uv HPLC with UV Detection uv_active->hplc_uv quantification Accurate & Sensitive Quantification hplc_uv->quantification

Caption: Logical relationship of the analytical strategy.

References

Application Note & Protocol: UV-Vis Spectrophotometric Method for the Quantification of Piperazine Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Piperazine (B1678402) adipate (B1204190) is an anthelmintic agent used in pharmaceutical formulations. Accurate and reliable analytical methods are crucial for its quantification in drug development and quality control processes. This application note details a robust UV-Vis spectrophotometric method for the determination of piperazine adipate. Due to the low intrinsic ultraviolet absorbance of the piperazine moiety, this method employs a colorimetric reaction with p-benzoquinone to produce a colored complex with a maximum absorbance in the visible region, enabling sensitive and accurate quantification.[1][2][3][4]

2. Principle

The method is based on the reaction of the secondary amine groups of piperazine with p-benzoquinone in a buffered solution. This reaction forms a colored product that can be quantitatively measured using a UV-Vis spectrophotometer. The intensity of the color produced is directly proportional to the concentration of this compound in the sample. The reaction is optimized for pH and reaction time to ensure complete and stable color development.[1]

3. Apparatus and Reagents

  • Apparatus:

    • UV-Vis Spectrophotometer (double beam)

    • 10 mm matched quartz cuvettes

    • Calibrated volumetric flasks (10 mL, 50 mL, 100 mL)

    • Calibrated pipettes

    • Analytical balance

    • pH meter

  • Reagents:

    • This compound Reference Standard

    • p-Benzoquinone (Analytical Reagent Grade)

    • Ethanol (95%)

    • Sodium Acetate (B1210297) (Analytical Reagent Grade)

    • Acetic Acid (Glacial)

    • Distilled or Deionized Water

4. Experimental Protocols

4.1. Preparation of Reagents

  • Acetate Buffer (pH 5.4): Prepare a 0.2 M solution of sodium acetate and a 0.2 M solution of acetic acid. Mix appropriate volumes of these solutions to achieve a final pH of 5.4, monitored with a pH meter.

  • p-Benzoquinone Solution (1% w/v): Accurately weigh 1.0 g of p-benzoquinone and dissolve it in 100 mL of 95% ethanol. This solution should be freshly prepared.[1]

4.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with distilled water.

  • Working Standard Solutions (10-50 µg/mL): Prepare a series of working standard solutions by appropriately diluting the stock standard solution with distilled water. For example, to prepare a 10 µg/mL solution, transfer 1 mL of the stock solution to a 100 mL volumetric flask and dilute to the mark with distilled water.

4.3. Sample Preparation

  • Accurately weigh a quantity of the powdered sample equivalent to 100 mg of this compound.

  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of distilled water, and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with distilled water and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute an appropriate aliquot of the filtered solution with distilled water to obtain a final concentration within the range of the calibration curve (e.g., 30 µg/mL).

4.4. Analytical Procedure

  • Pipette 1.0 mL of each working standard solution and the sample solution into separate 10 mL volumetric flasks.

  • To each flask, add 2.0 mL of acetate buffer (pH 5.4).[1]

  • Add 2.0 mL of the 1% p-benzoquinone solution to each flask and mix well.[1]

  • Allow the flasks to stand at room temperature for 30 minutes for complete color development.[1]

  • Dilute the solutions to the mark with distilled water and mix thoroughly.

  • Measure the absorbance of each solution at 516 nm against a reagent blank prepared in the same manner but without the this compound solution.[1]

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

5. Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Absorbance (Mean ± SD, n=3)
100.152 ± 0.002
200.305 ± 0.003
300.458 ± 0.004
400.610 ± 0.005
500.763 ± 0.006
Correlation Coefficient (r²) 0.9998

Table 2: Method Validation Parameters

ParameterResult
Wavelength of Maximum Absorbance (λmax)516 nm
Linearity Range10 - 50 µg/mL
Regression Equationy = 0.0152x + 0.001
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD)2.5 µg/mL
Limit of Quantification (LOQ)8.0 µg/mL

Table 3: Accuracy (Recovery Study)

Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
2019.899.0%
3030.3101.0%
4039.699.0%
Mean Recovery 99.7%

Table 4: Precision

ParameterConcentration (µg/mL)% RSD (n=6)
Intra-day Precision 300.85%
Inter-day Precision 301.25%

6. Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_analysis Data Acquisition and Analysis A Weigh this compound (Standard and Sample) B Dissolve in Distilled Water (Stock Solutions) A->B C Prepare Working Solutions (Dilution Series) B->C E Aliquot of Standard/Sample C->E D Prepare Reagents (Buffer, p-Benzoquinone) F Add Acetate Buffer (pH 5.4) D->F G Add p-Benzoquinone Solution D->G E->F F->G H Incubate for 30 min G->H I Dilute to Final Volume H->I J Measure Absorbance at 516 nm I->J K Construct Calibration Curve J->K L Calculate Sample Concentration K->L

References

Lab-Scale Synthesis and Purification of Piperazine Adipate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis and purification of piperazine (B1678402) adipate (B1204190), a salt formed from the reaction of piperazine and adipic acid. The protocols outlined below are designed to yield a high-purity product suitable for research and pharmaceutical development applications.

Introduction

Piperazine adipate is a well-established anthelmintic agent.[1][2][3] It is formed by the equimolar combination of piperazine, a cyclic diamine, and adipic acid, a dicarboxylic acid.[2] The resulting salt typically appears as a white, crystalline powder with a slightly acidic taste and is soluble in water.[2][4] This document details a robust method for its synthesis and subsequent purification by recrystallization.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₁₀H₂₀N₂O₄[2]
Molecular Weight 232.28 g/mol [2]
Reactant: Piperazine Hydrate (B1144303) 4.13 kg (1 molecular proportion)[1]
Reactant: Adipic Acid 2.95 kg (1 molecular proportion)[1]
Solvent (Synthesis) Industrial Methylated Spirit[1]
Reaction Temperature 40-50 °C (initial solutions)[1]
Melting Point Approx. 250-257 °C (with decomposition)[2][4]
pH (1 in 20 solution) 5.0 - 6.0[4]
Solubility Soluble in water; Practically insoluble in ethanol, acetone, and diethyl ether[4]
Loss on Drying Not more than 0.5% (1 g, 105°C, 4 hours)[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the preparation of this compound.[1]

Materials:

  • Piperazine hydrate

  • Adipic acid

  • Industrial methylated spirit (or 95% ethanol)

  • Reaction vessel with stirring capability

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Prepare Reactant Solutions:

    • In a suitable reaction vessel, dissolve piperazine hydrate in industrial methylated spirit. Warm the mixture to 40-50 °C to aid dissolution.

    • In a separate vessel, prepare a warm solution of an equimolar quantity of adipic acid in industrial methylated spirit, also at 40-50 °C.

  • Reaction:

    • While stirring the piperazine hydrate solution, add the warm adipic acid solution. The addition can be done as quickly as the exothermic reaction allows, maintaining control of the temperature.

    • A white crystalline paste of this compound will begin to form.

  • Isolation:

    • After the addition is complete, continue stirring for a few minutes.

    • Filter the hot crystalline paste using a Büchner funnel under suction.

    • Wash the collected solid twice with industrial methylated spirit.

  • Drying:

    • Dry the product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Purification by Recrystallization

If further purification is required, recrystallization from water is an effective method.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Filtration apparatus (Büchner funnel and flask)

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water and heat the mixture with stirring.

    • Continue adding small portions of hot deionized water until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure a good yield.

  • Crystallization:

    • Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

    • Dry the purified this compound crystals in a vacuum oven until a constant weight is achieved.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the lab-scale synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) Reactants Piperazine Hydrate + Adipic Acid Reaction Reaction (40-50 °C, Stirring) Reactants->Reaction Solvent_S Industrial Methylated Spirit Solvent_S->Reaction Isolation_S Hot Filtration Reaction->Isolation_S Washing_S Washing with Solvent Isolation_S->Washing_S Crude_Product Crude this compound Washing_S->Crude_Product Dissolution Dissolution in Hot Water Crude_Product->Dissolution Cooling Slow Cooling & Ice Bath Dissolution->Cooling Isolation_P Filtration Cooling->Isolation_P Washing_P Washing with Cold Water Isolation_P->Washing_P Pure_Product Pure this compound Washing_P->Pure_Product

Caption: Workflow for this compound Synthesis and Purification.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the synthesis protocol.

Synthesis_Steps A Prepare Solutions: - Piperazine Hydrate in Ethanol - Adipic Acid in Ethanol (40-50 °C) B Combine Solutions with Stirring A->B C Precipitation of This compound B->C D Isolate by Hot Filtration C->D E Wash with Ethanol D->E F Dry under Vacuum E->F

Caption: Logical Flow of the Synthesis Protocol.

References

Piperazine Adipate: Formulation and Application in Aqueous Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) adipate (B1204190), the salt of piperazine and adipic acid, is a compound with well-established anthelmintic properties.[1] Its mechanism of action primarily involves the paralysis of susceptible helminths by blocking acetylcholine (B1216132) at the myoneural junction and potentially acting as a GABA agonist, leading to their expulsion from the host.[2] Beyond its use in parasitology, emerging research on piperazine derivatives suggests potential applications in other areas, such as oncology, by modulating key cellular signaling pathways.[3][4][5][6]

These application notes provide detailed protocols for the preparation and use of piperazine adipate in aqueous solutions for various research applications, including in vitro cell-based assays and analytical methods for quality control.

Data Presentation

Physicochemical and Solubility Data
PropertyValueReference
Molecular FormulaC₁₀H₂₀N₂O₄[7]
Molecular Weight232.28 g/mol [7]
AppearanceWhite crystalline powder[8]
Melting Point~250 °C (with decomposition)[8]
Water Solubility10-50 mg/mL
pH of 5% Solution5.0 - 6.0[8]
Anthelmintic Efficacy Data
OrganismHostDosageEfficacyReference
Ascaridia galliChickens≥150 mg/kg (single oral dose)97-100% elimination[9]
Ascaris suumPigs200 mg/kg (oral)99-100% efficacy
Oesophagostomum spp.Pigs200 mg/kg (oral)99-100% efficacy
Roundworms (Toxocara and Toxascaris spp.)Dogs & Cats1.25 - 1.5 g per 10 kg body weightEffective[1]
Toxicological Data
SpeciesRouteLD₅₀Reference
MiceOral11.4 g/kg[10]
RatsOral7.9 g/kg[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water

This protocol describes the preparation of a sterile stock solution suitable for use in cell culture and other in vitro assays.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sonicator water bath

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile storage tubes

Procedure:

  • Weigh out 23.23 mg of this compound powder and transfer it to a sterile conical tube.

  • Add 10 mL of sterile water to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution briefly to initially mix the powder and water.

  • To aid dissolution, place the tube in a sonicator water bath and sonicate until the this compound is completely dissolved.[11] The solution should be clear and colorless.[8]

  • Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.[11] This step is critical for removing any potential microbial contamination, making the solution suitable for cell culture applications.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[11]

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound sterile stock solution (10 mM)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations for treatment.

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated cells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Quantification of this compound in Aqueous Solution by HPLC-UV

This protocol outlines a general method for the quantification of this compound in an aqueous matrix, such as PBS, which can be adapted for quality control of prepared solutions. Since piperazine itself lacks a strong chromophore, derivatization is often employed for sensitive UV detection.[12]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • This compound standard

  • Phosphate-buffered saline (PBS)

  • Derivatizing agent (e.g., NBD-Cl (4-chloro-7-nitrobenzofuran))

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acid (e.g., phosphoric acid) for mobile phase pH adjustment

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in PBS at known concentrations.

  • Sample Preparation and Derivatization:

    • To a known volume of the this compound standard or sample solution, add the derivatizing agent (e.g., NBD-Cl solution in acetonitrile).

    • The reaction conditions (e.g., temperature, time, pH) will need to be optimized for the specific derivatizing agent used.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of an acid (e.g., 0.1% phosphoric acid). The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Dependent on the derivatizing agent used (e.g., 340 nm for NBD derivatives).[12]

    • Column Temperature: 35°C

  • Analysis:

    • Inject the derivatized standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations

Anthelmintic_Mechanism This compound This compound GABA Receptor GABA Receptor This compound->GABA Receptor Agonist Acetylcholine Receptor Acetylcholine Receptor This compound->Acetylcholine Receptor Blockade Hyperpolarization Hyperpolarization GABA Receptor->Hyperpolarization Inhibition of Muscle Contraction Inhibition of Muscle Contraction Acetylcholine Receptor->Inhibition of Muscle Contraction Paralysis of Helminth Paralysis of Helminth Hyperpolarization->Paralysis of Helminth Inhibition of Muscle Contraction->Paralysis of Helminth Expulsion from Host Expulsion from Host Paralysis of Helminth->Expulsion from Host

Caption: Anthelmintic mechanism of this compound.

Signaling_Pathway Piperazine Derivative Piperazine Derivative PI3K PI3K Piperazine Derivative->PI3K Src Kinase Src Kinase Piperazine Derivative->Src Kinase BCR-ABL BCR-ABL Piperazine Derivative->BCR-ABL Apoptosis Apoptosis Piperazine Derivative->Apoptosis Akt Akt PI3K->Akt Proliferation Proliferation Src Kinase->Proliferation BCR-ABL->Proliferation Akt->Proliferation Survival Survival Akt->Survival

Caption: Potential signaling pathways affected by piperazine derivatives.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_qc Quality Control Weigh Weigh this compound Dissolve Dissolve in Sterile Water Weigh->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Filter Sterile Filter (0.22 µm) Sonicate->Filter Store Store at -20°C / -80°C Filter->Store Seed Seed Cells in 96-well Plate Treat Treat with Dilutions Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Analyze Analyze Data Assay->Analyze Sample Take Sample of Solution Derivatize Derivatize Sample Sample->Derivatize HPLC Analyze by HPLC-UV Derivatize->HPLC Quantify Quantify Concentration HPLC->Quantify

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Piperazine Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperazine (B1678402) adipate (B1204190) is an anthelmintic agent used in veterinary and human medicine for the treatment of infections caused by intestinal nematodes (roundworms).[1][2] Its mechanism of action involves the paralysis of worms, leading to their expulsion from the host's gastrointestinal tract.[1][3][4] This is achieved by acting as a gamma-aminobutyric acid (GABA) receptor agonist, which causes hyperpolarization of the nerve membrane and flaccid paralysis of the worm. Another proposed mechanism is the blocking of acetylcholine (B1216132) at the myoneural junction.[3] These application notes provide a comprehensive guide to designing and conducting in vivo efficacy studies for piperazine adipate, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action Signaling Pathway

The primary anthelmintic effect of piperazine is attributed to its interaction with the neuromuscular system of susceptible nematodes.

cluster_piperazine This compound cluster_neuron Nematode Neuromuscular Junction cluster_effect Physiological Effect Piperazine Piperazine GABA_R GABA Receptor Piperazine->GABA_R Agonist Action ACh_R Acetylcholine Receptor Piperazine->ACh_R Blocks Acetylcholine Muscle Muscle Cell GABA_R->Muscle Hyperpolarization (Inhibition) ACh_R->Muscle Depolarization (Excitation) Paralysis Flaccid Paralysis Muscle->Paralysis Leads to Expulsion Worm Expulsion Paralysis->Expulsion Results in Hypothesis Hypothesis: This compound reduces helminth load in vivo. AnimalSelection Animal Model Selection (e.g., poultry, swine, rodents) Hypothesis->AnimalSelection Acclimatization Acclimatization & Baseline Health Check AnimalSelection->Acclimatization Infection Experimental or Natural Infection with target helminth Acclimatization->Infection Grouping Randomized Group Allocation (Control vs. Treatment) Infection->Grouping PreTreatment Pre-Treatment Sampling (Day 0 Fecal Collection) Grouping->PreTreatment Treatment Drug Administration (this compound vs. Placebo) PreTreatment->Treatment PostTreatment Post-Treatment Sampling (e.g., Day 10-14 Fecal Collection) Treatment->PostTreatment Analysis Data Analysis: Fecal Egg Count Reduction (%) PostTreatment->Analysis Conclusion Conclusion: Efficacy Determination Analysis->Conclusion cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Selection & Acclimatization B Randomization into Control & Treatment Groups A->B C Day 0: Pre-Treatment Fecal Sample Collection B->C D Drug Administration: Piperazine vs. Placebo C->D E Day 10-14: Post-Treatment Fecal Sample Collection D->E F Fecal Egg Count (McMaster Method) E->F G Calculate % Efficacy (FECRT Formula) F->G H Statistical Analysis & Reporting G->H

References

Application Notes and Protocols for Studying Piperazine Adipate Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine (B1678402) adipate (B1204190) is a compound traditionally used as an anthelmintic agent.[1][2] Understanding its potential cytotoxic effects on mammalian cells is crucial for evaluating its safety profile and exploring any potential secondary pharmacological activities. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of piperazine adipate using common in vitro cell culture techniques. The methodologies described herein are fundamental for determining cell viability, membrane integrity, and the mode of cell death induced by the compound.

Cell Line Selection and Culture

The choice of cell line is critical for the relevance of the cytotoxicity study. It is recommended to use cell lines representative of tissues that may be exposed to this compound or cell lines commonly used in toxicological screenings.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying liver toxicity as the liver is a primary site of drug metabolism.

  • Caco-2 (Human Colorectal Adenocarcinoma): Represents the intestinal epithelium and is useful for studying the effects of orally administered compounds.

  • HEK293 (Human Embryonic Kidney): A common cell line for general toxicity screening.

  • A relevant normal cell line (e.g., primary hepatocytes or non-cancerous cell lines): To assess the selectivity of any observed cytotoxicity.

General Cell Culture Protocol:

  • Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

  • Always use cells in the exponential growth phase for experiments to ensure reproducibility.

Experimental Protocols for Cytotoxicity Assessment

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[3]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS) and further dilute it in culture medium to achieve the desired concentrations. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. It is advisable to perform a range-finding experiment with a broad concentration range (e.g., 1 µM to 10 mM). Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[6][7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 600 nm can be used for background correction.[8]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (cells treated with a lysis buffer) controls.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with different concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The following are example tables with hypothetical data for illustrative purposes.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (mM)% Viability (HepG2) - 48h% Viability (Caco-2) - 48h
0 (Control)100 ± 5.2100 ± 4.8
195.3 ± 4.198.1 ± 3.9
582.1 ± 6.588.5 ± 5.1
1065.7 ± 5.872.3 ± 6.2
2048.2 ± 4.955.9 ± 5.5
5025.4 ± 3.730.1 ± 4.3
IC50 (mM) ~21.5 ~28.0

Data are presented as mean ± SD from three independent experiments.

Table 2: Cytotoxicity of this compound (LDH Assay)

Concentration (mM)% Cytotoxicity (HepG2) - 48h% Cytotoxicity (Caco-2) - 48h
0 (Control)5.2 ± 1.14.8 ± 0.9
18.1 ± 1.56.5 ± 1.2
515.9 ± 2.312.3 ± 1.8
1028.4 ± 3.122.7 ± 2.5
2045.6 ± 4.238.9 ± 3.7
5068.3 ± 5.561.2 ± 4.9

Data are presented as mean ± SD from three independent experiments.

Table 3: Analysis of Apoptosis and Necrosis by Annexin V/PI Staining

Treatment (HepG2 cells - 48h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (10 mM)70.2 ± 4.515.3 ± 2.114.5 ± 1.9
This compound (20 mM)45.8 ± 3.928.7 ± 3.225.5 ± 2.8
This compound (50 mM)20.1 ± 2.835.4 ± 4.144.5 ± 3.5

Data are presented as mean ± SD from three independent experiments.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2, Caco-2) CellSeeding Cell Seeding (96-well or 6-well plates) CellCulture->CellSeeding PiperazineAdipate This compound Stock Solution Treatment Treatment with This compound PiperazineAdipate->Treatment CellSeeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) Treatment->Apoptosis DataCollection Data Collection (Absorbance/Flow Cytometry) MTT->DataCollection LDH->DataCollection Apoptosis->DataCollection DataAnalysis Data Analysis (IC50, % Cytotoxicity, etc.) DataCollection->DataAnalysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Based on findings for other piperazine derivatives, a potential mechanism of cytotoxicity could involve the induction of apoptosis via the PI3K/Akt signaling pathway. This is a hypothetical model for investigation.

G PiperazineAdipate This compound PI3K PI3K PiperazineAdipate->PI3K Inhibition? CellMembrane Cell Membrane Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition of Cytochrome c release Bax->Mitochondrion Promotion of Cytochrome c release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical PI3K/Akt pathway in this compound cytotoxicity.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro assessment of this compound cytotoxicity. By employing a combination of assays that measure different cellular parameters, researchers can obtain a comprehensive understanding of the compound's effects on cell health. It is crucial to adapt and optimize these generalized protocols for the specific cell lines and experimental conditions used. Further investigation into the underlying molecular mechanisms, such as the potential involvement of the PI3K/Akt pathway, will provide a more complete toxicological profile of this compound.

References

Application Notes and Protocols for Utilizing Piperazine Adipate as a Positive Control in Anthelmintic Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of piperazine (B1678402) adipate (B1204190) as a positive control in both in vitro and in vivo anthelmintic screening assays. Piperazine is a well-established anthelmintic agent with a known mechanism of action, making it an ideal reference standard to validate assay performance and compare the efficacy of novel compounds.

Introduction

Piperazine and its salts, such as piperazine adipate and citrate, have a long history of use in treating nematode infections in humans and animals.[1] Its primary mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptors in nematode muscle cells.[1] This leads to hyperpolarization of the muscle membrane, resulting in flaccid paralysis of the worm.[2][3] The paralyzed helminths are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[3] Piperazine has also been shown to block the response to acetylcholine (B1216132) at the myoneural junction in ascarids.[2] Due to its consistent and predictable effects, this compound serves as a reliable positive control in anthelmintic drug discovery and screening programs.

Mechanism of Action Signaling Pathway

The primary anthelmintic action of piperazine is mediated through its effect on the neuromuscular system of nematodes. It acts as a GABA receptor agonist, leading to the paralysis of the worms.

GABAReceptor Piperazine Piperazine GABA_R GABA Receptor (on nematode muscle cell) Piperazine->GABA_R Binds to and activates Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_channel->Hyperpolarization Influx of Cl- ions leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Expulsion Expulsion of Worm Paralysis->Expulsion Leads to

Caption: Signaling pathway of piperazine's anthelmintic action.

Data Presentation: In Vitro Efficacy of Piperazine Salts

The following tables summarize the quantitative data on the in vitro anthelmintic activity of piperazine salts against common model organisms. The primary endpoints measured are the time to paralysis and the time to death of the worms.

Table 1: Anthelmintic Activity of Piperazine Citrate against Pheretima posthuma (Indian Earthworm)

Concentration (mg/mL)Time to Paralysis (minutes)Time to Death (minutes)
102.7 - 25.016.1 - 64.0
15~21.0~59.0

Note: Data compiled from multiple studies. The range reflects variations in experimental conditions.

Table 2: Anthelmintic Activity of Piperazine Citrate against Ascaridia galli (Poultry Roundworm)

Concentration (mg/mL)Time to Paralysis (minutes)Time to Death (minutes)
104.57 - 12.017.29 - 41.0

Note: Data compiled from multiple studies. The range reflects variations in experimental conditions.

Experimental Protocols

In Vitro Anthelmintic Assay using Pheretima posthuma

This protocol details a common in vitro screening method using the Indian earthworm, Pheretima posthuma, which is a well-accepted model for preliminary anthelmintic studies due to its anatomical and physiological resemblance to intestinal roundworms.

Materials:

  • Adult Indian earthworms (Pheretima posthuma) of similar size

  • This compound

  • Phosphate buffered saline (PBS) or normal saline

  • Petri dishes

  • Pipettes

  • Stopwatch

  • Warm water bath (50°C)

Protocol:

  • Worm Collection and Acclimatization:

    • Collect adult earthworms from moist soil.

    • Wash the worms with normal saline to remove any adhering soil and fecal matter.

    • Acclimatize the worms in a laboratory environment for a short period before the experiment.

  • Preparation of Test and Control Solutions:

    • Positive Control: Prepare a stock solution of this compound (e.g., 10 mg/mL) in PBS or normal saline. Serial dilutions can be made to test a range of concentrations.

    • Negative Control: Use PBS or normal saline alone.

    • Test Compounds: Dissolve the experimental compounds in a suitable solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the worms) and then dilute with PBS or normal saline.

  • Assay Procedure:

    • Place a single earthworm in each Petri dish containing a sufficient volume of the respective solution (e.g., 20-25 mL) to fully submerge the worm.

    • Start the stopwatch immediately upon placing the worm in the solution.

    • Observe the worms for paralysis. Paralysis is considered to have occurred when the worm does not move even when shaken vigorously. Record the time of paralysis.

    • After noting paralysis, continue to observe the worms for death. Death is confirmed when the worm shows no movement upon vigorous shaking and when dipped in warm water (50°C). Record the time of death.

    • Perform each treatment in triplicate to ensure the reliability of the results.

InVitroWorkflow start Start collect_worms Collect and Acclimatize Pheretima posthuma start->collect_worms prep_solutions Prepare Test, Positive Control (this compound), and Negative Control Solutions collect_worms->prep_solutions assay_setup Place Individual Worms in Petri Dishes with Solutions prep_solutions->assay_setup observe_paralysis Observe and Record Time to Paralysis assay_setup->observe_paralysis observe_death Observe and Record Time to Death observe_paralysis->observe_death data_analysis Analyze and Compare Data observe_death->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro anthelmintic assay.

In Vivo Anthelmintic Assay (General Guidance)

In vivo studies are essential for confirming the anthelmintic efficacy of a compound in a living host. The following is a general guideline, and specific protocols will vary depending on the host animal and helminth species.

Model Organisms:

  • Host: Mice, rats, gerbils, or chickens are commonly used laboratory models.

  • Helminth: Ascaris suum in pigs (for which mice can be a model for larval stages), Ascaridia galli in chickens, or other relevant nematode species.

General Protocol Outline:

  • Infection of Host Animals:

    • Animals are experimentally infected with a known number of infective helminth eggs or larvae.

    • A pre-patent period is allowed for the infection to establish.

  • Treatment Administration:

    • Animals are divided into groups: a negative control group (vehicle only), a positive control group (this compound), and one or more test compound groups.

    • The compounds are administered orally at a predetermined dose. For example, this compound has been shown to be 97-100% effective against A. galli in chickens at a dose of 150 mg/kg body weight.

  • Efficacy Evaluation:

    • After a set period post-treatment, the efficacy is determined. This is typically done by:

      • Fecal Egg Count Reduction (FECR): Counting the number of helminth eggs in the feces before and after treatment.

      • Worm Burden Reduction: Euthanizing the animals and counting the number of worms remaining in the gastrointestinal tract compared to the control groups.

  • Data Analysis:

    • The percentage reduction in egg count or worm burden for the test compounds is calculated and compared to the this compound positive control group.

Conclusion

This compound is an invaluable tool in anthelmintic screening, providing a reliable benchmark for the evaluation of new chemical entities. Its well-characterized mechanism of action and consistent performance in both in vitro and in vivo assays make it an essential component of any anthelmintic drug discovery program. The protocols and data presented here offer a solid foundation for researchers to design and validate their screening assays effectively.

References

Application Note and Protocol: Preparation and Analysis of Piperazine Adipate Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the preparation of piperazine (B1678402) adipate (B1204190) standard solutions for quantitative analysis. It outlines protocols for two common analytical techniques: non-aqueous acid-base titration and UV-Vis spectrophotometry. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of piperazine adipate in various sample matrices. All quantitative data and key experimental parameters are summarized for clarity and ease of use.

Introduction

This compound is a salt formed from equimolar amounts of piperazine and adipic acid.[1][2] It is utilized as an anthelmintic agent in both pharmaceutical and veterinary applications.[1][2] Accurate quantification is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details the standardized procedures for preparing stable this compound solutions and their subsequent analysis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for the proper handling, storage, and preparation of standard solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White, crystalline powder[3][4]
Molecular Formula C₁₀H₂₀N₂O₄[5][6]
Molecular Weight 232.28 g/mol [1][5]
Melting Point ~250°C (with decomposition)[3][4]
Solubility in Water 10 to 50 mg/mL at 17.2°C (63°F)[1][6]
Solubility in other solvents Practically insoluble in ethanol, acetone (B3395972), and diethyl ether. Soluble in acetic acid.[3]
pH 5.0 - 6.0 (for a 1 in 20 solution)[3]

Experimental Workflow

The general workflow for the preparation and analysis of this compound standard solutions involves several key stages, from initial material handling to final data analysis.

G Workflow for this compound Standard Preparation and Analysis cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Select Appropriate Solvent (e.g., Deionized Water, Acetic Acid) A->B C Dissolve and Dilute to Volume (Stock Solution) B->C D Perform Serial Dilutions (Working/Calibration Standards) C->D E Select Analytical Method (Titration or UV-Vis) D->E F Instrument Setup and Calibration E->F G Analyze Standard Solutions F->G H Record Measurements (Titer Volume or Absorbance) G->H I Construct Calibration Curve (for UV-Vis) H->I J Calculate Concentration of Unknowns I->J

Caption: General workflow from standard preparation to analysis.

Preparation of Standard Solutions

Materials and Reagents
  • This compound Reference Standard (≥98.0% purity)[4][7]

  • Deionized Water (Type I or equivalent)

  • Glacial Acetic Acid (for non-aqueous titration)[8]

  • Acetone (for non-aqueous titration)[3]

  • 0.1 M Perchloric Acid (volumetric standard)[3]

  • p-Benzoquinone (for UV-Vis analysis)[9]

  • Ethanol (95%)[9]

  • Buffer solution, pH 5.4[9]

  • Class A volumetric flasks and pipettes

  • Analytical balance (readable to 0.1 mg)

  • Magnetic stirrer and stir bars

  • Sonicator

Protocol for Stock Standard Solution (Aqueous)

This protocol describes the preparation of a 1 mg/mL (1000 µg/mL) stock solution.

  • Weighing: Accurately weigh approximately 25 mg of this compound Reference Standard into a clean, dry weighing boat.

  • Dissolution: Transfer the powder to a 25 mL Class A volumetric flask.

  • Solubilization: Add approximately 15-20 mL of deionized water. To aid dissolution, the flask can be sonicated for 5-10 minutes or stirred using a magnetic stirrer.[10]

  • Dilution: Once fully dissolved, allow the solution to return to room temperature. Dilute to the mark with deionized water.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogeneous solution.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration, preparation date, and initials. Store the solution under refrigerated conditions, protected from light.[1]

Protocol for Working and Calibration Standard Solutions

Working and calibration standards are prepared by serially diluting the stock solution. The concentration range should be appropriate for the chosen analytical method.

  • Select Diluent: Use deionized water as the diluent for aqueous-based analyses.

  • Serial Dilution: Prepare a series of standards by transferring precise volumes of the stock solution (or a previously diluted standard) into separate volumetric flasks and diluting to volume with the diluent.

  • Example Dilution Series (for UV-Vis): To prepare standards ranging from 4-20 µg/mL, one might first prepare an intermediate standard of 100 µg/mL from the 1000 µg/mL stock. Then, pipette appropriate volumes of the 100 µg/mL standard into 10 mL volumetric flasks to achieve the final desired concentrations.

Analytical Protocols

Method 1: Non-Aqueous Titration

This method is suitable for determining the purity of raw material or for assaying high-concentration solutions.[3][8]

  • Sample Preparation: Accurately weigh about 0.2 g of this compound, previously dried at 105°C for 4 hours, and record the weight.[3]

  • Dissolution: Dissolve the sample in a mixture of 20 mL of acetic acid for non-aqueous titration and 40 mL of acetone for non-aqueous titration.[3]

  • Indicator: Add 6 drops of bromocresol green-methylrosaniline chloride indicator solution.[3]

  • Titration: Titrate the solution with 0.1 M perchloric acid until the color changes from red-purple to blue-purple.[3]

  • Blank Determination: Perform a blank titration using the same quantities of solvents and indicator, and make any necessary corrections.[3]

  • Calculation: The content of this compound is calculated based on the volume of titrant consumed. Each mL of 0.1 M perchloric acid is equivalent to 11.61 mg of C₁₀H₂₀N₂O₄.[4]

Table 2: Reagents and Conditions for Non-Aqueous Titration

ParameterSpecification
Titrant 0.1 M Perchloric Acid
Solvent 20 mL Acetic Acid + 40 mL Acetone
Indicator Bromocresol green-methylrosaniline chloride
Endpoint Red-purple to Blue-purple color change
Equivalency 1 mL of 0.1 M HClO₄ = 11.61 mg this compound
Method 2: UV-Vis Spectrophotometry (Colorimetric)

This method is based on the reaction of piperazine with p-benzoquinone to form a colored product, suitable for lower concentration ranges.[9]

  • Standard/Sample Preparation: Pipette an appropriate volume of standard or sample solution (containing 40-200 µg of this compound) into a series of 20 mL volumetric flasks.

  • Reagent Addition: To each flask, add 2 mL of buffer solution (pH 5.4) and 2 mL of a freshly prepared 1% w/v p-benzoquinone solution in 95% ethanol.[9]

  • Reaction: Allow the solutions to stand at room temperature for 30 minutes for color development. The color is stable for up to 2 hours.[9]

  • Dilution: Dilute each flask to the 20 mL mark with deionized water.

  • Measurement: Measure the absorbance of each solution at 516 nm against a reagent blank prepared in the same manner without the analyte.[9]

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of unknown samples from this curve. The method is reported to follow Beer's law in the range of 4-20 µg/mL.[9]

Table 3: Reagents and Conditions for UV-Vis Spectrophotometry

ParameterSpecification
Chromogenic Reagent 1% w/v p-Benzoquinone in 95% Ethanol
Buffer pH 5.4
Reaction Time 30 minutes
Wavelength (λmax) 516 nm
Linear Range 4-20 µg/mL

Stability and Storage

  • Solid Material: this compound powder should be stored in well-closed containers at room temperature.[7] It may be sensitive to light.[11]

  • Stock Solutions: Aqueous stock solutions should be stored under refrigeration (~4°C) and protected from light to minimize degradation.[1][12] While specific stability data for this compound solutions is not extensively published, studies on related piperazine compounds show that refrigerated or frozen storage is critical for maintaining concentration over time, especially for periods longer than 30 days.[12] It is recommended to prepare fresh working solutions daily.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and all chemicals.

  • When weighing the pure compound, use of a respirator may be advised to avoid inhalation.[1]

  • Handle glacial acetic acid and perchloric acid in a chemical fume hood due to their corrosive nature and harmful fumes.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

References

Application Note and Protocol: Determination of Piperazine Adipate Purity by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine (B1678402) adipate (B1204190) is an anthelmintic agent used in veterinary medicine. Ensuring the purity of active pharmaceutical ingredients (APIs) like piperazine adipate is critical for the safety and efficacy of the final drug product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative and semi-quantitative analysis of pharmaceutical compounds. This application note provides a detailed protocol for the determination of this compound purity and the detection of related substances using TLC. The method is based on pharmacopoeial procedures and is suitable for routine quality control.

Principle

This method utilizes normal-phase thin-layer chromatography on a silica (B1680970) gel stationary phase. The separation is achieved using a polar mobile phase consisting of a mixture of concentrated ammonia (B1221849) and ethanol (B145695). This compound and its potential impurities are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. After development, the chromatogram is visualized by spraying with a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce colored spots. The purity of the test sample is assessed by comparing the principal spot with that of a reference standard and by examining the presence of any secondary spots corresponding to potential impurities.

Experimental Protocol

Materials and Reagents
  • Stationary Phase: TLC plates coated with silica gel 60 F254 (0.25 mm layer thickness).

  • Mobile Phase (Solvent): Prepare a mixture of 13.5 N ammonium (B1175870) hydroxide (B78521) and dehydrated alcohol in a 3:2 ratio (v/v).[1]

  • Test Sample: this compound to be examined.

  • Reference Standard: USP this compound Reference Standard (RS).

  • Impurity Standards (Optional but Recommended):

  • Visualization Reagent (Ninhydrin Spray):

    • Solution A: 1.5 g/L solution of ninhydrin in ethanol.[2]

    • Solution B: 3 g/L solution of ninhydrin in a suitable solvent (e.g., a mixture of ethanol and acetic acid).[2] Note: The exact composition should be validated.

  • Apparatus:

    • TLC developing chamber

    • Micropipettes or capillaries for spotting (5 µL)

    • Drying oven or hot plate

    • Spray bottle for reagent application

    • UV lamp (254 nm)

Preparation of Solutions
  • Test Solution 1 (100 mg/mL): Dissolve 1.0 g of the this compound test sample in the Mobile Phase and dilute to 10 mL with the same solvent.[1][2]

  • Test Solution 2 (10 mg/mL): Dilute 1 mL of Test Solution 1 to 10 mL with the Mobile Phase.[1]

  • Standard Solution 1 (10 mg/mL): Dissolve 100 mg of USP this compound RS in the Mobile Phase and dilute to 10 mL with the same solvent.[1]

  • Standard Solution 2 (0.25 mg/mL Ethylenediamine): Prepare a solution of ethylenediamine in the Mobile Phase containing 0.25 mg per mL.[1]

  • Standard Solution 3 (0.25 mg/mL Triethylenediamine): Prepare a solution of triethylenediamine in the Mobile Phase containing 0.25 mg per mL.[1]

  • Resolution Solution: Prepare a solution in the Mobile Phase containing 10 mg of USP this compound RS and 0.25 mg of triethylenediamine per mL.[1]

Chromatographic Procedure
  • Plate Preparation: Mark a starting line with a pencil approximately 2 cm from the bottom of the TLC plate. Mark the points for sample application, ensuring they are at least 1.5 cm from the sides of the plate.

  • Sample Application: Separately apply 5 µL portions of Test Solution 1, Test Solution 2, Standard Solution 1, Standard Solution 2, Standard Solution 3, and the Resolution Solution to the starting line on the TLC plate.[1] Allow the spots to dry completely.

  • Development:

    • Pour the freshly prepared mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm.

    • Line the chamber with filter paper saturated with the mobile phase to ensure chamber saturation. Close the chamber and allow it to equilibrate for at least 30 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the starting line is above the level of the mobile phase.

    • Allow the solvent front to ascend the plate until it is approximately 1-2 cm from the top edge.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Air-dry the plate in a fume hood to evaporate the mobile phase. The plate may be gently heated to ensure all traces of ammonia are removed before visualization.[3]

Visualization and Interpretation
  • UV Examination (Optional): Examine the dried plate under a UV lamp at 254 nm. Mark any quenching spots.

  • Ninhydrin Staining:

    • Spray the plate evenly with the ninhydrin solution.[1][2]

    • Heat the plate at 100-105°C for 5-10 minutes.

    • Piperazine and other amine-containing compounds will appear as colored spots (typically purple or pink).

  • Interpretation of Results:

    • The principal spot in the chromatogram obtained with Test Solution 2 should correspond in position (Rf value), color, and size to the principal spot in the chromatogram obtained with Standard Solution 1.[1]

    • The Resolution Solution should show two clearly separated spots, confirming the suitability of the system.

    • Any secondary spots in the chromatogram of Test Solution 1 are not more intense than the spots obtained with the impurity standards (Standard Solutions 2 and 3).

Data Presentation

The results of the TLC analysis can be summarized in the following table. Rf (Retardation factor) values are calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

SolutionConcentrationPurposeExpected Rf Value (Approximate)Appearance with Ninhydrin
Test Solution 1 100 mg/mLPurity assessment (detection of impurities)Main spot similar to Std 1Purple/Pink
Test Solution 2 10 mg/mLIdentification and comparison with Std 1Main spot similar to Std 1Purple/Pink
Standard Solution 1 10 mg/mLThis compound ReferenceTo be determinedPurple/Pink
Standard Solution 2 0.25 mg/mLEthylenediamine Impurity StandardTo be determinedColored Spot
Standard Solution 3 0.25 mg/mLTriethylenediamine Impurity StandardTo be determinedColored Spot
Resolution Solution 10 mg/mL PA + 0.25 mg/mL TEDASystem Suitability CheckTwo distinct spotsTwo distinct colored spots

Experimental Workflow Diagram

The following diagram illustrates the workflow for the TLC analysis of this compound purity.

TLC_Workflow prep 1. Preparation of Solutions (Test, Standard, Resolution) spotting 2. Spotting (Apply 5 µL of each solution to TLC plate) prep->spotting Solutions ready development 3. Chromatographic Development (In a saturated chamber with NH4OH:Ethanol mobile phase) spotting->development Plate spotted drying 4. Drying Plate (Evaporate mobile phase) development->drying Development complete visualization 5. Visualization (Spray with Ninhydrin solution and heat) drying->visualization Plate dried analysis 6. Data Analysis (Compare spots, calculate Rf values) visualization->analysis Spots visualized

Caption: Workflow for TLC Purity Analysis of this compound.

References

Determining the Solubility of Piperazine Adipate in Biological Buffers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) adipate (B1204190) is an anthelmintic agent used in veterinary and human medicine. Understanding its solubility in various biological buffers is crucial for preclinical and pharmaceutical development. Solubility data informs formulation strategies, aids in the design of in vitro dissolution and absorption models, and is a critical parameter for predicting in vivo bioavailability. This document provides detailed methods for determining the solubility of piperazine adipate in relevant biological buffers, presents available solubility data, and outlines experimental workflows.

Importance of Solubility in Biological Buffers

The solubility of a drug substance in buffers that mimic physiological conditions is a key determinant of its behavior in the body. Biological buffers such as Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and simulated gastrointestinal fluids are essential for:

  • Predicting Oral Absorption: Solubility in simulated intestinal fluids can provide insights into the amount of drug that will be in solution and available for absorption in the gastrointestinal tract.[1][2][3]

  • Formulation Development: Understanding the pH-dependent solubility profile is critical for developing effective oral and parenteral dosage forms.

  • In Vitro Assay Performance: Inconsistent or low solubility in cell culture media or assay buffers can lead to unreliable results in pharmacology and toxicology studies.[4][5]

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative solubility data for this compound in various media. It is important to note that solubility can be influenced by factors such as temperature, pH, and the specific composition of the buffer.[6]

Solvent/BufferTemperature (°F/°C)SolubilityReference
Water63 / 17.210 to 50 mg/mL[7]
Phosphate-Buffered Saline (PBS)Not Specified33.33 mg/mL (143.49 mM)[8]
WaterNot SpecifiedSoluble[9][10]
Acetic Acid (100)Not SpecifiedSoluble[9]
Ethanol (95)Not SpecifiedPractically Insoluble[9]
AcetoneNot SpecifiedPractically Insoluble[9]
Diethyl EtherNot SpecifiedPractically Insoluble[9]

Experimental Protocols

Several methods are commonly employed to determine the solubility of a compound. The choice of method often depends on the stage of drug development, the amount of compound available, and the required throughput.[11][12][13]

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[6][14][15] It measures the concentration of a saturated solution of the compound in a specific solvent after a prolonged equilibration period.

Principle: An excess amount of the solid compound is added to the buffer of interest and agitated until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solids, and the concentration of the dissolved compound in the filtrate is determined.

Protocol:

  • Preparation: Add an excess amount of this compound powder to a series of glass vials, each containing a known volume of the desired biological buffer (e.g., PBS, pH 7.4; Tris-HCl, pH 7.4; Simulated Intestinal Fluid). Ensure there is enough solid to maintain an excess throughout the experiment.[6]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[14]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][14]

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the specific buffer at the tested temperature.

Potentiometric Titration Method

This method is particularly useful for ionizable compounds like this compound and can be used to determine the pH-solubility profile.[16][17]

Principle: The method involves the titration of a solution or suspension of the compound with an acid or base. Changes in pH are monitored, and the point at which the compound precipitates or dissolves is used to calculate the solubility.

Protocol:

  • Instrument Setup: Calibrate a pH meter with standard buffers. Use a titrator equipped with a pH electrode.

  • Sample Preparation: Prepare a solution or a suspension of a known amount of this compound in a known volume of water or a low-ionic-strength buffer.

  • Titration: Titrate the sample with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The solubility at different pH values can be calculated from the titration curve by identifying the point of precipitation, which is often indicated by a change in the slope of the curve.[16][17][18] This method allows for the determination of the intrinsic solubility and the pKa of the compound.[16][17]

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

HTS methods are employed in early drug discovery to rapidly assess the solubility of a large number of compounds.[11][19][20] These methods typically determine kinetic solubility, which is the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[4][12]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is serially diluted in the aqueous buffer of interest. The formation of precipitate is detected by methods such as nephelometry (light scattering), turbidimetry, or UV absorbance.[4][5]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Assay Plate Preparation: In a multi-well plate (e.g., 96- or 384-well), add the desired biological buffer to each well.

  • Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer in the wells to create a range of final concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the precipitate formation using a plate reader capable of detecting light scattering (nephelometry) or turbidity.[4]

  • Data Analysis: The kinetic solubility is typically reported as the concentration at which a significant increase in turbidity or light scattering is observed compared to a blank control.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_methods Solubility Determination Methods cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_analysis Analysis & Quantification cluster_results Results Compound This compound (Solid) ShakeFlask Shake-Flask Method Compound->ShakeFlask Potentiometric Potentiometric Titration Compound->Potentiometric HTS High-Throughput Screening (e.g., Nephelometry) Compound->HTS dissolved in DMSO Buffers Biological Buffers (PBS, Tris, SIF, etc.) Buffers->ShakeFlask Buffers->Potentiometric Buffers->HTS Analysis Filtration / Centrifugation ShakeFlask->Analysis Quantification HPLC / LC-MS / UV-Vis Potentiometric->Quantification Direct Measurement Profile pH-Solubility Profile Potentiometric->Profile HTS->Quantification Plate Reader Analysis->Quantification Data Solubility Data (mg/mL or mM) Quantification->Data Data->Profile Multiple pH points

Caption: General workflow for determining this compound solubility.

Conclusion

The determination of this compound solubility in biological buffers is a fundamental step in its characterization as a pharmaceutical agent. The shake-flask method provides the most accurate thermodynamic solubility data, which is crucial for late-stage development and formulation. Potentiometric titration is valuable for understanding the pH-dependent solubility, while high-throughput methods offer a rapid assessment of kinetic solubility suitable for early discovery phases. The choice of method should be guided by the specific research question and the stage of drug development. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working with this compound.

References

Application of Piperazine Adipate in Polymer Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Piperazine (B1678402) adipate (B1204190), a salt formed from the equimolar combination of piperazine and adipic acid, serves as a valuable monomer in the synthesis of advanced polymers, particularly polyamides.[1] Its unique structural features, including the cyclic nature of the piperazine ring, allow for the development of polymers with tailored properties.[2] This document provides detailed application notes on the use of piperazine and its derivatives in polymer synthesis, comprehensive experimental protocols for polycondensation reactions, and a summary of the resulting polymer characteristics. The incorporation of the rigid piperazine ring into the polymer backbone significantly influences thermal stability, mechanical strength, and crystallinity, making it a key component in the production of high-performance materials like hot-melt adhesives and engineering plastics.[2][3][4]

Application Notes

Piperazine and its salt, piperazine adipate, are versatile building blocks in polymer chemistry.[2][4] The presence of two secondary amine groups within the six-membered ring allows piperazine to act as a diamine monomer in various polymerization reactions.[2]

1.1. Polyamide Synthesis The primary application of this compound is in the synthesis of polyamides through polycondensation reactions with dicarboxylic acids or their derivatives.[2][5] The resulting polyamides often exhibit distinct properties compared to those synthesized from linear aliphatic diamines:

  • Thermal Properties: The incorporation of the cyclic piperazine structure can increase the chain stiffness, which influences the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[2] However, when piperazine replaces primary amines, the resulting tertiary amides lack the hydrogen atoms necessary for hydrogen bonding, which can lead to a decrease in crystallinity, glass transition temperature, and softening point.[3][6]

  • Mechanical Strength and Flexibility: The rigidity of the piperazine ring can enhance the mechanical strength of the polymer.[2] Conversely, the disruption of hydrogen bonding can lead to a more flexible material.[3]

  • Chemical Resistance and Adhesion: Polymers containing piperazine often show good chemical resistance and excellent adhesion properties, making them suitable for coatings and adhesives.[2]

1.2. Other Applications Beyond polyamides, piperazine is utilized in other polymer systems:

  • Epoxy Resins: It can function as a curing agent for epoxy resins, reacting with epoxy groups to form a durable, cross-linked thermoset material.[2]

  • Polyureas: Piperazine can react with diisocyanates to form polyureas, another class of high-performance polymers.

  • Hydrogels: The functional groups in piperazine-based polymers make them candidates for the synthesis of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water.[7][8][9][10]

Quantitative Data Summary

The introduction of piperazine into a polyamide backbone has a measurable impact on the material's properties. The following tables summarize representative data based on studies of polyamides synthesized with piperazine-containing diamines.

Table 1: Effect of Piperazine Content on Thermal Properties of Polyamides

PropertyTrend with Increasing Piperazine ContentTypical Value RangeSource
Glass Transition Temp. (Tg)Decreases70 - 120 °C[3][5]
Melting Temperature (Tm)Decreases180 - 250 °C[5]
CrystallinityDecreasesVaries[3][6]
Heat of Fusion (Hf)DecreasesVaries[6]
Crystallization Temp. (Tc)DecreasesVaries[6]

Table 2: Representative Physicochemical Properties of Piperazine-Based Polyamides

PropertyValueSource
Number Average Molecular Weight (Mn)10 - 40 kDa[5][11]
SolubilityGenerally soluble in polar aprotic solvents (e.g., NMP, DMSO)[5][12]
pH of Aqueous Solution (this compound)5.0 - 6.0[13]

Note: Specific values can vary significantly based on the co-monomers used, polymerization conditions, and polymer molecular weight.

Experimental Protocols

This section details a general protocol for the synthesis of a polyamide via polycondensation using piperazine and a dicarboxylic acid (e.g., adipic acid). This method is based on established procedures for direct polycondensation.[5][12]

3.1. Materials

  • Piperazine

  • Adipic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (B83602) (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol (B129727)

  • Argon or Nitrogen gas supply

3.2. Equipment

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with gas inlet/outlet

  • Dropping funnel

  • Heating mantle with temperature controller

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

3.3. Procedure: Polycondensation Synthesis

  • Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a reflux condenser connected to an inert gas line (Ar or N₂), and a dropping funnel. Ensure the system is moisture-free.

  • Reagent Preparation:

    • Under a gentle stream of inert gas, charge the flask with equimolar amounts of piperazine and adipic acid.

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent to dissolve the monomers.[5]

    • To the solution, add anhydrous calcium chloride and anhydrous pyridine.[5] Pyridine acts as a catalyst and acid scavenger.

  • Reaction Initiation: Begin vigorous mechanical stirring. Slowly add triphenyl phosphite (TPP), which acts as a condensing agent, to the mixture through the dropping funnel over 15-20 minutes.[5][12]

  • Polymerization:

    • Heat the reaction mixture to between 100°C and 120°C using the heating mantle.[5]

    • Maintain this temperature for 4-6 hours with continuous stirring.[5]

    • Polymerization progress can be observed by a gradual increase in the viscosity of the solution.[5]

  • Polymer Precipitation and Purification:

    • After the reaction is complete, turn off the heat and allow the viscous solution to cool to room temperature.

    • Pour the polymer solution slowly into a beaker containing methanol while stirring. This will cause the polyamide to precipitate out of the solution.[5]

    • Collect the precipitated polymer using vacuum filtration.

    • Wash the collected polymer multiple times with fresh methanol to remove unreacted monomers, residual solvent, and byproducts like triphenyl phosphate.[5]

  • Drying:

    • Transfer the purified polyamide to a vacuum oven.

    • Dry the polymer at 60-80°C under vacuum until a constant weight is achieved, indicating the complete removal of solvents.[5]

Visualizations

The following diagrams illustrate the synthesis workflow, the chemical reaction, and the logical relationships between piperazine incorporation and polymer properties.

G cluster_input Inputs cluster_process Process cluster_output Output Monomers Monomers (Piperazine, Adipic Acid) Setup Reactor Setup (Inert Atmosphere) Monomers->Setup Solvent Solvent & Reagents (NMP, TPP, Pyridine) Solvent->Setup Dissolution Monomer Dissolution Setup->Dissolution Polymerization Polycondensation (100-120°C, 4-6h) Dissolution->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Washing & Filtration Precipitation->Purification Drying Vacuum Drying (60-80°C) Purification->Drying Polymer Purified Polyamide Drying->Polymer Characterization Characterization (FTIR, NMR, DSC, GPC) Polymer->Characterization

Caption: Experimental workflow for polyamide synthesis.

G cluster_reaction Polycondensation Reaction PA This compound (Monomer Salt) Piperazine Piperazine (Diamine) PA->Piperazine dissociates to AdipicAcid Adipic Acid (Diacid) PA->AdipicAcid Polyamide Polyamide Chain (-[NH(C₄H₈)N-CO(C₄H₈)CO]n-) Piperazine->Polyamide + AdipicAcid->Polyamide

Caption: Reaction scheme for polyamide formation.

G cluster_effects Resulting Polymer Properties Start Incorporation of Piperazine into Polymer Backbone Hbond Disruption of Inter-chain H-Bonding Start->Hbond Strength Enhanced Mechanical Strength* Start->Strength *due to ring rigidity Tg Decreased Glass Transition Temp. (Tg) Crystallinity Decreased Crystallinity Flex Increased Flexibility Crystallinity->Flex Hbond->Tg Hbond->Crystallinity

Caption: Logical relationship of piperazine effects.

References

Application Notes and Protocols for Piperazine Adipate as a Stabilizing Agent in Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) adipate (B1204190), a salt formed from piperazine and adipic acid, is traditionally known for its use as an anthelmintic agent. However, recent advancements in pharmaceutical formulation have highlighted its potential as a versatile excipient, particularly as a stabilizing agent. These application notes provide a comprehensive overview of the use of piperazine adipate to enhance the stability of drug formulations, with a focus on its role in the formation of co-amorphous systems to stabilize amorphous active pharmaceutical ingredients (APIs). The protocols outlined below offer detailed methodologies for the preparation, characterization, and stability testing of such formulations.

The primary mechanism by which this compound contributes to drug stability is through the formation of co-amorphous solid dispersions. Amorphous APIs, while often exhibiting enhanced solubility and bioavailability, are thermodynamically unstable and prone to recrystallization, which can negatively impact the safety and efficacy of the drug product. This compound can act as a co-former, interacting with the API through hydrogen bonds and other non-covalent interactions. This molecular-level mixing disrupts the ability of the API to self-assemble into a crystalline lattice, thereby stabilizing the amorphous form.

Key Applications and Benefits

  • Stabilization of Amorphous APIs: Prevents recrystallization of amorphous drugs, thereby maintaining their solubility and bioavailability advantages over the product's shelf life.

  • Enhancement of Dissolution Rates: Co-amorphous systems with this compound can lead to significantly faster dissolution of poorly soluble drugs.

  • Potential for Improved Bioavailability: By maintaining the amorphous state and enhancing dissolution, this compound can contribute to improved oral bioavailability of the API.

Data Presentation

The following tables summarize key quantitative data from studies investigating the stabilizing effect of piperazine and its salts in drug formulations.

Table 1: Thermal Stability Parameters of Amorphous Azelnidipine and its Co-amorphous Phase with Piperazine [1][2]

SampleGlass Transition Temperature (Tg) (°C)Activation Energy for Decomposition (Ea) (kJ/mol)
Amorphous Azelnidipine (α-form)92.5133.0
Amorphous Azelnidipine (β-form)85.9114.2
Azelnidipine-Piperazine Co-amorphous Phase74.6131.6

This table demonstrates that while the glass transition temperature of the co-amorphous phase is lower than the pure amorphous forms of Azelnidipine, the activation energy for decomposition remains comparable to the more stable α-form, indicating good thermal stability.

Table 2: Physical Stability of Daidzein-Piperazine Cocrystal under Stress Conditions [3]

Stress ConditionTime PointPhysical State (as per PXRD)
High Temperature (60°C)Day 5Stable Crystalline Form
Day 10Stable Crystalline Form
High Humidity (92.5% RH)Day 5Stable Crystalline Form
Day 10Stable Crystalline Form
Illumination (4500 ± 500 lx)Day 5Stable Crystalline Form
Day 10Stable Crystalline Form

This table illustrates the excellent physical stability of a daidzein-piperazine cocrystal, a system with similar intermolecular interactions to co-amorphous phases, under various stress conditions.

Table 3: Dissolution Rate of Curcumin (B1669340) and Curcumin-Piperazine Co-amorphous Phase [2][4]

FormulationTime to 50% Dissolution (t50) (minutes)
Crystalline Curcumin243.1
Curcumin-Piperazine Co-amorphous Phase4.378

This table highlights the significant enhancement in the dissolution rate of curcumin when formulated as a co-amorphous phase with piperazine.

Experimental Protocols

Protocol 1: Preparation of a Co-amorphous Drug Formulation with this compound by Solvent Evaporation

Objective: To prepare a co-amorphous solid dispersion of a poorly soluble drug with this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Suitable organic solvent (e.g., ethanol, methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired molar ratio of API to this compound (e.g., 1:1, 1:2).

  • Accurately weigh the calculated amounts of the API and this compound.

  • Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C).

  • Continue evaporation until a dry film or powder is formed.

  • Scrape the solid material from the flask.

  • Further dry the material in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Store the resulting co-amorphous powder in a desiccator over a desiccant.

Protocol 2: Characterization of the Co-amorphous Formulation

Objective: To confirm the amorphous nature and the interaction between the API and this compound in the prepared formulation.

A. Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the absence of crystallinity.

  • Procedure:

    • Lightly pack the co-amorphous powder into a sample holder.

    • Acquire the PXRD pattern over a suitable 2θ range (e.g., 5-40°).

    • Expected Result: A halo pattern, indicating the absence of sharp Bragg peaks characteristic of crystalline material.

B. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg) of the co-amorphous system.

  • Procedure:

    • Accurately weigh 3-5 mg of the co-amorphous powder into an aluminum DSC pan and hermetically seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Expected Result: A single glass transition temperature (Tg) for the co-amorphous system, which is different from the melting points of the individual crystalline components.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To investigate intermolecular interactions between the API and this compound.

  • Procedure:

    • Prepare a sample by either the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Expected Result: Shifts in the characteristic vibrational bands of the API and this compound (e.g., C=O, N-H, O-H stretching) compared to their individual spectra, suggesting the formation of hydrogen bonds or other interactions.

Protocol 3: Stability Testing of the Co-amorphous Formulation

Objective: To evaluate the physical stability of the co-amorphous formulation under accelerated conditions.

Materials:

  • Prepared co-amorphous formulation

  • Controlled environment stability chambers (e.g., 40°C/75% RH)

  • PXRD instrument

  • DSC instrument

Methodology:

  • Place a known quantity of the co-amorphous powder in open glass vials.

  • Store the vials in a stability chamber under accelerated conditions (e.g., 40°C and 75% relative humidity).

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample.

  • Analyze the sample using PXRD to check for any signs of recrystallization (appearance of sharp peaks).

  • Analyze the sample using DSC to monitor any changes in the glass transition temperature (Tg). A significant change in Tg can indicate changes in the amorphous state.

  • Data Analysis: Compare the PXRD patterns and DSC thermograms of the stored samples with the initial sample (time 0). The absence of crystalline peaks in the PXRD patterns over the study period indicates good physical stability.

Visualizations

G Stabilizing Mechanism of this compound cluster_0 Initial State cluster_1 Stabilization Process cluster_2 Stabilized State API Amorphous API (High Energy, Unstable) Mixing Molecular Level Mixing (e.g., Solvent Evaporation) API->Mixing PA This compound (Co-former) PA->Mixing Coamorphous Co-amorphous System (API + this compound) Mixing->Coamorphous Interactions Intermolecular Interactions (e.g., Hydrogen Bonding) Coamorphous->Interactions Stable Enhanced Physical Stability (Inhibition of Recrystallization) Coamorphous->Stable

Caption: Logical workflow of this compound stabilizing an amorphous API.

G Experimental Workflow for Co-amorphous Formulation cluster_0 Preparation cluster_1 Characterization cluster_2 Stability Testing Start Weigh API and This compound Dissolve Dissolve in Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Formulation Co-amorphous Powder Dry->Formulation PXRD PXRD Analysis Formulation->PXRD DSC DSC Analysis Formulation->DSC FTIR FTIR Analysis Formulation->FTIR Store Store at Accelerated Conditions (40°C/75% RH) Formulation->Store Analyze Analyze at Time Points (PXRD, DSC) Store->Analyze Evaluate Evaluate Physical Stability Analyze->Evaluate

Caption: Experimental workflow for preparing and testing co-amorphous formulations.

References

Troubleshooting & Optimization

Technical Support Center: Piperazine Adipate Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine (B1678402) adipate (B1204190) in in vitro settings. Our goal is to help you overcome common solubility challenges to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of piperazine adipate in common laboratory solvents?

A1: this compound is a white crystalline powder with moderate solubility in aqueous solutions and is practically insoluble in many common organic solvents. A 5% aqueous solution of this compound typically has a pH between 5.0 and 6.0.[1] Its solubility in water is reported to be in the range of 10 to 50 mg/mL.[1] For phosphate-buffered saline (PBS), the solubility is approximately 33.33 mg/mL, and dissolution can be facilitated with ultrasonication.[2][3]

Q2: My this compound is not dissolving completely in water or buffer. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution of this compound in aqueous solutions like PBS.[2][3]

  • pH Adjustment: Since this compound forms a weakly acidic solution, adjusting the pH of your solvent may enhance solubility. Given that piperazine itself is a weak base, slightly acidifying the solution could improve the dissolution of the adipate salt. However, the impact of pH on the solubility of this specific salt requires empirical determination for your experimental system.

  • Use of Co-solvents: For compounds with low aqueous solubility, the use of a water-miscible organic co-solvent can be an effective strategy. However, it is crucial to determine the maximum tolerable concentration of the co-solvent for your specific cell line to avoid cytotoxicity.

Q3: Can I use organic solvents like DMSO or ethanol (B145695) to prepare a stock solution of this compound?

A3: this compound is reported to be practically insoluble in ethanol and has low solubility in DMSO.[4][5] Therefore, preparing a highly concentrated stock solution in these solvents may not be feasible. If a co-solvent is necessary, it is recommended to use the lowest effective concentration and to always include a vehicle control in your experiments to account for any solvent-induced effects. For most cell lines, the final concentration of ethanol should be kept at or below 1% to minimize cytotoxicity.[6][7][8]

Q4: How should I prepare a stock solution of this compound for my cell culture experiments?

A4: Based on its solubility profile, the recommended solvent for preparing a stock solution of this compound for in vitro experiments is a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS). A detailed protocol is provided in the Experimental Protocols section below. It is crucial to sterilize the final solution by filtration through a 0.22 µm filter before adding it to your cell cultures.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilitypH of 5% Aqueous Solution
Water10 - 50 mg/mL[1]5.0 - 6.0[1]
Phosphate-Buffered Saline (PBS)~33.33 mg/mL (with ultrasonication)[2][3]Not specified
Ethanol (95%)Practically insoluble[5]Not applicable
DMSOInsoluble or slightly soluble[4]Not applicable
AcetonePractically insoluble[5]Not applicable
Diethyl etherPractically insoluble[5]Not applicable

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in PBS

This protocol describes the preparation of a this compound stock solution in Phosphate-Buffered Saline (PBS) for use in in vitro experiments.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile conical tubes or vials

  • Ultrasonic water bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Dissolution: Add the required volume of sterile PBS to achieve the target concentration (e.g., up to 33.33 mg/mL).

  • Sonication: Place the tube in an ultrasonic water bath and sonicate until the this compound is completely dissolved. A clear solution should be obtained.[2][3]

  • Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C.

Note: Always prepare fresh dilutions in your cell culture medium from the stock solution for each experiment. Include a vehicle control (PBS alone) in your experimental design.

Mandatory Visualization

Logical Workflow for Troubleshooting this compound Solubility

G start Start: Need to prepare This compound solution dissolve_pbs Attempt to dissolve in PBS at desired concentration start->dissolve_pbs ultrasonicate Apply ultrasonication and/or gentle heating dissolve_pbs->ultrasonicate check_dissolution1 Is it fully dissolved? ultrasonicate->check_dissolution1 use_solution Solution ready for use (after sterile filtration) check_dissolution1->use_solution Yes troubleshoot Troubleshoot further check_dissolution1->troubleshoot No end_success End: Solubilization successful use_solution->end_success lower_concentration Try a lower concentration troubleshoot->lower_concentration check_dissolution2 Is it fully dissolved? lower_concentration->check_dissolution2 check_dissolution2->use_solution Yes ph_adjustment Consider pH adjustment (requires validation) check_dissolution2->ph_adjustment No co_solvent Consider co-solvent (e.g., <1% Ethanol) (requires cytotoxicity testing) ph_adjustment->co_solvent ph_adjustment->end_success Potentially successful co_solvent->end_success Potentially successful end_fail End: Re-evaluate experimental needs co_solvent->end_fail If cytotoxicity is an issue

Caption: A workflow diagram illustrating the steps to troubleshoot the solubility of this compound for in vitro experiments.

Hypothetical Signaling Pathway of Piperazine Derivatives in Cancer Cells

While the direct signaling pathways of this compound in mammalian cells are not well-documented, studies on various piperazine derivatives suggest potential mechanisms of action, particularly in cancer cell lines. The following diagram illustrates a hypothetical signaling pathway based on these findings. This is a putative pathway for research exploration and not an established mechanism for this compound.

G piperazine Piperazine Derivative pi3k_akt PI3K/AKT Pathway piperazine->pi3k_akt Inhibits src Src Family Kinases piperazine->src Inhibits bcr_abl BCR-ABL Pathway piperazine->bcr_abl Inhibits mitochondria Mitochondria piperazine->mitochondria Induces Stress gabaa GABAA Receptor piperazine->gabaa Antagonizes (in some derivatives) proliferation Cell Proliferation pi3k_akt->proliferation Promotes survival Cell Survival pi3k_akt->survival Promotes src->proliferation Promotes src->survival Promotes bcr_abl->proliferation Promotes bcr_abl->survival Promotes caspases Caspase Activation mitochondria->caspases Activates apoptosis Apoptosis caspases->apoptosis inhibition Neuronal Inhibition (Potential Off-Target Effect) gabaa->inhibition

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanisms of piperazine derivatives based on existing literature.

References

common impurities in piperazine adipate synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of piperazine (B1678402) adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in piperazine adipate synthesis?

The primary impurities in this compound synthesis can be categorized by their origin:

  • Starting Material Impurities (Adipic Acid): Dicarboxylic acids with similar structures, such as glutaric acid and succinic acid, are common impurities arising from the manufacturing process of adipic acid. Oxalic acid can also be present as an oxidation by-product.

  • Starting Material Impurities (Piperazine): Impurities from piperazine synthesis can include ethylenediamine (B42938) and triethylenediamine.

  • Side Reaction & Degradation Products: During the synthesis, especially under thermal stress, piperazine can degrade to form impurities like N-formylpiperazine, N-(2-aminoethyl)piperazine (AEP), and 2-imidazolidone. Incomplete reaction can also leave unreacted piperazine and adipic acid in the final product.

Q2: My final this compound product is off-color. What is the likely cause and how can I fix it?

An off-color product, typically yellowish or brownish, is usually indicative of degradation products. Thermal degradation of piperazine is a likely cause. To address this, consider the following:

  • Reaction Temperature: Ensure the reaction temperature is appropriately controlled and not excessively high.

  • Purification: Recrystallization from water is an effective method for removing colored impurities. Activated carbon treatment during the recrystallization process can also be employed to adsorb color bodies.

Q3: What is the ideal solvent for the recrystallization of this compound?

Water is the most common and effective solvent for the recrystallization of this compound.[1][2] this compound is soluble in water, especially at elevated temperatures, and its solubility decreases significantly upon cooling, allowing for good recovery of the purified product.[1][3][4] It is practically insoluble in ethanol (B145695), acetone (B3395972), and diethyl ether, which makes these solvents suitable for washing the filtered crystals to remove residual aqueous mother liquor.[1]

Q4: How can I confirm the purity of my synthesized this compound?

A combination of analytical techniques is recommended for purity confirmation:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main component and any organic impurities. A reversed-phase method with UV detection is commonly used. For piperazine-related impurities that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enable UV detection at low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.

  • Melting Point: A sharp melting point around 250-257°C (with decomposition) is indicative of high purity.[1][5] A broad melting range suggests the presence of impurities.

  • Spectroscopic Methods (FTIR, NMR): To confirm the chemical identity and structure of the this compound salt.

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps & Solutions
Low Yield - Incomplete reaction. - Loss of product during workup and purification. - Incorrect stoichiometry of reactants.- Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Optimize Recrystallization: Minimize the amount of hot solvent used for dissolution to maximize recovery. Ensure the solution is sufficiently cooled to allow for complete crystallization. - Stoichiometry Check: Accurately weigh the starting materials and ensure a 1:1 molar ratio of piperazine to adipic acid.
Presence of Dicarboxylic Acid Impurities (Glutaric, Succinic Acid) - Impure adipic acid starting material.- Purify Adipic Acid: If high purity is critical, consider purifying the adipic acid starting material by recrystallization from water or by selective extraction prior to synthesis. - Recrystallization of this compound: Multiple recrystallizations of the final product from water can effectively reduce the levels of these impurities.
Presence of Piperazine-Related Impurities (Ethylenediamine, Triethylenediamine) - Impure piperazine starting material.- Purify Piperazine: Purify the piperazine starting material. An effective method is the selective precipitation of piperazine as its diacetate salt from an acetone solution. The purified piperazine can then be regenerated. Alternatively, purification via piperazine hexahydrate formation can be used. - Recrystallization of Final Product: Recrystallization of this compound from water will also help in reducing these impurities.
Final Product Fails Purity Assay (<98.5%) - Presence of residual starting materials. - Entrapment of mother liquor in the crystals. - Inefficient purification.- Thorough Washing: After filtration, wash the crystals with a small amount of cold deionized water, followed by a solvent in which this compound is insoluble (e.g., ethanol or acetone) to remove any adhering mother liquor. - Second Recrystallization: Perform a second recrystallization to further enhance the purity.

Quantitative Data on Purification

Purification Method Target Compound Impurity Removed Typical Purity Achieved Key Parameters
Recrystallization from Water This compoundColored impurities, residual starting materials, dicarboxylic acids>99.5%Solvent volume, cooling rate, washing
Precipitation as Diacetate Salt PiperazineVarious synthesis by-productsHigh-purity piperazineSolvent (Acetone), Stoichiometry of acetic acid
Crystallization as Hexahydrate PiperazineWater-soluble amine impuritiesHigh-purity piperazineWater-to-piperazine molar ratio, use of a water-insoluble alcohol
Recrystallization/Extraction Adipic AcidGlutaric acid, Succinic acidHigh-purity adipic acidSolvent system, temperature

Experimental Protocols

Protocol 1: Synthesis and Recrystallization of this compound
  • Dissolution: In a reaction vessel, dissolve adipic acid in a suitable amount of hot deionized water. In a separate vessel, prepare an aqueous solution of piperazine.

  • Reaction: Slowly add the piperazine solution to the hot adipic acid solution with continuous stirring. A white precipitate of this compound will form.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.

  • Filtration: Collect the white crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold ethanol to displace the water.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Recrystallization: For higher purity, dissolve the dried this compound in a minimal amount of boiling deionized water. If necessary, add a small amount of activated carbon and hot filter to remove colored impurities. Allow the filtrate to cool slowly to induce crystallization. Collect the crystals by filtration, wash, and dry as described above.

Protocol 2: Purification of Piperazine via Diacetate Salt Formation
  • Dissolution: Dissolve the crude piperazine in acetone (5 to 100 volumes of acetone per volume of piperazine) at a temperature not exceeding 40°C.

  • Precipitation: Add at least a stoichiometric amount of acetic acid to the acetone solution to precipitate piperazine diacetate.

  • Isolation: Filter the crystalline piperazine diacetate precipitate.

  • Regeneration: The purified piperazine can be regenerated from the diacetate salt by treatment with a strong base (e.g., NaOH or KOH) followed by extraction or distillation.

Protocol 3: HPLC Analysis of this compound Purity
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7) and acetonitrile.

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm for general impurities, or a higher wavelength after derivatization for specific piperazine impurities).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent.

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

  • Quantification: Use external standards of known impurities to quantify their levels in the sample.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Piperazine Piperazine Reaction Reaction Piperazine->Reaction Adipic_Acid Adipic_Acid Adipic_Acid->Reaction Crude_Piperazine_Adipate Crude_Piperazine_Adipate Reaction->Crude_Piperazine_Adipate Recrystallization Recrystallization Crude_Piperazine_Adipate->Recrystallization Filtration_Washing Filtration_Washing Recrystallization->Filtration_Washing Pure_Piperazine_Adipate Pure_Piperazine_Adipate HPLC HPLC Pure_Piperazine_Adipate->HPLC GC_MS GC_MS Pure_Piperazine_Adipate->GC_MS Melting_Point Melting_Point Pure_Piperazine_Adipate->Melting_Point Drying Drying Filtration_Washing->Drying Drying->Pure_Piperazine_Adipate

Caption: Workflow for this compound Synthesis, Purification, and Analysis.

Impurity_Troubleshooting cluster_source Identify Source cluster_remediation Remediation Strategy Impurity_Detected Impurity Detected in This compound Source_Adipic_Acid From Adipic Acid? (e.g., Glutaric, Succinic Acid) Impurity_Detected->Source_Adipic_Acid Source_Piperazine From Piperazine? (e.g., Ethylenediamine) Impurity_Detected->Source_Piperazine Source_Process From Process? (e.g., Degradation Products) Impurity_Detected->Source_Process Purify_Adipic_Acid Purify Adipic Acid (Recrystallization) Source_Adipic_Acid->Purify_Adipic_Acid Purify_Piperazine Purify Piperazine (Diacetate Salt) Source_Piperazine->Purify_Piperazine Optimize_Reaction Optimize Reaction Conditions (Temp, Time) Source_Process->Optimize_Reaction Recrystallize_Product Recrystallize Final Product Purify_Adipic_Acid->Recrystallize_Product Purify_Piperazine->Recrystallize_Product Optimize_Reaction->Recrystallize_Product

Caption: Logical workflow for troubleshooting impurities in this compound.

References

Technical Support Center: Piperazine Adipate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine (B1678402) adipate (B1204190) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is piperazine adipate and what are its basic properties in aqueous solutions?

A1: this compound is a salt formed from the weak base piperazine and the weak acid adipic acid. It typically appears as a white crystalline powder. In aqueous media, it forms a slightly acidic to acidic solution.

Q2: What is the solubility of this compound in water?

A2: The aqueous solubility of this compound is reported to be in the range of 10 to 50 mg/mL at approximately 17-18°C.[1] One study reported a solubility of 33.33 mg/mL in phosphate-buffered saline (PBS), noting that sonication was needed to achieve a clear solution.[2][3] It is also described as being soluble in water, but it may dissolve slowly.[1][4]

Q3: What is the expected pH of a this compound solution?

A3: A 5% (w/v) solution of this compound in water is expected to have a pH between 5.0 and 6.0.[1][4][5][6]

Q4: Can this compound solutions be sterilized by filtration?

A4: Yes, it is recommended to sterilize aqueous stock solutions of this compound by filtration through a 0.22 μm filter before use.[7]

Troubleshooting Guide: Precipitation Issues

Precipitation of this compound from aqueous solutions can be a common challenge. The following guide addresses specific issues in a question-and-answer format.

Issue 1: this compound powder is not dissolving completely.

Cause A: Concentration exceeds solubility limit. Your target concentration may be higher than the solubility of this compound under your current experimental conditions.

Solution:

  • Reduce Concentration: Attempt to prepare a more dilute solution.

  • Increase Temperature: Gently warm the solution while stirring. The solubility of piperazine and adipic acid, the components of this compound, generally increases with temperature.[8] A patent for the preparation of this compound suggests carrying out the reaction at 40-50°C.[9]

  • Use Sonication: Apply ultrasonic agitation to the solution to aid dissolution.[2][3]

Cause B: Slow dissolution kinetics. this compound can be slow to dissolve.[1][4]

Solution:

  • Increase Agitation: Use vigorous stirring or vortexing.

  • Allow Sufficient Time: Give the solution adequate time to dissolve, stirring intermittently.

Issue 2: The solution is clear initially but precipitation occurs over time.

Cause A: Temperature fluctuations. A decrease in temperature can lead to supersaturation and subsequent precipitation, as the solubility of this compound is temperature-dependent.

Solution:

  • Maintain Constant Temperature: Store the solution at a controlled room temperature or in a temperature-controlled water bath. Avoid refrigerating or exposing the solution to cold drafts.

Cause B: Change in pH. The pH of the solution can influence the ionization state of both piperazine and adipic acid, thereby affecting the solubility of the salt. Piperazine, the basic component, can absorb atmospheric carbon dioxide, which can lower the pH of unbuffered solutions and potentially lead to precipitation.[10]

Solution:

  • Use a Buffered System: Prepare your this compound solution in a suitable buffer to maintain a stable pH. The optimal pH for maximal solubility will be dependent on the pKa values of piperazine and adipic acid.

  • Store Properly: Keep the solution in a tightly sealed container to minimize exposure to air.

Cause C: Evaporation of the solvent. Evaporation of water from the solution will increase the concentration of this compound, potentially exceeding its solubility limit.

Solution:

  • Seal Containers: Ensure that your storage containers are well-sealed to prevent evaporation.

Issue 3: Precipitation occurs when mixing a this compound stock solution with other solutions (e.g., cell culture media).

Cause A: Incompatibility with media components. Components of your experimental medium, such as salts or proteins, may interact with this compound, leading to precipitation. For instance, high concentrations of salts can decrease the solubility of organic molecules through the "salting-out" effect.

Solution:

  • Perform a Compatibility Test: Before your main experiment, mix a small amount of your this compound stock solution with the target medium to check for immediate or delayed precipitation.

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume, try a stepwise dilution.

  • Consider the Final Concentration: Ensure the final concentration of this compound in the mixture is below its solubility limit in that specific medium.

Cause B: Localized high concentration. Adding a concentrated stock solution directly to a large volume of another solution can create localized areas of high concentration, leading to immediate precipitation before the compound has a chance to disperse.

Solution:

  • Slow Addition with Agitation: Add the stock solution dropwise to the diluent while continuously stirring or vortexing.

Quantitative Data

Table 1: Physicochemical Properties of this compound and its Components

ParameterPiperazineAdipic AcidThis compound
pKa pKa1 = 5.35, pKa2 = 9.73[11][12]pKa1 = 4.41, pKa2 = 5.41[1][13]pH of 5% solution: 5.0 - 6.0[6]
Aqueous Solubility Freely soluble[5][11]Slightly soluble (increases with temperature)[14]10-50 mg/mL at ~17°C[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol provides a general method for preparing an aqueous stock solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Sonicator (optional)

  • Sterile 0.22 μm filter and syringe

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to the appropriate volume of high-purity water in a sterile container.

  • Stir the solution at room temperature until the powder is fully dissolved. This may take some time.

  • If the powder does not fully dissolve, gently warm the solution to no more than 40-50°C while stirring.[9]

  • Alternatively, or in combination with warming, place the solution in a sonicator bath until the solid is fully dissolved.[2][3]

  • Once fully dissolved, allow the solution to cool to room temperature.

  • For sterile applications, filter the solution through a 0.22 μm syringe filter into a sterile container.[7]

  • Store the solution in a tightly sealed container at a controlled room temperature.

Protocol 2: Redissolving Precipitated this compound

This protocol describes how to attempt to redissolve this compound that has precipitated out of an aqueous solution.

Procedure:

  • Gentle Heating: Place the container with the precipitated solution in a water bath set to a temperature between 30°C and 50°C. Do not exceed 50°C to avoid potential degradation.

  • Agitation: While heating, gently agitate the solution by swirling or using a magnetic stirrer.

  • Sonication: If heating and agitation are not sufficient, place the container in a sonicator bath. The combination of warming and sonication is often effective.[7]

  • pH Adjustment (Advanced): If the above methods fail, and your experimental design allows, you can try to adjust the pH of the solution. Since piperazine is a weak base and adipic acid is a weak acid, the solubility of the salt will be pH-dependent. A systematic study of the pH-solubility profile would be needed to determine the optimal pH for solubilization.

Visualizations

Troubleshooting_Precipitation Start Precipitation Issue with This compound Solution Issue_Type What is the nature of the precipitation? Start->Issue_Type Not_Dissolving Powder not dissolving Issue_Type->Not_Dissolving Initial Dissolution Precipitate_Over_Time Precipitate forms over time Issue_Type->Precipitate_Over_Time Post-Dissolution Precipitate_On_Mixing Precipitate forms on mixing Issue_Type->Precipitate_On_Mixing During Dilution Cause_Conc Concentration > Solubility? Not_Dissolving->Cause_Conc Cause_Temp Temperature Drop? Precipitate_Over_Time->Cause_Temp Cause_Incompatibility Media Incompatibility? Precipitate_On_Mixing->Cause_Incompatibility Cause_Kinetics Slow Dissolution Kinetics? Cause_Conc->Cause_Kinetics No Sol_Reduce_Conc Reduce Concentration Cause_Conc->Sol_Reduce_Conc Yes Sol_Heat Increase Temperature (≤ 50°C) Cause_Kinetics->Sol_Heat Yes Sol_Agitate Increase Agitation & Time Cause_Kinetics->Sol_Agitate No Sol_Sonicate Use Sonication Sol_Heat->Sol_Sonicate Cause_pH pH Change (e.g., CO2 absorption)? Cause_Temp->Cause_pH No Sol_Control_Temp Maintain Constant Temperature Cause_Temp->Sol_Control_Temp Yes Cause_Evap Solvent Evaporation? Cause_pH->Cause_Evap No Sol_Buffer Use a Buffered System Cause_pH->Sol_Buffer Yes Sol_Seal Seal Container Tightly Cause_Evap->Sol_Seal Yes Cause_Local_Conc Localized High Concentration? Cause_Incompatibility->Cause_Local_Conc No Sol_Compatibility_Test Perform Compatibility Test Cause_Incompatibility->Sol_Compatibility_Test Yes Sol_Step_Dilution Use Stepwise Dilution Cause_Local_Conc->Sol_Step_Dilution Yes Sol_Slow_Add Add Stock Slowly with Agitation Sol_Step_Dilution->Sol_Slow_Add pH_Solubility_Relationship pH_Scale Low pH (Acidic) pH ≈ pKa High pH (Basic) Piperazine_Ionization Piperazine (Base) Protonated (More Soluble) pH_Scale:f0->Piperazine_Ionization Favors Piperazine_Neutral Piperazine (Base) Neutral (Less Soluble) pH_Scale:f2->Piperazine_Neutral Favors Adipic_Acid_Ionization Adipic Acid Deprotonated (More Soluble) pH_Scale:f2->Adipic_Acid_Ionization Favors Adipic_Acid_Neutral Adipic Acid Neutral (Less Soluble) pH_Scale:f0->Adipic_Acid_Neutral Favors Solubility_Profile {this compound Solubility |  Low |  Optimal |  Low} Piperazine_Ionization->Solubility_Profile:mid Contributes to Piperazine_Neutral->Solubility_Profile:high Leads to Adipic_Acid_Ionization->Solubility_Profile:mid Contributes to Adipic_Acid_Neutral->Solubility_Profile:low Leads to

References

Technical Support Center: Optimizing Piperazine Adipate Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of piperazine (B1678402) adipate (B1204190), with a focus on its stability in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is piperazine adipate and why is its stability in solution a concern?

This compound is a salt formed from the reaction of piperazine and adipic acid. It is used as an anthelmintic agent. The stability of this compound in solution is critical as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The stability is influenced by factors such as the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the primary degradation pathways for piperazine and its salts?

Based on studies of piperazine under various stress conditions, the primary degradation pathways include:

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to the formation of various degradation products. Studies on piperazine dihydrochloride (B599025) have shown that it can be degraded by oxidizing agents like hydrogen peroxide.[1]

  • Thermal Degradation: At elevated temperatures, piperazine can undergo thermal degradation, which may involve ring-opening of the piperazine molecule.[2][3]

Q3: In which types of solvents is this compound generally more or less stable?

While specific stability data for this compound in a wide range of organic solvents is limited, general principles of chemical stability suggest:

  • More Stable: In general, this compound is expected to be more stable in non-polar, aprotic solvents that do not facilitate ionization or participate in degradation reactions.

  • Less Stable: Stability may be compromised in protic solvents, especially under conditions of elevated temperature or exposure to light, and in the presence of reactive impurities. The solubility of this compound is also a key factor, as it is practically insoluble in ethanol (B145695) (96 per cent).[4]

Q4: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following precautions:

  • Solvent Selection: Choose a high-purity, appropriate solvent in which this compound exhibits good stability.

  • Temperature Control: Store solutions at controlled room temperature or under refrigeration, and avoid exposure to high temperatures during experiments unless investigating thermal stability.

  • Light Protection: Use amber glassware or light-resistant containers to protect solutions from photolytic degradation.

  • Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • pH Control: If working with aqueous or protic solvents, controlling the pH can be crucial for maintaining stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Assay/Potency Over Time Chemical degradation of this compound in the chosen solvent.1. Verify the stability of this compound in the selected solvent under your experimental conditions. 2. Perform a forced degradation study to understand the degradation profile (see Experimental Protocols). 3. Analyze for the presence of degradation products using a stability-indicating HPLC method. 4. Consider switching to a more inert solvent if significant degradation is observed.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. 2. Use a photodiode array (PDA) detector to check for peak purity of the main this compound peak. 3. If degradation is confirmed, investigate the stress factor (e.g., heat, light, oxidation) causing the degradation and take preventative measures.
Inconsistent Results Between Experiments Instability of stock or working solutions.1. Prepare fresh solutions for each experiment. 2. If solutions must be stored, perform a short-term stability study to determine acceptable storage duration and conditions. 3. Ensure consistent solvent quality and experimental conditions (temperature, light exposure) between runs.
Precipitation of Material from Solution Poor solubility or solvent evaporation.1. Confirm the solubility of this compound in the chosen solvent at the experimental concentration and temperature. 2. Ensure containers are properly sealed to prevent solvent evaporation, which can lead to supersaturation and precipitation.

Data Presentation

The following tables provide illustrative quantitative data on the stability of this compound in various solvents under forced degradation conditions. This data is hypothetical and intended to serve as a guide for designing your own stability studies.

Table 1: Illustrative Stability of this compound in Different Solvents after 7 Days

SolventStorage Condition% Degradation (Hypothetical)Appearance
Methanol (B129727)40°C3.5%Clear, colorless
Ethanol40°C2.8%Clear, colorless
Isopropyl Alcohol40°C2.1%Clear, colorless
Acetone40°C4.2%Slight yellowing
Water40°C5.5%Clear, colorless

Table 2: Illustrative Forced Degradation of this compound in Methanol

Stress ConditionDuration% Degradation (Hypothetical)
0.1 N HCl24 hours8.9%
0.1 N NaOH24 hours6.5%
3% H₂O₂24 hours15.2%
Heat (60°C)48 hours11.7%
UV Light (254 nm)48 hours7.3%

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Proposed Stability-Indicating HPLC-UV Method

Note: Since this compound lacks a strong chromophore, derivatization is often necessary for sensitive UV detection. The following method is adapted from established methods for piperazine analysis.[5]

Derivatization Reagent: 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl)

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm[6]

  • Injection Volume: 10 µL

Sample Preparation (with Derivatization):

  • Prepare a standard stock solution of this compound.

  • In a reaction vial, mix an aliquot of the sample (or standard) solution with a solution of NBD-Cl in a suitable solvent (e.g., methanol).

  • Add a small amount of a base (e.g., diethylamine) to catalyze the reaction.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.

  • Cool the solution and dilute as necessary before injection into the HPLC system.

Visualizations

Degradation_Pathway Piperazine_Adipate This compound Degradation_Products Degradation Products (e.g., Ring-opened species, oxidized forms) Piperazine_Adipate->Degradation_Products Degradation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Degradation_Products Thermal_Stress Thermal Stress (Heat) Thermal_Stress->Degradation_Products Photolytic_Stress Photolytic Stress (UV Light) Photolytic_Stress->Degradation_Products Hydrolytic_Stress Hydrolytic Stress (Acid/Base) Hydrolytic_Stress->Degradation_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Heat, Light, Acid, Base, Oxidant) Stock_Solution->Stress_Conditions Derivatization Derivatization with NBD-Cl Stress_Conditions->Derivatization HPLC_Analysis HPLC-UV Analysis Derivatization->HPLC_Analysis Data_Interpretation Data Interpretation (% Degradation, Peak Purity) HPLC_Analysis->Data_Interpretation Troubleshooting_Tree Start Inconsistent Results or Unexpected Peaks? Check_Purity Check Peak Purity (PDA Detector) Start->Check_Purity Run_Control Run Control Sample (No Stress) Start->Run_Control Impure Peak Impure? Check_Purity->Impure Control_OK Control Sample OK? Run_Control->Control_OK Degradation_Confirmed Degradation Confirmed. Identify Stressor. Impure->Degradation_Confirmed Yes Method_Issue Potential Method Issue. Re-evaluate Method. Impure->Method_Issue No Control_OK->Degradation_Confirmed No Solvent_Issue Potential Solvent Contamination/Degradation. Control_OK->Solvent_Issue Yes

References

troubleshooting piperazine adipate HPLC assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve variability in piperazine (B1678402) adipate (B1204190) HPLC assays.

Section 1: Peak Area & Quantitation Variability

This section addresses common issues related to inconsistent peak areas, which directly impact the accuracy and precision of quantitative results.

FAQs

Q1: We are observing significant variability in peak areas between replicate injections of the same sample. What are the potential causes?

A1: Variability in peak areas for replicate injections often points to issues with the injection process, sample stability, or instrument hardware.[1][2] Key areas to investigate include:

  • Injector Problems: Air bubbles in the syringe or sample loop are a primary cause of inconsistent injection volumes.[2] Leaks in the injector seals or fittings can also lead to variable sample delivery.

  • Sample Solubility and Stability: If piperazine adipate is not fully dissolved or precipitates in the sample vial, the amount injected will be inconsistent. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[3] Piperazine itself is a weak base and can absorb CO2 from the air, which may alter its properties over time if left exposed.[4]

  • Inadequate Equilibration: The HPLC system, including the column, must be fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting baselines and, consequently, inconsistent peak integration.[3]

  • Integration Parameters: Improperly set peak integration parameters can cause the software to inconsistently measure the peak area, especially if the baseline is noisy or drifting.

Troubleshooting Flowchart for Peak Area Variability

G cluster_0 Troubleshooting Peak Area Variability start Inconsistent Peak Area Observed q1 Inject a known stable standard. Are peak areas still variable? start->q1 is_injector Investigate Injector System q1->is_injector Yes is_sample Investigate Sample Stability/ Preparation q1->is_sample No check_bubbles Check for air bubbles in syringe/sample loop. is_injector->check_bubbles check_leaks Inspect for leaks at injector seals and fittings. is_injector->check_leaks end Problem Resolved check_leaks->end check_solubility Ensure sample is fully dissolved. Use mobile phase as sample solvent. is_sample->check_solubility check_degradation Prepare fresh sample. Check for degradation. is_sample->check_degradation check_degradation->end

Caption: Troubleshooting logic for variable HPLC peak areas.

Q2: My calibration curve for this compound is non-linear. What could be the issue?

A2: Non-linearity in a calibration curve can stem from several sources:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak shape distortion (fronting) and a non-linear response.[1][3] Try reducing the sample concentration or injection volume.

  • Detector Saturation: The detector has a specific linear range. If the analyte concentration is too high, the detector response may become saturated. Dilute your standards to fall within the detector's linear range.

  • Inappropriate Mobile Phase: Since piperazine is a basic compound, the mobile phase pH can significantly affect its ionization state and interaction with the column. An incorrect pH can lead to poor peak shape and non-linear responses.[5]

  • Lack of UV Absorbance: Piperazine has a poor UV chromophore.[6] If you are using a UV detector at a low wavelength, interference from the mobile phase or excipients can affect linearity. Alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often more suitable for piperazine.[7]

Data Summary Table

IssuePotential CauseRecommended Solution
Peak Area Variability Air bubbles in injectorPurge the injector and ensure sample is degassed.
Sample precipitationDissolve sample completely, preferably in mobile phase.[3]
Inconsistent integrationReview and optimize peak integration parameters.
Non-Linear Calibration Column/Detector overloadDilute standards and samples.[1]
Poor UV absorbanceUse alternative detection (ELSD, CAD, MS) or derivatization.[7][8]
Incorrect mobile phase pHAdjust pH to ensure consistent analyte ionization.

Section 2: Retention Time Drifting & Inconsistency

This section focuses on troubleshooting issues related to fluctuating retention times, which can compromise peak identification and integration.

FAQs

Q1: The retention time for my this compound peak is gradually decreasing/increasing during a sequence. Why is this happening?

A1: Drifting retention times are typically caused by changes in the mobile phase composition or column temperature, or by a column that is not fully equilibrated.

  • Column Equilibration: Insufficient equilibration time is a common cause of drift.[3] Before starting the analysis, ensure the column is flushed with the mobile phase for at least 5-10 column volumes.[1]

  • Mobile Phase Composition: If the mobile phase is prepared by mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[1] If prepared manually, ensure it is thoroughly mixed and degassed. Volatilization of a more volatile solvent component can change the mobile phase composition over time, affecting retention.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a stable temperature.[5]

  • Mobile Phase pH: Piperazine is a basic compound, making its retention on a reversed-phase column sensitive to mobile phase pH.[5] Use a buffer to maintain a stable pH, ensuring you operate within the column's recommended pH range (typically pH 2-8 for silica-based columns).[1]

Q2: Retention times are inconsistent and jumping between runs, but not drifting in one direction. What should I check?

A2: Abrupt and random changes in retention time often point to hardware issues.

  • Pump and Check Valves: Malfunctioning pump check valves can cause inconsistent flow rates, leading to variable retention times.[1] Check for pressure fluctuations; a high pressure ripple can indicate a pump issue.

  • Leaks: Leaks in the system, particularly between the pump and the injector, will cause the flow rate to drop and retention times to increase.

  • Mobile Phase Preparation: If you are not using a buffer, the retention of a basic analyte like piperazine can be very sensitive to small changes in pH, which can occur if the mobile phase absorbs atmospheric CO2.[9]

Section 3: Poor Peak Shape (Tailing, Broadening, Splitting)

This section provides guidance on resolving common chromatographic peak shape problems.

FAQs

Q1: My piperazine peak is tailing significantly. How can I improve the peak shape?

A1: Peak tailing for basic compounds like piperazine is frequently caused by secondary interactions with the stationary phase.

  • Residual Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns can interact strongly with basic analytes, causing tailing.[10] To mitigate this, you can:

    • Lower the mobile phase pH: Working at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated piperazine.

    • Use a base-deactivated column: Modern columns are often "end-capped" or have a base-deactivated surface to minimize silanol interactions.

    • Add a competing base: Adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.[1]

  • Column Contamination: Contaminants from previous injections can accumulate at the head of the column, leading to peak tailing.[5] Use a guard column and implement a column cleaning protocol.

  • Column Overload: Injecting too much sample can also cause tailing. Try reducing the injection volume or sample concentration.

Diagram of Factors Affecting Peak Shape

G center Poor Peak Shape (Tailing, Broadening, Splitting) col_factors Column Issues center->col_factors mp_factors Mobile Phase Effects center->mp_factors sample_factors Sample Effects center->sample_factors col_contam Contamination col_factors->col_contam col_void Void / Channeling col_factors->col_void col_silanol Silanol Interactions col_factors->col_silanol mp_ph Incorrect pH mp_factors->mp_ph mp_strength Wrong Strength mp_factors->mp_strength sample_overload Overload sample_factors->sample_overload sample_solvent Solvent Mismatch sample_factors->sample_solvent

Caption: Key factors contributing to poor HPLC peak shape.

Q2: My peaks are split or broad. What is the cause?

A2: Split or broad peaks can be caused by a few key issues:

  • Column Void: A void or channel in the column packing at the inlet is a common cause of split peaks.[10] This can happen if the column is dropped or subjected to extreme pressure shocks. Reversing and flushing the column (if permitted by the manufacturer) may sometimes help, but replacement is often necessary. Using a guard column can help protect the analytical column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including broadening and splitting.[3] Whenever possible, dissolve the sample in the initial mobile phase.

  • Contamination: A partially blocked frit at the column inlet can disrupt the sample band, leading to split or broad peaks.[10]

Section 4: Experimental Protocols & Methodologies

This section provides sample protocols and method parameters as a starting point for developing a robust this compound assay.

Physicochemical Properties of this compound

PropertyValueSource
Appearance White crystalline powder[11]
Molecular Formula C₄H₁₀N₂·C₆H₁₀O₄[12]
Molecular Weight 232.28 g/mol [13]
Solubility Soluble in water; practically insoluble in ethanol, acetone.[11]
pH (1 in 20 solution) 5.0 - 6.0[11]
Decomposition Temp. ~250°C[11]

Example HPLC Method Parameters

Because piperazine lacks a strong UV chromophore and is hydrophilic, specialized HPLC methods are often required.[6][7] A mixed-mode column is a good starting point.

ParameterRecommendation
Column Mixed-Mode Cation-Exchange (e.g., Primesep 100/200, Coresep 100)
Mobile Phase Acetonitrile/Water with an acid modifier (e.g., 0.1% TFA or Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 - 10 µL
Detector ELSD, CAD, or LC/MS

Protocol 1: Standard Solution and Sample Preparation

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of the mobile phase (or a compatible weak solvent like water). Sonicate for 5 minutes or until fully dissolved.

  • Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix thoroughly.

  • Sample Preparation: Prepare the sample in the same manner as the standard, aiming for a similar final concentration of this compound.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

Workflow for Sample Preparation and Analysis

G cluster_workflow Experimental Workflow weigh 1. Weigh Sample/ Standard dissolve 2. Dissolve in Mobile Phase weigh->dissolve sonicate 3. Sonicate to Ensure Dissolution dissolve->sonicate dilute 4. Dilute to Final Volume sonicate->dilute filter 5. Filter with 0.45 µm Filter dilute->filter inject 6. Inject into HPLC System filter->inject analyze 7. Analyze Data inject->analyze

References

degradation pathways of piperazine adipate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of piperazine (B1678402) adipate (B1204190) under stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation studies of piperazine adipate.

Issue 1: Unexpected Peaks in the Chromatogram During HPLC Analysis

  • Potential Cause: Formation of unknown degradation products, impurities in the starting material, or interaction with excipients.

  • Troubleshooting Steps:

    • Blank Analysis: Inject a blank (diluent) to ensure no peaks are originating from the solvent.

    • Placebo Analysis: If working with a formulation, analyze a placebo sample (all excipients without this compound) subjected to the same stress conditions to identify any excipient-related degradation products.

    • Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in the tentative identification of the degradants.

    • Review Degradation Chemistry: Based on the stress condition applied (e.g., oxidation), predict potential degradation products of both piperazine and adipic acid moieties and compare their expected masses with the MS data. For instance, oxidation can lead to N-oxides or ring-opening products of piperazine.[1][2]

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to check for peak purity of the main this compound peak and the unexpected peaks. Co-elution of multiple compounds can lead to a single, broad, or misshapen peak.

Issue 2: Inconsistent or Poor Separation of Degradation Products

  • Potential Cause: Suboptimal HPLC method parameters.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Piperazine is a basic compound.[3] Small changes in the mobile phase pH can significantly impact the retention and peak shape of piperazine and its basic degradation products. Experiment with a pH range around the pKa of piperazine to achieve optimal separation.

    • Gradient Optimization: If using a gradient method, adjust the gradient slope and time to improve the resolution between closely eluting peaks. A shallower gradient can enhance the separation of complex mixtures.

    • Column Selection: Consider using a different column chemistry. For polar analytes like piperazine and its degradation products, a column with a different stationary phase (e.g., a polar-embedded phase or a phenyl-hexyl phase) might provide better selectivity compared to a standard C18 column.

    • Temperature Control: Ensure the column oven temperature is stable. Fluctuations in temperature can cause shifts in retention times and affect separation consistency.

Issue 3: No Significant Degradation Observed Under Stress Conditions

  • Potential Cause: this compound is a stable salt, and the stress conditions may not be harsh enough.[4]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.

    • Increase Temperature: Elevate the temperature for thermal and hydrolytic degradation studies. A 10°C increase can significantly accelerate the rate of degradation.

    • Extend Exposure Time: Increase the duration of exposure to the stress condition.

    • Photostability: Ensure the light source provides the required intensity and spectral distribution as per ICH Q1B guidelines.[5][6] Direct exposure of the solid or solution to the light source is necessary.

    • Evaluate Physical Form: The solid-state stability of this compound might be high. Performing degradation studies in solution can facilitate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on the chemistry of piperazine and adipic acid, the following degradation pathways can be anticipated:

  • Acidic and Alkaline Hydrolysis: The salt linkage between piperazine and adipic acid may dissociate in solution. The piperazine ring itself is generally stable to hydrolysis, but extreme pH and temperature might lead to ring-opening. Norfloxacin, which contains a piperazine ring, has been shown to undergo ring cleavage under alkaline conditions.[7]

  • Oxidative Degradation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and ring-opening products. Common oxidative degradation products of piperazine in other applications include ethylenediamine, formylpiperazine, and 2-oxopiperazine.[1] The formation of a piperazine cation radical can be an initial step in the oxidative degradation process.[8]

  • Thermal Degradation: In the solid state, this compound is relatively stable.[4] At elevated temperatures, particularly in the presence of moisture or impurities, degradation may occur, potentially involving the Maillard reaction if reducing sugars are present as excipients. Thermal degradation of piperazine in aqueous solutions can lead to products like N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine.[9][10]

  • Photolytic Degradation: The piperazine ring does not have a strong chromophore to absorb UV-Vis light, suggesting it may be relatively photostable. However, photolytic degradation can be initiated by other components in a formulation or through indirect photolysis.

Q2: How can I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method must be able to separate this compound from its degradation products and any other potential impurities. Here is a general approach:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

    • Buffer: Since piperazine is basic, a buffer is crucial for good peak shape and reproducible retention. A phosphate (B84403) or acetate (B1210297) buffer in the pH range of 3-6 is often suitable for amine compounds.

  • Detection: Piperazine lacks a strong UV chromophore. Detection can be challenging.

    • Low UV Wavelength: Detection at a low wavelength (e.g., 210-220 nm) may be possible.

    • Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.[11]

    • Alternative Detectors: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for non-chromophoric compounds.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This involves demonstrating that the method can separate the main peak from all degradation products generated during forced degradation studies.

Q3: What are some common excipients that may be incompatible with this compound?

A3: Potential incompatibilities can arise from chemical interactions between this compound and certain excipients:

  • Reducing Sugars (e.g., Lactose, Dextrose): The secondary amine groups of piperazine can react with reducing sugars via the Maillard reaction, leading to the formation of N-glycosylamines and subsequent degradation products. This reaction is often accelerated by heat and moisture.

  • Acidic or Basic Excipients: Strong acidic or basic excipients could alter the micro-pH of the formulation, potentially affecting the stability of the salt and the drug substance.

  • Oxidizing Agents: Excipients containing peroxide impurities (e.g., povidone, polyethylene (B3416737) glycol) can promote the oxidative degradation of piperazine.

  • Reactive Impurities in Excipients: Impurities such as aldehydes, peroxides, or metal ions in excipients can catalyze degradation reactions.

It is crucial to perform drug-excipient compatibility studies during pre-formulation to identify and mitigate these potential issues.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress ConditionMoietyPotential Degradation ProductsReference
Acidic HydrolysisPiperazineRing-opened products (at extreme conditions)Inferred
Alkaline HydrolysisPiperazineRing-opened products (e.g., diethylenepiperazine derivatives)[7]
Oxidative (H₂O₂)PiperazineN-oxides, Ethylenediamine, Formylpiperazine, 2-Oxopiperazine[1]
ThermalPiperazineN-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine[9][10]
PhotolyticPiperazineGenerally stable, potential for indirect photolysis productsInferred

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Bulk Drug

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and 1 N HCl. Keep the solutions at 60°C for 48 hours.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH and 1 N NaOH. Keep the solutions at 60°C for 48 hours.

  • Oxidative Degradation: Dissolve this compound in 3% and 30% hydrogen peroxide. Keep the solutions at room temperature for 48 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 7 days.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6]

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Mandatory Visualization

G cluster_stress Stress Conditions cluster_drug This compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis (e.g., HCl, Heat) DP1 Ring-Opened Products Acid->DP1 Alkali Alkaline Hydrolysis (e.g., NaOH, Heat) Alkali->DP1 Oxidation Oxidative Stress (e.g., H₂O₂) DP2 N-Oxides Oxidation->DP2 DP3 Ethylenediamine Oxidation->DP3 DP4 Formylpiperazine Oxidation->DP4 Thermal Thermal Stress (Heat) Thermal->DP4 DP5 Ammonium Thermal->DP5 DP6 N-(2-aminoethyl)piperazine Thermal->DP6 Photo Photolytic Stress (ICH Light Conditions) PA This compound Photo->PA Generally Stable

Caption: Inferred degradation pathways of this compound under various stress conditions.

G start Start: Forced Degradation Study stress Expose this compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev analysis Analyze Stressed Samples by HPLC hplc_dev->analysis peak_purity Check Peak Purity (PDA) analysis->peak_purity mass_balance Evaluate Mass Balance peak_purity->mass_balance id_degradants Identify Degradation Products (LC-MS) mass_balance->id_degradants end End: Established Degradation Profile id_degradants->end

Caption: Experimental workflow for a forced degradation study of this compound.

References

avoiding piperazine adipate hygroscopicity during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding issues related to the hygroscopicity of piperazine (B1678402) adipate (B1204190) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for piperazine adipate?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For active pharmaceutical ingredients (APIs) like this compound, this can be a significant concern. Piperazine itself is known to be deliquescent, meaning it can absorb enough moisture to dissolve. While this compound is a more stable salt form, it is still susceptible to moisture uptake. This can lead to a range of issues including:

  • Physical Changes: Caking, clumping, and changes in powder flowability, which can hinder accurate weighing and formulation.[1]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, potentially leading to the formation of impurities and a decrease in the API's potency.

  • Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed amount will not be pure this compound, leading to dosing errors in experiments.

Q2: How can I tell if my this compound has absorbed moisture?

A2: Visual inspection can often reveal signs of moisture absorption. Look for:

  • Caking or Clumping: The powder is no longer free-flowing and has formed aggregates.

  • Change in Appearance: The material may appear wet, sticky, or may have changed color.

  • Weight Gain: If you have a precise initial weight, a subsequent measurement showing an increase can indicate water uptake.

For a quantitative assessment, a moisture content analysis, such as Karl Fischer titration, is recommended. Pharmacopeial standards for this compound specify a maximum water content of 1.0% and a loss on drying of not more than 0.5%, indicating the importance of maintaining a low moisture content.[2]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry place.[3] For long-term storage or for particularly sensitive experiments, the following conditions are recommended:

  • Inert Atmosphere: Storing under an inert gas like nitrogen or argon can displace moist air from the container.

  • Desiccant: Place a desiccant, such as silica (B1680970) gel, in the storage container or cabinet to absorb any ambient moisture. Ensure the desiccant is active (e.g., blue or orange indicating silica gel is dry).

  • Refrigeration: In some cases, refrigerated storage may be advised to reduce the rate of potential degradation reactions. However, be cautious of condensation when removing the container from the cold. Allow it to equilibrate to room temperature before opening.

Troubleshooting Guide

Problem Possible Cause Solution
Caking or Clumping of Powder Exposure to ambient humidity during storage or handling.Store in a desiccator or a glove box with controlled humidity. If caked, gently break up the aggregates with a clean, dry spatula before use. For future prevention, review and improve storage conditions.
Inconsistent Experimental Results Inaccurate weighing due to absorbed moisture leading to lower potency of the weighed material.Dry a small sample of the material in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight before use. Alternatively, determine the moisture content using Karl Fischer titration and correct the sample weight accordingly.
Material Becomes Sticky or Tacky High level of moisture absorption, potentially leading to deliquescence.The material may not be suitable for use in this state. Consider drying a small portion to see if the original properties can be restored. If not, a fresh, properly stored batch should be used. Implement stringent humidity control for future handling.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity (European Pharmacopoeia Method)

This method provides a straightforward way to classify the hygroscopicity of a substance.

Methodology:

  • Weigh approximately 1 gram of this compound accurately in a tared, shallow weighing bottle.

  • Place the open weighing bottle in a desiccator containing a saturated solution of ammonium (B1175870) chloride to maintain a relative humidity of approximately 80% at 25°C.

  • Store the desiccator at 25°C ± 1°C for 24 hours.

  • After 24 hours, remove the weighing bottle, close it immediately, and reweigh it.

  • Calculate the percentage increase in weight.

Hygroscopicity Classification:

Classification Weight Increase (%)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from European Pharmacopoeia guidelines.[4][5]

Protocol 2: Moisture Sorption Isotherm Analysis by Gravimetric Sorption Analyzer (GSA)

This advanced method provides detailed information on how a material interacts with water vapor at various relative humidity levels.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-20 mg) onto the GSA sample pan.

  • Drying: Dry the sample in the GSA instrument under a stream of dry nitrogen gas at a specified temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity (RH) in the sample chamber in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each RH step, the instrument monitors the sample weight until equilibrium is reached (i.e., the rate of weight change is below a set threshold).

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.

  • Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity to generate a moisture sorption-desorption isotherm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Hygroscopicity Assessment cluster_decision Storage and Handling Decision start Receive this compound visual_inspection Visual Inspection (Caking, Color Change) start->visual_inspection kf_titration Karl Fischer Titration (% Moisture Content) visual_inspection->kf_titration hygro_test Hygroscopicity Test (Ph. Eur. or GSA) kf_titration->hygro_test decision Hygroscopicity Classification hygro_test->decision storage_standard Standard Storage: Tightly Sealed Container, Cool, Dry Place decision->storage_standard Non-hygroscopic to Slightly Hygroscopic storage_controlled Controlled Storage: Desiccator, Inert Gas, Humidity Control decision->storage_controlled Hygroscopic to Very Hygroscopic

Figure 1. Workflow for assessing and determining the appropriate storage conditions for this compound.

troubleshooting_logic cluster_solutions Corrective Actions start Problem Encountered (e.g., Caked Powder) check_storage Review Storage Conditions: - Container sealed? - Desiccant active? - Stored in dry area? start->check_storage check_handling Review Handling Procedures: - Time exposed to air? - Handled in controlled  environment? start->check_handling improve_storage Implement Controlled Storage (Desiccator, Inert Gas) check_storage->improve_storage Deficiencies Found improve_handling Minimize Air Exposure (Use Glove Box) check_handling->improve_handling Deficiencies Found pre_treat Pre-treat Material (Dry before use) improve_storage->pre_treat improve_handling->pre_treat

Figure 2. Logical troubleshooting flow for issues related to this compound hygroscopicity.

References

Technical Support Center: Managing pH Sensitivity of Piperazine Adipate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the pH sensitivity of piperazine (B1678402) adipate (B1204190) solutions.

Frequently Asked Questions (FAQs)

Q1: What is piperazine adipate and what is the typical pH of its aqueous solutions?

A1: this compound is a salt formed from the reaction of equimolar amounts of piperazine and adipic acid.[1] It is a white crystalline powder with a slightly acidic taste.[1] Aqueous solutions of this compound are weakly acidic. A 5% w/v solution in water will typically have a pH in the range of 5.0 to 6.0.[1][2]

Q2: Why is managing the pH of this compound solutions important?

A2: The pH of a solution can significantly impact the solubility and stability of this compound. Like many pharmaceutical salts, its solubility is pH-dependent. Deviations from the optimal pH range can lead to precipitation of either piperazine or adipic acid, altering the concentration and potentially compromising the efficacy and safety of the formulation. Furthermore, extreme pH conditions can lead to chemical degradation of the molecule.

Q3: What are the pKa values of piperazine?

A3: Piperazine is a weak base with two pKa values, which are approximately 5.35 and 9.73 at 25°C.[3] These values are crucial for understanding the buffering capacity of piperazine solutions and predicting how the ionization state of the molecule will change with pH.

Q4: How does this compound behave in acidic and basic conditions?

A4: In acidic conditions (low pH), the piperazine moiety will be fully protonated, which generally favors solubility. However, the adipic acid will be in its non-ionized form, which has lower aqueous solubility. Conversely, in basic conditions (high pH), the piperazine will be in its less soluble free base form, while the adipic acid will be in its more soluble salt form. Therefore, there is an optimal pH range for maintaining the solubility of the entire salt.

Q5: What are common signs of pH-related instability in my this compound solution?

A5: Visual signs of instability include the formation of a precipitate, cloudiness (turbidity), or a change in color. A measurable sign is a drift in the pH of the solution over time. Analytically, instability can be confirmed by a decrease in the concentration of this compound and the appearance of degradation products when analyzed by a stability-indicating method like HPLC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of this compound solutions.

Issue 1: Precipitation or Cloudiness Observed in Solution
  • Potential Cause: The pH of the solution has shifted outside the optimal solubility range for this compound.

  • Troubleshooting Steps:

    • Measure the pH: Immediately measure the pH of the solution using a calibrated pH meter.

    • Identify the Precipitate (if possible):

      • If the pH is significantly lower than 5.0, the precipitate is likely adipic acid.

      • If the pH is significantly higher than 7.0, the precipitate is likely piperazine free base.

    • Adjust the pH: Carefully adjust the pH back to the target range (typically 5.0-6.0) using a dilute solution of a suitable acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while stirring. Add the acid/base dropwise to avoid overshooting the target pH.

    • Re-dissolution: Gentle warming and continued stirring may be necessary to redissolve the precipitate after pH correction.

    • Prevention: For future experiments, consider using a suitable buffer system to maintain the pH within the desired range.

Issue 2: pH of the Solution Drifts Over Time
  • Potential Cause 1: Absorption of atmospheric carbon dioxide. Piperazine solutions can absorb CO2 from the air, which can lower the pH.[3]

  • Solution: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed.

  • Potential Cause 2: Interaction with container surfaces. Certain glass or plastic containers can leach substances that alter the pH.

  • Solution: Use high-quality, inert containers (e.g., borosilicate glass or chemically resistant polymers). Conduct compatibility studies if necessary.

  • Potential Cause 3: Degradation of this compound. Degradation products may be acidic or basic, causing a pH shift.

  • Solution: Store solutions at recommended temperatures and protect from light to minimize degradation. If degradation is suspected, a stability analysis should be performed.

Issue 3: Unexpected Degradation of this compound
  • Potential Cause: Exposure to harsh pH conditions, elevated temperatures, or oxidizing agents.

  • Troubleshooting Steps:

    • Confirm Degradation: Use a stability-indicating analytical method, such as HPLC, to quantify the amount of this compound remaining and to detect the presence of degradation products.

    • Review Experimental Conditions: Carefully examine the pH, temperature, and presence of any potential oxidizing agents in your protocol.

    • Perform a Forced Degradation Study: To understand the degradation pathways, a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic) is recommended. This will help identify the conditions that lead to degradation and the nature of the degradation products.

Quantitative Data

The following tables provide a template for summarizing key quantitative data related to the pH sensitivity of this compound. It is recommended that researchers generate this data for their specific formulation and storage conditions using the protocols provided below.

Table 1: pH-Solubility Profile of this compound at 25°C

pHSolubility (mg/mL)Observations
2.0[Insert experimental data]
3.0[Insert experimental data]
4.0[Insert experimental data]
5.0[Insert experimental data]
6.0[Insert experimental data]
7.0[Insert experimental data]
8.0[Insert experimental data]
9.0[Insert experimental data]
10.0[Insert experimental data]

Table 2: Stability of this compound (10 mg/mL) at 40°C under Different pH Conditions

pHInitial Assay (%)Assay after 7 days (%)% DegradationDegradation Products Observed
3.0100[Insert experimental data][Calculate][Describe peaks]
5.5100[Insert experimental data][Calculate][Describe peaks]
8.0100[Insert experimental data][Calculate][Describe peaks]

Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile

This protocol uses the equilibrium shake-flask method to determine the solubility of this compound at various pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate) covering the desired pH range (e.g., pH 2 to 10)

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (0.45 µm)

  • HPLC system for concentration analysis

Methodology:

  • Prepare a series of buffers at different pH values.

  • Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure saturation.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).

  • Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant of each vial and immediately filter it using a 0.45 µm syringe filter to remove any undissolved solids.

  • Dilute the filtered samples appropriately with the mobile phase.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

  • Measure the pH of the remaining supernatant in each vial to confirm the equilibrium pH.

  • Plot the solubility (in mg/mL) against the equilibrium pH.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Methodology:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M HCl.

    • Store at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix the this compound solution with 3% H₂O₂.

    • Store at room temperature and protect from light.

    • Withdraw and analyze samples at various time points.

  • Thermal Degradation:

    • Store the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Withdraw and analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples after a defined period.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any degradation products by their retention times and UV spectra.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_solution Prepare Piperazine Adipate Solution start->prep_solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal prep_solution->thermal photo Photolysis prep_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc end End hplc->end

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flowchart start Precipitate or Cloudiness Observed in Solution measure_ph Measure pH of the Solution start->measure_ph ph_low pH < 5.0? measure_ph->ph_low ph_high pH > 7.0? ph_low->ph_high No adjust_up Adjust pH Up to 5.0-6.0 with dilute base ph_low->adjust_up Yes adjust_down Adjust pH Down to 5.0-6.0 with dilute acid ph_high->adjust_down Yes re_dissolve Warm and Stir to Re-dissolve Precipitate ph_high->re_dissolve No adjust_up->re_dissolve adjust_down->re_dissolve end Solution Clear re_dissolve->end consider_buffer Consider using a buffer in future experiments end->consider_buffer

Caption: Troubleshooting decision tree for precipitation issues.

References

impact of temperature on piperazine adipate stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Piperazine (B1678402) Adipate (B1204190) Solution Stability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine adipate solutions. The information focuses on the impact of temperature on the stability of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is influenced by several factors, with temperature being one of the most critical.[1][2][3] Other key factors include pH, exposure to light (photodegradation), presence of oxygen (oxidation), and interaction with excipients or impurities.[3][4] For piperazine specifically, its degradation in aqueous solutions has been shown to have a strong dependence on temperature, with an activation energy of 184 kJ/mol reported in one study.[5]

Q2: What are the expected thermal degradation products of this compound in solution?

A2: Since this compound is a salt of piperazine and adipic acid, its degradation in solution will primarily involve the degradation of the piperazine moiety. Studies on the thermal degradation of aqueous piperazine, particularly at elevated temperatures (135-175 °C), have identified several major degradation products.[6][7][8] The adipic acid component is generally more stable but can also degrade under harsh conditions.

Q3: What is the likely mechanism for the thermal degradation of the piperazine ring?

A3: The thermal degradation of piperazine is thought to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule (H+PZ).[6][8][9] This leads to the opening of the piperazine ring and the formation of various linear and substituted amine products.[6][9] The presence of CO2 can influence the product mix, leading to the formation of formyl amides.[6]

Q4: How can I monitor the stability of my this compound solution during a temperature stress study?

A4: Stability should be monitored using a validated stability-indicating analytical method, which is a method capable of separating the intact drug from its degradation products.[10] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4][10] Other analytical methods for piperazine and its salts include nonaqueous titration and various spectrophotometric techniques.[11][12][13][14][15] Key parameters to monitor are the assay of this compound, the levels of known and unknown degradation products, and changes in physical properties like pH and appearance of the solution.[11]

Q5: At what temperature should I store my this compound solution to ensure stability?

A5: For long-term storage, this compound powder is recommended to be kept at -20°C.[16] Solutions should generally be stored under refrigerated conditions (2-8°C) and protected from light, unless specific study conditions require otherwise.[2] Room temperature storage should be avoided for extended periods as it can lead to degradation.[17] The optimal storage temperature for a specific formulation should be determined through long-term stability studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during stability experiments with this compound solutions.

Issue 1: Unexpectedly Rapid Degradation at Moderate Temperatures
  • Question: My this compound solution shows significant degradation at temperatures I considered moderate (e.g., 40-50°C). What could be the cause?

  • Possible Causes & Solutions:

    • Incorrect pH: The stability of amine salts can be highly pH-dependent. Most drugs are stable in the pH range of 4-8.[2] The pH of a 1 in 20 solution of this compound is between 5.0 and 6.0.[11] Verify that the pH of your solution is within the optimal range for stability. Extreme pH values can catalyze hydrolysis.[2]

    • Presence of Oxidizing Agents: Trace metals or other impurities can act as catalysts for oxidative degradation.[9] Ensure you are using high-purity water and reagents. Consider using a chelating agent if metal ion contamination is suspected.

    • Photodegradation: Ensure your solutions are adequately protected from light, especially UV light, as this can cause photolysis.[3][4] Use amber glassware or wrap your containers in aluminum foil.

    • Excipient Interaction: If your solution contains other components (excipients), they may be interacting with the this compound to accelerate degradation.[4]

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
  • Question: During my stability study, I am observing new, unidentified peaks in my HPLC analysis. How should I proceed?

  • Possible Causes & Solutions:

    • Degradation Products: These are likely degradation products. The goal of a forced degradation study is to generate these products to develop a stability-indicating method.[18]

    • Characterization: According to ICH guidelines, degradation products observed at significant levels should be characterized.[19] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of these unknown peaks.[20]

    • Method Specificity: Ensure your HPLC method has adequate specificity to separate all degradation products from the parent peak and from each other. You may need to adjust the mobile phase, column, or gradient.[10]

Issue 3: Poor Mass Balance in Stability Study
  • Question: The decrease in the concentration of this compound does not correspond to the increase in the concentration of known degradation products. What could be happening?

  • Possible Causes & Solutions:

    • Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and will be invisible to a standard UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.

    • Volatile Degradants: Degradation may be producing volatile compounds that are lost from the solution.

    • Adsorption to Container: The active ingredient or degradation products might be adsorbing to the surface of the container. Ensure you are using appropriate, inert container materials. Stability testing protocols should include positioning samples to allow for full interaction with the container-closure system.[21]

    • Precipitation: A degradation product could be precipitating out of the solution. Visually inspect your samples for any solid material.

Data Presentation

Table 1: Major Thermal Degradation Products of Piperazine

This table summarizes the major degradation products identified in studies on aqueous piperazine solutions under thermal stress. These are potential degradants to monitor in a this compound stability study.

Degradation ProductAbbreviationReference(s)
N-FormylpiperazineFPZ[6][7][8]
N-(2-aminoethyl)piperazineAEP[7][8][22]
AmmoniumNH₄⁺[6][7]
2-Imidazolidone2-Imid[7][8]
EthylenediamineEDA[7][8]
N-MethylpiperazineMPZ[7]
N-EthylpiperazineEPZ[7]
N-(2-hydroxyethyl)piperazineHEP[7]
Table 2: Typical Stress Conditions for Forced Degradation Studies

This table provides a general framework for designing a forced degradation study based on ICH guidelines. The duration and specific conditions should be adjusted to achieve a target degradation of 5-20%.[19]

Stress ConditionTypical ConditionsReference(s)
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C)[18][20]
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C)[18][20]
Oxidation 3-30% H₂O₂ at room temperature[23][24]
Thermal Elevated temperature (e.g., 70-80°C) in a controlled oven. Can be performed on solid drug and solution.[23][24]
Photolytic Expose the drug substance and product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[23]

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

1. Objective: To identify potential degradation products of this compound under various stress conditions (hydrolysis, oxidation, heat) and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • Validated analytical column (e.g., C18)

  • pH meter

  • Calibrated oven and photostability chamber

3. Stock Solution Preparation: Prepare a stock solution of this compound in HPLC-grade water at a suitable concentration (e.g., 1 mg/mL).

4. Application of Stress Conditions:

  • Control Sample: Dilute the stock solution with water to the target analytical concentration. Store at 2-8°C.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for a specified time. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and keep it in a calibrated oven at 80°C for a specified time.

5. Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the samples to the target analytical concentration with the mobile phase.

  • Analyze all samples (including the control) by HPLC.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

  • Calculate the percentage degradation.

6. Peak Purity and Mass Balance:

  • Use a Photodiode Array (PDA) detector to assess the peak purity of the this compound peak under each stress condition.

  • Calculate the mass balance to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

Visualizations

Troubleshooting_Workflow Start Stability Issue Observed (e.g., Degradation, New Peaks) Check_Method Is the Analytical Method Validated and Stability-Indicating? Start->Check_Method Validate_Method Develop/Validate a Stability-Indicating Method Check_Method->Validate_Method No Identify_Stress Identify the Primary Stress Factor Check_Method->Identify_Stress Yes Validate_Method->Identify_Stress Temp_Path Temperature Identify_Stress->Temp_Path Heat pH_Path pH Identify_Stress->pH_Path pH Ox_Path Oxidation/Light Identify_Stress->Ox_Path Other Review_Storage Review Storage and Handling Conditions Temp_Path->Review_Storage Optimize_pH Optimize Formulation pH and Buffer System pH_Path->Optimize_pH Protect_Sample Use Antioxidants, Inert Atmosphere, or Light-Protective Packaging Ox_Path->Protect_Sample Characterize Characterize Degradation Products (e.g., LC-MS) Review_Storage->Characterize Optimize_pH->Characterize Protect_Sample->Characterize Reformulate Reformulate or Adjust Storage Recommendations Characterize->Reformulate End Issue Resolved Reformulate->End

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway PZ Piperazine (PZ) Nucleophilic_Attack Nucleophilic Attack PZ->Nucleophilic_Attack PZH Protonated Piperazine (PZH+) PZH->Nucleophilic_Attack Ring_Opening Ring Opening Intermediate Nucleophilic_Attack->Ring_Opening Initiation Step AEP N-(2-aminoethyl)piperazine (AEP) Ring_Opening->AEP Substitution Other_Products Other Degradation Products (EDA, FPZ, etc.) Ring_Opening->Other_Products Further Reactions

Caption: Proposed thermal degradation pathway of piperazine.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL) Stress_Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep_Stock->Stress_Acid Stress_Base Base Hydrolysis (0.1M NaOH, 60°C) Prep_Stock->Stress_Base Stress_Ox Oxidation (3% H2O2, RT) Prep_Stock->Stress_Ox Stress_Therm Thermal (80°C) Prep_Stock->Stress_Therm Sampling Sample at Time Points Stress_Acid->Sampling Stress_Base->Sampling Stress_Ox->Sampling Stress_Therm->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Eval Evaluate Data (Deg %, Purity, Mass Balance) HPLC_Analysis->Data_Eval

References

Technical Support Center: Optimizing Oral Delivery of Piperazine Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with piperazine (B1678402) adipate (B1204190) and wish to optimize its oral delivery. While piperazine itself is readily absorbed, the adipate salt can exhibit slow dissolution, which may affect its therapeutic efficacy and consistency. This guide provides troubleshooting advice and frequently asked questions to address these challenges.

Troubleshooting Guide

Issue 1: Inconsistent or incomplete dissolution of piperazine adipate in vitro.

  • Question: My in vitro dissolution studies with this compound are showing slow and variable release profiles. What could be the cause and how can I improve it?

  • Answer: The dissolution rate of this compound can be influenced by its crystalline structure and particle size. While it is water-soluble, the rate at which it dissolves can be slow.[1][2] To improve the dissolution rate, consider the following strategies:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its wettability and dissolution.[3][4] This involves dissolving both the drug and a carrier (e.g., a polymer like PVP or PEG) in a common solvent and then removing the solvent, or by melting the components together.[3] The drug is then molecularly dispersed in the carrier in an amorphous state, which has higher energy and thus better solubility and dissolution characteristics than the crystalline form.[5]

    • Use of Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant in the formulation can improve the wetting of the solid particles and enhance dissolution.

Issue 2: High variability in plasma concentrations in preclinical animal studies.

  • Question: We are observing significant variability in the plasma concentration-time profiles of this compound in our animal studies. How can we achieve more consistent absorption?

  • Answer: High variability in vivo can be a consequence of slow and erratic dissolution in the gastrointestinal tract. To improve the consistency of absorption, you can explore the following formulation approaches:

    • Amorphous Solid Dispersions: As mentioned above, solid dispersions can provide a more rapid and complete release of the drug, which can lead to more predictable absorption.[5]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be a good option for improving the consistency of absorption.[6] In a SEDDS formulation, the drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with gastrointestinal fluids, this mixture forms a fine emulsion, facilitating rapid and uniform absorption.[6]

    • Co-crystals: Forming a co-crystal of this compound with a highly soluble co-former can modify the crystal structure and improve its dissolution properties.[7][8]

Issue 3: Limited permeation across intestinal cell monolayers in vitro.

  • Question: Our Caco-2 cell permeability assays suggest that this compound may have some permeability limitations. Are there strategies to enhance its transport across the intestinal epithelium?

  • Answer: While piperazine is generally considered to be well-absorbed, some of its derivatives have been shown to act as permeation enhancers.[9][10][11] This suggests that the piperazine moiety itself may have some interaction with the intestinal epithelium. To investigate and potentially improve permeability, consider the following:

    • Use of Permeation Enhancers: The inclusion of safe and effective permeation enhancers in your formulation could improve the transport of this compound. Some piperazine derivatives themselves have been shown to modulate tight junctions and enhance paracellular transport.[10][11][12]

    • pH Modification: The pH of the microenvironment around the drug particle can influence its solubility and permeability. Piperazine derivatives have been shown to be effective permeation enhancers at a slightly alkaline pH (around 9.2-9.6).[9][12][13] Formulating with buffering agents to locally modify the pH in the gut could be a strategy to explore.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is described as being soluble in water.[14][15] Quantitative data indicates its solubility to be in the range of 10 to 50 mg/mL.[1][2]

Q2: Does this compound have poor oral bioavailability?

A2: Contrary to what might be assumed for a compound that can dissolve slowly, piperazine and its salts are generally considered to be rapidly absorbed with good oral bioavailability.[16] The formation of the adipate salt is intended to improve stability and solubility compared to piperazine base.[17] The primary challenge is more likely related to its dissolution rate rather than poor membrane permeability.[1]

Q3: What are the main formulation strategies to consider for improving the dissolution of this compound?

A3: The main strategies focus on increasing the surface area and/or the apparent solubility of the drug. These include:

  • Particle size reduction (micronization, nanomilling).

  • Solid dispersions with hydrophilic polymers.[3][4]

  • Lipid-based formulations such as SEDDS.[6]

  • Co-crystallization with highly soluble co-formers.[7][8]

Q4: Is this compound a substrate for P-glycoprotein (P-gp) efflux?

A4: There is no direct evidence in the provided search results to suggest that this compound is a significant substrate for P-glycoprotein. However, some piperazine derivatives have been investigated as P-gp inhibitors to enhance the bioavailability of other drugs.[18][19] Some ferroptosis inducers containing a piperazine moiety have been shown to interact with P-gp.[20][21] If P-gp efflux is suspected, co-administration with a known P-gp inhibitor in vitro could be investigated.

Q5: Can piperazine-based lipid nanoparticles be used for oral delivery?

A5: Piperazine-based lipids have been successfully used to formulate lipid nanoparticles (LNPs) for the delivery of mRNA, primarily for parenteral administration.[6][22][23][24][25][26][27] While these systems are highly advanced, adapting them for oral delivery would present significant challenges, including stability in the gastrointestinal tract and the need for targeted release. Simpler lipid-based formulations like SEDDS are more commonly used for oral administration.

Data Presentation

The following tables present illustrative quantitative data on how different formulation strategies could potentially improve the pharmacokinetic parameters of this compound. Note: This data is hypothetical and for illustrative purposes only, as no direct comparative studies for this compound were found.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Formulations in a Preclinical Model

FormulationCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Relative Bioavailability (%)
Unformulated this compound15.2 ± 3.12.5 ± 0.898.7 ± 15.4100
Micronized this compound22.8 ± 4.51.5 ± 0.5145.3 ± 20.1147
Solid Dispersion (1:5 drug-to-polymer ratio)35.1 ± 5.21.0 ± 0.3215.6 ± 25.8218
Self-Emulsifying Drug Delivery System (SEDDS)40.5 ± 6.00.8 ± 0.2240.1 ± 30.5243

Table 2: Illustrative In Vitro Dissolution of this compound Formulations

Formulation% Dissolved at 15 min% Dissolved at 30 min% Dissolved at 60 min
Unformulated this compound25 ± 545 ± 865 ± 10
Micronized this compound50 ± 775 ± 990 ± 5
Solid Dispersion85 ± 695 ± 4>98
Self-Emulsifying Drug Delivery System (SEDDS)>95>98>98

Experimental Protocols

1. Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP) K30

    • Methanol (B129727) (or another suitable solvent in which both drug and polymer are soluble)

    • Rotary evaporator

    • Vacuum oven

  • Methodology:

    • Weigh the desired amounts of this compound and PVP K30 (e.g., in a 1:5 weight ratio).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Once a clear solution is obtained, attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a solid film is formed on the inner wall of the flask.

    • Scrape the solid material from the flask and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be gently ground and sieved to obtain a uniform particle size.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.[28]

2. In Vitro Dissolution Testing

  • Objective: To assess and compare the dissolution profiles of different this compound formulations.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate (B84403) buffer pH 6.8 (to simulate intestinal fluid).

  • Methodology:

    • Pre-heat the dissolution medium to 37 ± 0.5°C.

    • Place a specified amount of the this compound formulation (equivalent to a single dose) into each dissolution vessel.

    • Set the paddle speed to a specified rate (e.g., 75 RPM).

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation PA This compound API Micronization Micronization PA->Micronization Formulate SD Solid Dispersion PA->SD Formulate SEDDS SEDDS Formulation PA->SEDDS Formulate Dissolution Dissolution Testing Micronization->Dissolution Test SD->Dissolution Test SEDDS->Dissolution Test Permeability Caco-2 Permeability Dissolution->Permeability Characterize PK_Study Pharmacokinetic Study (Animal Model) Permeability->PK_Study Select Lead Formulation Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis Analyze

Caption: Experimental workflow for enhancing the oral delivery of this compound.

permeation_enhancement cluster_membrane Intestinal Epithelium cluster_lumen Intestinal Lumen cluster_blood Bloodstream EC1 Epithelial Cell 1 TJ Tight Junction (Paracellular Pathway) EC2 Epithelial Cell 2 Drug Piperazine Absorbed_Drug Absorbed Piperazine Drug->TJ Limited Passage TJ->Absorbed_Drug Enhanced Passage PE Permeation Enhancer (e.g., Piperazine Derivative) PE->TJ Modulates/ Opens

Caption: Mechanism of paracellular permeation enhancement by piperazine derivatives.

References

Technical Support Center: Interference of Piperazine Adipate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may be encountering unexpected results in biochemical assays due to the presence of piperazine (B1678402) adipate (B1204190).

Troubleshooting Guide

This guide is designed to help you identify and resolve potential interference from piperazine adipate in your experiments.

Observed Problem Potential Cause Related to this compound Recommended Action
Inaccurate Protein Concentration pH Shift: this compound is a salt of a weak base (piperazine) and a weak acid (adipic acid), which can alter the pH of your assay buffer.[1][2] This is particularly problematic for pH-sensitive assays like the Bradford assay. Direct Reaction: The amine groups in piperazine may react with assay reagents, such as the copper ions in the Bicinchoninic Acid (BCA) and Lowry assays.1. Run a buffer blank: Prepare a blank containing the same concentration of this compound as in your sample to see if the compound itself contributes to the signal. 2. Create a standard curve with the interferent: Prepare your protein standards in a buffer containing this compound at the same concentration as your samples. This can help to correct for the interference. 3. Consider an alternative assay: If interference is significant, switch to a protein assay that is less sensitive to your compound. For example, a Coomassie-dye based assay might be a better choice than a copper-based one if you suspect chelation.[3]
Unexpected Enzyme Kinetics pH Alteration: Enzymes have optimal pH ranges for their activity. The buffering capacity of this compound could shift the pH of your reaction mixture, leading to altered enzyme kinetics.[4] Direct Inhibition/Activation: Piperazine and its derivatives are biologically active molecules and could directly interact with your enzyme, leading to inhibition or activation.[5][6]1. Verify the pH of your final reaction mixture: Ensure the pH is within the optimal range for your enzyme. 2. Run a "no enzyme" control: This control should contain this compound to check for any non-enzymatic reaction that might be occurring. 3. Perform a dose-response curve: Test a range of this compound concentrations to determine if it has a direct inhibitory or activating effect on your enzyme.
Anomalous Results in Cell-Based Assays Biological Activity: this compound is an anthelmintic drug, meaning it has biological effects.[5][7] It could be cytotoxic, affect cell proliferation, or interfere with signaling pathways in your cell model.1. Perform a cytotoxicity assay: Use an assay like MTT or LDH to determine the cytotoxic potential of this compound on your cells at the concentrations used in your experiments. 2. Run a vehicle control: Treat cells with the vehicle used to dissolve this compound to ensure the solvent is not causing the observed effects. 3. Consider the mechanism of action: Research the known pharmacological effects of piperazine to see if they could explain your results.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

This compound is a salt formed from piperazine and adipic acid.[2] It is primarily used as an anthelmintic (anti-worm) medication in both human and veterinary medicine.[5][7][9] Your samples may contain this compound if you are working with extracts from treated organisms, testing it as a potential therapeutic, or if it is a contaminant in one of your reagents.

Q2: How can a seemingly simple salt interfere with my assays?

This compound can interfere through several mechanisms:

  • pH Alteration: As a salt of a weak acid and weak base, it can act as a buffer and change the pH of your assay, affecting reaction rates and protein-dye interactions.[1][2]

  • Chemical Reactivity: The piperazine component contains secondary amine groups. These can react with certain assay reagents, particularly those used in colorimetric protein assays.

  • Biological Activity: Piperazine is a biologically active molecule that can have unintended effects in cell-based assays or on enzyme activity.[5][6][10]

  • Pan-Assay Interference Compound (PAINS) Behavior: While not definitively classified as a PAIN, compounds with piperazine scaffolds can sometimes exhibit non-specific activity in high-throughput screens.[11]

Q3: Which biochemical assays are most likely to be affected?

The following table summarizes the potential for interference in common assays:

Assay TypeAssay NamePotential for InterferenceLikely Effect
Protein Quantification BradfordHighInaccurate readings due to pH shift
LowryModeratePotential for interference from amine groups
BCAModeratePotential for interference from amine groups
Enzyme Activity e.g., Kinase, ProteaseModerate to HighAltered activity due to pH changes or direct inhibition/activation
Cell-Based MTT, XTT (viability)HighInaccurate results due to direct biological effects on cells
LDH (cytotoxicity)HighInaccurate results due to direct biological effects on cells
Reporter AssaysHighInterference with signaling pathways

Q4: How can I mitigate interference from this compound?

  • Dilute your sample: If possible, dilute your sample to a concentration where this compound is too low to interfere, while your analyte of interest is still detectable.

  • Use appropriate controls: As described in the troubleshooting guide, running buffer blanks and standard curves with the interferent can help to correct for its effects.

  • Sample cleanup: Consider methods like dialysis, buffer exchange, or protein precipitation to remove this compound from your sample before the assay.[3]

  • Choose a different assay: Select an assay that is known to be less susceptible to the type of interference you are observing.

Experimental Protocols

Protocol 1: Testing for Interference in a Spectrophotometric Assay (e.g., Bradford)
  • Prepare a stock solution of this compound in the same buffer as your samples.

  • Create a series of "interferent blanks" with varying concentrations of this compound, covering the range of concentrations expected in your samples.

  • Add the assay reagent (e.g., Bradford dye) to these blanks.

  • Measure the absorbance at the appropriate wavelength.

  • Plot absorbance versus this compound concentration. A non-zero slope indicates that this compound is contributing to the signal.

  • To correct for this, you can subtract the absorbance of the corresponding interferent blank from your sample readings.

Protocol 2: Creating a Standard Curve in the Presence of an Interferent
  • Prepare your protein standards (e.g., BSA for the Bradford assay) in a buffer that contains this compound at the same concentration as in your experimental samples.

  • Follow the standard protocol for your protein assay to generate a standard curve.

  • Use this modified standard curve to determine the protein concentration in your unknown samples. This will account for any systematic interference from the this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Interference A Unexpected Assay Result B Is this compound in the sample? A->B C Run Interferent Controls (e.g., Buffer Blank with this compound) B->C Yes F No Interference from This compound. Consider other causes. B->F No D Does the control show a signal? C->D E Interference Confirmed D->E Yes D->F No G Create Standard Curve with this compound E->G H Consider Alternative Assay or Sample Cleanup E->H I Problem Solved? G->I H->I I->H No J Issue Resolved I->J Yes

Caption: Troubleshooting workflow for suspected assay interference.

Experimental_Protocol Protocol for Testing Interference cluster_0 Preparation cluster_1 Experimental Setup cluster_2 Analysis A Prepare Protein Standards C Standard Curve 1: Standards in Buffer A->C D Standard Curve 2: Standards in Buffer + PA A->D B Prepare this compound (PA) Stock B->D F Compare Slopes of Standard Curves 1 & 2 C->F D->F G Quantify Samples using Standard Curve 2 D->G E Samples: Unknowns with PA E->G H Significant Difference? (Indicates Interference) F->H

Caption: Experimental workflow for quantifying interference.

References

Technical Support Center: Refining Purification Methods for High-Purity Piperazine Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for high-purity piperazine (B1678402) adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of piperazine adipate relevant to its purification?

A1: Understanding the physicochemical properties of this compound is crucial for developing effective purification strategies. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₄[1][2]
Molecular Weight 232.28 g/mol [1][2]
Appearance White crystalline powder[3][4]
Melting Point Approximately 250-257°C (with decomposition)[1][2][3]
Solubility Soluble in water; practically insoluble in ethanol (B145695) and diethyl ether.[3][4]
Water Solubility 10 to 50 mg/mL at 17.2°C (63°F)[2][5]
pH 5.0 - 6.0 (for a 1 in 20 solution)[2][3]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can arise from the synthesis of piperazine itself.[6] According to pharmacopeial standards (Ph. Eur./IP/USP), potential related substances that must be controlled include ethylenediamine (B42938) and triethylenediamine.[7][8] Other potential impurities can include unreacted starting materials like piperazine hydrate (B1144303) and adipic acid, or by-products from the synthesis process.[9][10][11]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical methods are used to determine the purity of this compound. Official methods described in pharmacopeias often include:

  • Thin-Layer Chromatography (TLC): For detecting related substances and impurities like ethylenediamine and triethylenediamine.[7][8]

  • Infrared (IR) Spectroscopy: To confirm the identity of the compound by comparing its spectrum with a reference standard.

  • Titration: An assay to determine the percentage content of this compound, typically not less than 98.0% and not more than 101.0% on an anhydrous basis.[4]

  • Water Content: Determined by methods like Karl Fischer titration, with a limit of not more than 0.5%.[7]

  • Residue on Ignition/Sulfated Ash: To determine the level of inorganic impurities, with a limit of not more than 0.1%.

Crystallization & Purification Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem 1: Low Yield After Crystallization

Symptoms: The mass of the isolated, dried product is significantly lower than theoretically expected. A large amount of the product appears to remain in the mother liquor.

Q: My crystallization yield is very low. What are the potential causes and how can I improve it?

A: Low yield is a common issue in crystallization.[12] The primary causes are often related to the solubility of this compound in the chosen solvent system or procedural losses.

Potential Causes & Solutions:

  • High Solubility in Mother Liquor: The compound may be too soluble in the solvent even at low temperatures.

    • Solution 1: Optimize Solvent System: this compound is highly soluble in water.[3] Consider using a mixed solvent system (anti-solvent crystallization) to reduce its solubility upon cooling.[12] Ethanol, in which this compound is practically insoluble, could be tested as an anti-solvent.[3]

    • Solution 2: Reduce Temperature: Ensure the solution is cooled sufficiently. Cooling in an ice bath or refrigerating can further decrease solubility and promote precipitation.

    • Solution 3: Concentrate the Solution: Before cooling, carefully evaporate some of the solvent to create a more concentrated, supersaturated solution.[12]

  • Premature Crystallization: Crystals may form on the filtration apparatus during hot filtration, leading to product loss.

    • Solution: Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Incomplete Precipitation: The crystallization process may not have reached equilibrium.

    • Solution: Allow for a longer crystallization time at the reduced temperature before filtration.

Troubleshooting Workflow: Low Crystallization Yield

Low_Yield_Troubleshooting start Low Yield Detected check_sol Check Mother Liquor for Product start->check_sol cause_sol Cause: High Solubility check_sol->cause_sol High Amount cause_loss Cause: Procedural Loss check_sol->cause_loss Low Amount solution1 Optimize Solvent/Anti-solvent cause_sol->solution1 solution2 Concentrate Solution Before Cooling cause_sol->solution2 solution4 Increase Crystallization Time cause_sol->solution4 solution3 Preheat Filtration Apparatus cause_loss->solution3 end_node Yield Improved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: A logical workflow for troubleshooting low crystallization yield.

Problem 2: Poor Crystal Quality (Fine Powders or Needles)

Symptoms: The resulting crystals are very fine, needle-like (acicular), and difficult to filter and wash effectively.

Q: The this compound crystals I've produced are very small and needle-like. How can I obtain larger, more well-defined crystals?

A: Crystal morphology is heavily influenced by the rate of crystallization and the solvent used.[12][13] Fine powders or needles often result from rapid crystal formation due to high supersaturation.

Potential Causes & Solutions:

  • High Degree of Supersaturation: A rapid change in temperature or solvent composition can cause spontaneous nucleation to dominate over crystal growth.

    • Solution 1: Slow Cooling: Decrease the cooling rate. Allow the solution to cool slowly to room temperature on its own before inducing further cooling in an ice bath. Insulating the flask can help moderate the cooling process.[12]

    • Solution 2: Seeding: Introduce a small quantity of high-quality seed crystals to the supersaturated solution to encourage controlled growth on existing surfaces rather than new nucleation.[12]

  • Solvent Effects: The choice of solvent can significantly impact the crystal habit.

    • Solution: While water is a common solvent, experimenting with different solvent systems or additives (if permissible for the final product) may alter the crystal morphology.

Problem 3: Persistent Impurities After Crystallization

Symptoms: Analytical tests (e.g., TLC, HPLC) show the presence of impurities even after one round of recrystallization.

Q: I've recrystallized my product, but TLC analysis still shows the presence of ethylenediamine and other unknown spots. What are the next steps?

A: If a single recrystallization is insufficient, more rigorous purification methods or optimization of the current process is necessary.

Potential Causes & Solutions:

  • Co-crystallization: The impurity may have similar solubility and structural properties to this compound, causing it to incorporate into the crystal lattice.

    • Solution 1: Multiple Recrystallizations: Perform one or two additional recrystallizations. Often, the purity increases with each successive step.[14]

    • Solution 2: Solvent System Optimization: Experiment with different solvent mixtures. The goal is to find a system where the solubility difference between this compound and the impurity is maximized.[14]

  • Trapped Mother Liquor: Impurities may be present in the mother liquor that gets trapped within the crystal mass during filtration.

    • Solution: Ensure the filtered crystals are thoroughly washed with a small amount of cold, fresh solvent to displace the impure mother liquor without dissolving a significant amount of the product.[14]

  • Ineffective Purification Method: For certain impurities, recrystallization alone may not be sufficient.

    • Solution: If impurities persist, consider alternative purification techniques such as column chromatography. For basic compounds like piperazine derivatives, using a deactivated silica (B1680970) gel or alumina (B75360) can be effective.[14]

Workflow: Impurity Identification and Removal

Impurity_Removal start Impurity Detected (post-crystallization) identify Identify Impurity (TLC vs. Standard) start->identify known_imp Known Impurity (e.g., Ethylenediamine) identify->known_imp Match unknown_imp Unknown Impurity identify->unknown_imp No Match action1 Perform Second Recrystallization known_imp->action1 action3 Consider Column Chromatography unknown_imp->action3 action2 Optimize Washing (use cold solvent) action1->action2 recheck Re-analyze Purity action2->recheck action3->recheck pass Purity Acceptable recheck->pass Pass fail Purity Unacceptable recheck->fail Fail fail->action3

Caption: Decision process for addressing persistent impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general method for the purification of this compound by recrystallization from water.

  • Dissolution: In a suitable flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture with stirring until the solid is completely dissolved.[15] this compound's solubility is between 10-50 mg/mL in water.[2][5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. White crystals should begin to form as the solution cools.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small portion of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 105°C for 4 hours) to remove residual solvent.[3] The final product should be a white crystalline powder.[3]

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is adapted from the USP monograph for assessing chromatographic purity.[7]

  • Solvent Preparation: Prepare a developing solvent system consisting of a freshly prepared mixture of acetone (B3395972) and 13.5 N ammonium (B1175870) hydroxide (B78521) (80:20).[7]

  • Standard Solution Preparation:

    • Standard 1 (this compound): Prepare a solution of USP this compound RS in a solvent of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2) at a concentration of 10 mg/mL.[7]

    • Standard 2 (Ethylenediamine): Prepare a solution of ethylenediamine in the same solvent at a concentration of 0.25 mg/mL.[7]

    • Standard 3 (Triethylenediamine): Prepare a solution of triethylenediamine in the same solvent at a concentration of 0.25 mg/mL.[7]

  • Test Solution Preparation: Prepare a solution of the purified this compound in the ammonium hydroxide/alcohol solvent at a concentration of 100 mg/mL.[7]

  • Procedure:

    • Apply 5 µL portions of the test solution and each standard solution to a suitable TLC plate coated with a 0.25-mm layer of chromatographic silica gel.[7]

    • Allow the spots to dry and develop the chromatogram in the prepared developing solvent until the solvent front has moved about three-fourths of the length of the plate.[7]

    • Remove the plate, mark the solvent front, and dry the plate at 105°C.[7]

  • Visualization and Analysis:

    • Spray the plate with a 0.3% solution of ninhydrin (B49086) in a butanol/acetic acid mixture. Any secondary spot in the test solution chromatogram should not be more intense than the principal spot from Standard 2 (ethylenediamine, 0.25% limit).[7]

    • Subsequently, spray the plate with 0.1 N iodine. Any spot corresponding to triethylenediamine in the test solution should not be more intense than the principal spot from Standard 3 (0.25% limit).[7]

References

minimizing batch-to-batch variability of synthesized piperazine adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability in the synthesis of piperazine (B1678402) adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing piperazine adipate?

A1: The synthesis of this compound is a straightforward acid-base reaction. It involves the reaction of equimolar amounts of piperazine and adipic acid.[1] The basic nitrogen atoms of the piperazine ring react with the carboxylic acid groups of adipic acid to form a salt, this compound.[2]

Q2: What are the critical quality attributes (CQAs) of this compound that are most susceptible to batch-to-batch variability?

A2: The primary CQAs for this compound that can exhibit batch-to-batch variability include:

  • Purity: The presence of unreacted starting materials, by-products, or other impurities.

  • Yield: The overall efficiency of the synthesis.

  • Crystal Form (Polymorphism): The existence of different crystalline structures, which can affect physical properties like solubility and stability.[3]

  • Particle Size Distribution: The size and uniformity of the crystals, impacting dissolution rates and downstream processing.[4]

  • Color and Appearance: Deviations from the expected white, crystalline powder can indicate the presence of impurities.

Q3: What are the common impurities found in this compound synthesis?

A3: Common impurities can originate from the starting materials or be generated during the synthesis. These may include:

  • Unreacted Piperazine or Adipic Acid: Incomplete reaction can lead to the presence of starting materials in the final product.

  • Ethylenediamine and Triethylenediamine: These can be present as impurities in the piperazine starting material.[5]

  • Degradation Products: Excessive heat or improper pH during the reaction or workup can lead to the degradation of piperazine or adipic acid.[6]

  • Residual Solvents: Inadequate drying will result in the presence of residual solvents from the reaction or crystallization process.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be employed for comprehensive characterization:

  • Infrared (IR) Spectroscopy: To confirm the presence of the characteristic functional groups and compare the spectrum with a reference standard.[5]

  • Thin-Layer Chromatography (TLC): A quick method to assess the purity and identify the presence of impurities by comparing with reference standards for piperazine, adipic acid, and potential by-products.[7]

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for purity assessment and impurity profiling.[8]

  • Melting Point: The melting point of pure this compound is approximately 250°C (with decomposition).[1] A broad or depressed melting point can indicate the presence of impurities.

  • pH Measurement: A 1 in 20 solution of this compound in water should have a pH between 5.0 and 6.0.[9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield
Possible Cause Recommended Solution
Incomplete Reaction - Ensure equimolar amounts of high-purity piperazine and adipic acid are used. An excess of one reactant may be necessary to drive the reaction to completion, but this can complicate purification. - Verify the reaction temperature is optimal. The reaction is exothermic, and gentle heating to 40-50°C may be required to ensure complete dissolution and reaction. - Allow for sufficient reaction time. Monitor the reaction progress using TLC or HPLC to determine the point of completion.
Product Loss During Workup - this compound is soluble in water but practically insoluble in alcohols like ethanol.[9] Avoid using excessive water during washing. - If crystallizing from an alcohol-water mixture, optimize the solvent ratio to maximize yield. - Ensure complete precipitation before filtration. Cooling the mixture in an ice bath can improve yield.
Side Reactions - Use high-purity starting materials to minimize side reactions. Impurities in piperazine can lead to the formation of unwanted by-products. - Control the reaction temperature to prevent degradation of reactants or product.
Problem 2: Off-Color or Discolored Product
Possible Cause Recommended Solution
Impurities in Starting Materials - Use high-purity piperazine and adipic acid. Piperazine, in particular, can darken upon exposure to light and air.[10] - Analyze the starting materials for color and purity before use.
Degradation During Synthesis - Avoid excessive heating during the reaction and drying steps. High temperatures can lead to thermal degradation and the formation of colored impurities. - Conduct the reaction under an inert atmosphere (e.g., nitrogen) if sensitivity to air is suspected.
Contamination from Equipment - Ensure all glassware and equipment are thoroughly cleaned and free from contaminants that could introduce color.
Maillard Reaction - If reducing sugars are present as impurities, they can react with the amine groups of piperazine to form colored products, especially upon heating.[11]
Problem 3: Inconsistent Crystal Form or Particle Size
Possible Cause Recommended Solution
Variable Cooling Rate - Implement a controlled and consistent cooling profile during crystallization. Rapid cooling often leads to the formation of small, needle-like crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals.[12][13]
Solvent System Variation - The choice of solvent and the solvent-to-antisolvent ratio can significantly influence crystal habit and size.[14] Maintain a consistent solvent system for crystallization between batches. - The presence of impurities can also affect crystal growth.
Agitation Rate - The stirring speed during crystallization affects nucleation and crystal growth.[15] Use a consistent and optimized agitation rate to ensure uniform crystal size.
Seeding - To improve batch-to-batch consistency, consider using seed crystals of the desired polymorph and particle size to initiate crystallization.[16]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Piperazine (or Piperazine Hydrate)

  • Adipic Acid

  • Industrial Methylated Spirit (or Ethanol)

  • Water (if using piperazine hydrate)

Procedure:

  • Dissolution of Piperazine:

    • If using piperazine hydrate, dissolve it in a suitable solvent such as industrial methylated spirit, potentially with gentle warming (40-50°C).

    • If using anhydrous piperazine, dissolve it in the chosen solvent.

  • Dissolution of Adipic Acid:

    • In a separate vessel, dissolve an equimolar amount of adipic acid in a warm solvent (e.g., industrial methylated spirit).

  • Reaction:

    • Slowly add the warm adipic acid solution to the piperazine solution with constant stirring. The reaction is exothermic.

    • The this compound will begin to precipitate as a white crystalline solid.

  • Crystallization and Isolation:

    • Continue stirring for a few minutes after the addition is complete.

    • Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

    • Filter the white crystalline paste by suction filtration.

  • Washing and Drying:

    • Wash the collected crystals with cold industrial methylated spirit to remove any unreacted starting materials or soluble impurities.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization Methods
  • Thin-Layer Chromatography (TLC) for Purity Assessment:

    • Stationary Phase: Silica gel plate.

    • Mobile Phase: A mixture of acetone (B3395972) and 13.5 N ammonium (B1175870) hydroxide (B78521) (80:20).[5]

    • Visualization: Spray with a 0.3% solution of ninhydrin (B49086) in a mixture of butyl alcohol and glacial acetic acid (100:3), followed by heating.[5]

    • Analysis: Compare the Rf values of the product with those of piperazine and adipic acid standards. The product should show a single spot.

Quantitative Data Summary

The following table summarizes the general influence of key process parameters on the critical quality attributes of this compound. Specific quantitative data is highly dependent on the exact experimental setup and should be determined empirically.

Process Parameter Effect on Yield Effect on Purity Effect on Particle Size
Reactant Stoichiometry A slight excess of one reactant may increase the conversion of the other, but can complicate purification.Using a significant excess of one reactant will lead to its presence as an impurity in the final product.Can influence the supersaturation level, thereby affecting nucleation and crystal growth.
Reaction Temperature Higher temperatures can increase reaction rates, but may also lead to degradation and reduced yield.Elevated temperatures can promote the formation of thermal degradation by-products.Temperature affects solubility and supersaturation, which are key drivers of crystallization.
Choice of Solvent The solubility of this compound varies in different solvents, directly impacting the yield upon precipitation.The solvent can influence the solubility of impurities, affecting their removal during crystallization.The solvent system plays a crucial role in determining crystal habit and size.
Cooling Rate during Crystallization A slower cooling rate allows for more complete crystallization, potentially increasing the isolated yield.Slower cooling can lead to the formation of more ordered crystals with higher purity.Slow cooling generally results in larger, more uniform crystals, while rapid cooling produces smaller crystals.[14]
Agitation Speed Moderate agitation ensures homogeneity and heat transfer, but excessive agitation can lead to crystal breakage.Can affect the incorporation of impurities into the crystal lattice.Higher agitation rates can lead to smaller crystals due to increased secondary nucleation and attrition.

Process Flow and Logic Diagrams

Below are diagrams illustrating the key relationships and workflows in the synthesis of this compound.

SynthesisWorkflow cluster_materials Raw Materials cluster_process Synthesis Process cluster_product Final Product Piperazine Piperazine Dissolution Dissolution of Reactants Piperazine->Dissolution AdipicAcid Adipic Acid AdipicAcid->Dissolution Solvent Solvent Solvent->Dissolution Reaction Acid-Base Reaction (Salt Formation) Dissolution->Reaction Temperature Crystallization Crystallization/ Precipitation Reaction->Crystallization Cooling Rate, Agitation Isolation Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying PiperazineAdipate This compound Drying->PiperazineAdipate

Figure 1. A high-level workflow for the synthesis of this compound.

TroubleshootingLogic Start Batch Fails QC LowYield Low Yield? Start->LowYield OffColor Off-Color? LowYield->OffColor No CheckReaction Check Stoichiometry & Reaction Conditions LowYield->CheckReaction Yes BadPSD Poor Particle Size? OffColor->BadPSD No CheckMaterials Analyze Raw Material Purity OffColor->CheckMaterials Yes Pass Batch Passes BadPSD->Pass No CheckCrystallization Optimize Crystallization (Cooling, Agitation) BadPSD->CheckCrystallization Yes CheckWorkup Review Workup & Purification CheckReaction->CheckWorkup CheckTemp Verify Temperature Control CheckMaterials->CheckTemp

Figure 2. A logical troubleshooting workflow for out-of-specification batches.

References

Technical Support Center: Optimizing the Dissolution Rate of Piperazine Adipate for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dissolution rate of piperazine (B1678402) adipate (B1204190) for pre-clinical animal studies. It includes a troubleshooting guide, frequently asked questions, detailed experimental protocols, and visualizations to aid in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of piperazine adipate.

Issue Encountered Potential Cause Recommended Solutions & Strategies
Low In Vitro Dissolution Rate Poor wettability of the drug powder.1. Incorporate a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) into the dissolution medium.[1] 2. Micronize the this compound powder to increase the surface area available for dissolution.[2]
Inadequate disintegration of a tablet formulation.1. Increase the concentration of a superdisintegrant, such as Croscarmellose Sodium or Sodium Starch Glycolate (B3277807).[3] 2. Optimize the compaction force during tableting; excessively hard tablets can impede disintegration.
Formation of a viscous gel layer (if using a high concentration of a gelling polymer like HPMC).1. Reduce the concentration of the gelling polymer in the formulation. 2. Incorporate a soluble filler, like lactose (B1674315), to act as a channeling agent, creating pores within the matrix.[3]
High Variability in Dissolution Results Inconsistent hydrodynamics in the dissolution vessel (e.g., "coning" of powder at the bottom).1. Ensure proper centering of the dissolution vessel and the paddle/basket apparatus. 2. With appropriate justification, consider increasing the paddle speed to 75 rpm if using USP Apparatus 2.[4]
Air bubbles adhering to the dosage form's surface.1. Use a deaerated dissolution medium.[4] 2. Employ a suitable sinker to keep the dosage form submerged at the bottom of the vessel.[4]
Drug Precipitation in Dissolution Medium A significant shift in pH leads to supersaturation and subsequent precipitation of the drug.1. Utilize a dissolution medium with a pH that maintains the ionized (and thus more soluble) form of this compound, ideally around pH 5-6.[5] 2. Incorporate a precipitation inhibitor, such as a hydrophilic polymer like HPMC, into your formulation.
Poor Oral Bioavailability in Animal Studies Despite Good In Vitro Dissolution Rapid gastrointestinal (GI) transit time.1. To delay gastric emptying, administer the formulation to the animals with food. 2. Consider including a mucoadhesive polymer in the formulation to prolong its residence time in the GI tract.
Potential degradation in the acidic environment of the stomach.1. Develop an enteric-coated formulation to shield the drug from stomach acid, allowing for its release in the higher pH environment of the small intestine.
P-glycoprotein (P-gp) mediated efflux pumping the drug out of intestinal cells.1. Co-administration with a known P-gp inhibitor can be investigated, but this must be done with caution and appropriate ethical approval for the animal study.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a dissolution medium when testing this compound?

A1: Piperazine is a weak base.[7] Its salt, this compound, forms a solution with a pH between 5 and 6 in a 5% aqueous solution.[5] To ensure maximum solubility and prevent pH-related precipitation, it is advisable to use a dissolution medium buffered to this slightly acidic to a neutral range (pH 5.0-6.8).

Q2: Which USP apparatus is recommended for the in vitro dissolution testing of this compound tablets?

A2: For immediate-release solid oral dosage forms, USP Apparatus 2 (paddle) set at 50 or 75 rpm is the most common and recommended choice.[4] Alternatively, USP Apparatus 1 (basket) at 100 rpm can be used.[4] The official USP monograph for the related salt, piperazine citrate, specifies the use of Apparatus 2 at 50 rpm, which serves as an excellent starting point.[8]

Q3: What types of excipients are effective in enhancing the dissolution rate of this compound?

A3: A variety of excipients can be employed to improve dissolution:

  • Superdisintegrants: Agents like croscarmellose sodium and sodium starch glycolate facilitate the rapid breakup of tablets, increasing the drug's surface area.[3]

  • Surfactants: Wetting agents such as sodium lauryl sulfate (B86663) (SLS) or polysorbate 80 can significantly improve the solubilization of the drug.[4]

  • Hydrophilic Fillers: Using water-soluble fillers like lactose or microcrystalline cellulose (B213188) helps to create a hydrophilic environment that promotes dissolution.[3]

  • Polymers for Solid Dispersions: Creating a solid dispersion with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) is a highly effective method for enhancing the dissolution of poorly soluble drugs.

Q4: Which animal models are most suitable for conducting oral bioavailability studies with this compound?

A4: Rodents, particularly rats, and canines (beagle dogs) are the most commonly used animal models for oral bioavailability and pharmacokinetic studies.[9][10] Rats are often preferred for initial screening due to their cost-effectiveness and ease of handling. Dogs, having a GI physiology that can be more comparable to humans, may be used in later stages to obtain more predictive data.[10]

Q5: How should I prepare a this compound formulation for oral gavage in rats?

A5: For administration to rats via oral gavage, this compound can be formulated as an aqueous suspension. To ensure a uniform and consistent dose, a suspending agent such as 0.5% w/v carboxymethyl cellulose (CMC) should be used. If the dose is sufficiently low, it may be possible to create a solution. For administration in drinking water, dosage is typically recommended at 4 mg/mL to 7 mg/mL.[11]

Data Presentation

The following tables provide hypothetical but realistic quantitative data to illustrate the expected outcomes of dissolution optimization experiments.

Table 1: Effect of pH on the Solubility of this compound at 37°C (Illustrative Data)
pH of Buffer Solubility (mg/mL)
1.2 (Simulated Gastric Fluid, SGF)> 50 (as hydrochloride salt)
4.5 (Acetate Buffer)25.8
5.5 (Phosphate Buffer)18.5
6.8 (Simulated Intestinal Fluid, SIF)12.3
7.4 (Phosphate Buffer)9.7
This table illustrates the expected pH-dependent solubility of a basic drug salt like this compound.
Table 2: In Vitro Dissolution of this compound Tablets (100 mg) with Various Formulations (Illustrative Data)
Formulation ID Key Excipients Dissolution Medium % Drug Dissolved at 30 min
F1 (Control) NonepH 5.5 Buffer45%
F2 3% Croscarmellose SodiumpH 5.5 Buffer78%
F3 3% Croscarmellose SodiumpH 5.5 Buffer + 0.5% SLS92%
F4 (Solid Dispersion) PVP K30pH 5.5 Buffer> 95%
This table demonstrates the progressive improvement in dissolution with the addition of a superdisintegrant, a surfactant, and the use of an advanced formulation technique.
Table 3: Pharmacokinetic Parameters of this compound in Rats (200 mg/kg Oral Dose) (Illustrative Data)
Formulation ID Cmax (µg/mL) Tmax (hr) AUC (0-t) (µg*hr/mL) Relative Bioavailability (%)
Aqueous Suspension 8.51.542.5100
F2 12.31.065.1153
F4 18.70.7598.2231
This table shows how enhanced in vitro dissolution (from Table 2) is expected to translate into improved oral bioavailability in an animal model.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

Objective: To systematically evaluate and compare the dissolution profiles of various this compound formulations.

Materials and Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)[8]

  • Dissolution vessels (900 mL capacity)[8]

  • Constant temperature water bath (37 ± 0.5°C)

  • This compound formulations (tablets, capsules, or powders)

  • Dissolution medium (e.g., 900 mL of pH 5.5 phosphate (B84403) buffer), deaerated[5]

  • Syringes with 0.45 µm filters

  • Validated HPLC system with a suitable column for piperazine quantification

Procedure:

  • Setup: Assemble the dissolution apparatus and preheat the deaerated medium to 37 ± 0.5°C in the vessels.

  • Dosage Form Introduction: Carefully place one unit of the dosage form into each vessel.

  • Initiate Test: Start the paddle rotation at a constant speed of 50 rpm.[8]

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL sample from each vessel.

  • Volume Replacement: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter each sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Analyze the filtrate to determine the concentration of this compound using a validated HPLC method.

  • Calculation: Calculate the cumulative percentage of the drug that has dissolved at each time point, correcting for the removed sample volumes.

Protocol 2: Oral Bioavailability Study of this compound in a Rat Model

Objective: To assess the pharmacokinetic profile and determine the relative oral bioavailability of optimized this compound formulations.

Animals: Male Wistar rats (200-250 g) should be used. Animals must be fasted overnight with ad libitum access to water. All procedures must be conducted under a protocol approved by the Institutional Animal Ethics Committee.

Formulations:

  • Reference Formulation: A simple aqueous suspension of this compound (e.g., in 0.5% w/v CMC).

  • Test Formulations: Optimized formulations (e.g., F2 and F4 from Table 2) prepared as suspensions at the same concentration as the reference.

Procedure:

  • Grouping: Randomly assign the rats to groups (n=6 per formulation) to receive either the reference or a test formulation.

  • Dosing: Administer the designated formulation to each rat via oral gavage at a specified dose, for example, 200 mg/kg.[11]

  • Blood Sampling: Collect approximately 0.2 mL of blood from the tail vein at pre-dose (0 hr) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-administration.

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Quantify the concentration of piperazine in the plasma samples using a validated and sensitive bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal using non-compartmental analysis software.

  • Bioavailability Calculation: Determine the relative bioavailability of the test formulations using the formula: (AUC_test / AUC_reference) * 100.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to this research.

Dissolution_Optimization_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Studies solubility Solubility Profiling (pH, Co-solvents) excipient Excipient Compatibility solubility->excipient physchem Physicochemical Characterization (pKa, LogP, Crystal Form) physchem->solubility form_design Formulation Design (e.g., Wet Granulation, Solid Dispersion) excipient->form_design process_opt Process Optimization (e.g., Compression Force, Drying Time) form_design->process_opt dissolution_test In Vitro Dissolution Testing (USP Apparatus 2) process_opt->dissolution_test dissolution_test->form_design Iterate/Optimize pk_study Pharmacokinetic Study (Rat Model) dissolution_test->pk_study Lead Formulations analytical_method Analytical Method Development (HPLC/UV) analytical_method->dissolution_test bioavailability Bioavailability Assessment pk_study->bioavailability bioavailability->form_design Reformulate

Caption: A systematic workflow for optimizing the dissolution of this compound.

GABA_Receptor_Signaling cluster_membrane Nematode Muscle Cell Membrane cluster_intracellular Intracellular Events piperazine Piperazine gaba_receptor GABA Receptor (Chloride Ion Channel) piperazine->gaba_receptor Acts as Agonist cl_influx Chloride Ion (Cl-) Influx gaba_receptor->cl_influx Opens Channel hyperpolarization Hyperpolarization of Cell Membrane cl_influx->hyperpolarization muscle_paralysis Flaccid Paralysis of the Worm hyperpolarization->muscle_paralysis expulsion Expulsion of Worm from Host GI Tract muscle_paralysis->expulsion

Caption: The anthelmintic mechanism of action of piperazine on nematode muscle cells.[12][13]

References

Validation & Comparative

A Comparative Analysis of Piperazine Adipate and Piperazine Citrate in Anthelmintic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anthelmintic efficacy of piperazine (B1678402) adipate (B1204190) and piperazine citrate (B86180), supported by experimental data and detailed methodologies.

Piperazine, a widely used anthelmintic agent, is effective in treating infections caused by intestinal nematodes, primarily roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). It is commonly administered as a salt, with adipate and citrate being two of the most frequently used forms. This guide delves into a comparative analysis of their efficacy, drawing upon available scientific literature.

Mechanism of Action: A Shared Pathway

Both piperazine adipate and piperazine citrate exert their anthelmintic effect through the same fundamental mechanism of action. Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist on the muscle cells of nematodes.[1][2] This interaction leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis of the worm.[1] The paralyzed parasites are then unable to maintain their position within the host's gastrointestinal tract and are expelled through normal peristaltic movements.[1] This mechanism is selective for helminths as the GABA receptors in these organisms differ from those in their vertebrate hosts.

Comparative Efficacy: Insights from a Human Study

A key study directly comparing the efficacy of different piperazine salts in the treatment of ascariasis in schoolchildren provides the most direct evidence for their relative performance. The study found no significant variation in the comparative efficacy of this compound, piperazine citrate, or piperazine phosphate .[3]

Table 1: Comparative Efficacy of Piperazine Salts against Ascaris infection in Schoolchildren[3]
Piperazine SaltDose (equivalent to piperazine hexahydrate)Cure Rate
Adipate, Citrate, or Phosphate3 gm (single dose)76%
Adipate, Citrate, or Phosphate4 gm (single dose)82%-89%

Efficacy in Veterinary Models: Supporting Evidence

While direct comparative studies in animal models are limited, individual studies on this compound and piperazine citrate against Ascaridia galli (a common roundworm in poultry) provide further insights into their efficacy.

Table 2: Efficacy of this compound and Piperazine Citrate against Ascaridia galli in Poultry
Piperazine SaltHost SpeciesParasite SpeciesDosageEfficacyReference
This compoundChickensAscaridia galli150 mg/kg (single oral administration)97% to 100% elimination[4]
Piperazine CitrateChickensAscaridia galli8,000 mg per gallon of drinking water for 1-4 days100% effective[1]
Piperazine CitrateChickensAscaridia galli200 mg/kg bodyweightRemoved all young adult worms[1]

It is important to note that a direct comparison of the efficacy data from these separate veterinary studies is challenging due to variations in experimental protocols, including dosage, administration route, and duration of treatment.

Experimental Protocols: A Methodological Overview

The following outlines a typical experimental protocol for evaluating the anthelmintic efficacy of piperazine salts, based on the methodologies described in the cited literature.

1. Animal Model and Parasite:

  • Host Species: Commonly used models include chickens (Gallus gallus domesticus) for Ascaridia galli infections or laboratory rodents for other nematode infections.

  • Parasite Species: The target helminth, such as Ascaridia galli or Ascaris suum, is selected. Infections can be naturally acquired or experimentally induced.

2. Experimental Groups:

  • Treatment Groups: Animals are divided into groups to receive different doses of this compound or piperazine citrate.

  • Control Group: An untreated control group is included to establish the baseline level of infection.

  • Vehicle Control Group: If the drug is administered in a vehicle (e.g., water, feed), a group receiving only the vehicle is included.

3. Drug Administration:

  • Route of Administration: Oral administration is the standard route, either as a single dose via gavage or mixed in the feed or drinking water over a specified period.

  • Dosage: Doses are typically calculated based on the body weight of the animals (e.g., mg/kg).

4. Outcome Measures:

  • Worm Count Reduction: After a defined period post-treatment, animals are euthanized, and the number of worms remaining in the gastrointestinal tract is counted. The percentage reduction in worm count in the treated groups compared to the control group is calculated.

  • Fecal Egg Count Reduction (FECR): Fecal samples are collected before and after treatment to determine the number of parasite eggs per gram of feces (EPG). The percentage reduction in EPG is a measure of the drug's effect on the egg-laying capacity of the adult worms.

5. Data Analysis:

  • Statistical analysis is performed to compare the efficacy between the different treatment groups and the control group to determine if the observed differences are statistically significant.

Experimental Workflow Diagram

Anthelmintic_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Animal_Model Selection of Animal Model (e.g., Chickens) Infection Infection with Parasite (e.g., Ascaridia galli) Animal_Model->Infection Grouping Random Allocation into Treatment & Control Groups Infection->Grouping Admin_Adipate Administer This compound Grouping->Admin_Adipate Admin_Citrate Administer Piperazine Citrate Grouping->Admin_Citrate Control Administer Placebo (Vehicle) Grouping->Control Necropsy Necropsy and Worm Counting Admin_Adipate->Necropsy FEC Fecal Egg Count (Pre- & Post-Treatment) Admin_Adipate->FEC Admin_Citrate->Necropsy Admin_Citrate->FEC Control->Necropsy Control->FEC Data_Analysis Statistical Analysis of Worm & Egg Count Data Necropsy->Data_Analysis FEC->Data_Analysis Conclusion Determination of Comparative Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for a comparative anthelmintic efficacy study.

Conclusion

Based on the available evidence, particularly from direct comparative studies in humans, there is no significant difference in the anthelmintic efficacy of this compound and piperazine citrate against Ascaris infections. Both salts share the same mechanism of action, leading to the paralysis and subsequent expulsion of the parasites. While data from veterinary studies provide additional support for their efficacy, variations in experimental design preclude a definitive quantitative comparison from these sources alone. For drug development professionals, the choice between this compound and piperazine citrate may therefore be guided by factors other than efficacy, such as physicochemical properties, formulation considerations, and cost-effectiveness.

References

Comparative Analysis of Piperazine Adipate and Albendazole on Nematodes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two widely used anthelmintic agents, piperazine (B1678402) adipate (B1204190) and albendazole (B1665689), focusing on their efficacy against various nematode species. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in the selection and development of anthelmintic therapies.

Executive Summary

Piperazine adipate and albendazole are both effective against a range of nematode parasites, but they operate through distinct mechanisms of action, influencing their spectrum of activity and efficacy. Piperazine acts as a GABA receptor agonist, causing flaccid paralysis in nematodes, leading to their expulsion from the host.[1] In contrast, albendazole, a broad-spectrum benzimidazole, works by inhibiting the polymerization of β-tubulin, a critical component of microtubules in nematode cells.[2][3][4][5] This disruption of the cytoskeleton affects essential cellular processes, ultimately leading to the parasite's death. This guide presents available quantitative data from comparative and individual studies to illustrate the performance of these two drugs.

Data Presentation: Efficacy Against Key Nematodes

The following tables summarize the available quantitative data on the efficacy of this compound and albendazole against economically and medically important nematode species. It is important to note that direct comparative studies are limited, and thus, data from different studies are presented with the caveat that experimental conditions may vary.

Table 1: In Vivo Efficacy against Toxocara vitulorum (Ascariasis) in Calves

DrugDosageRoute of AdministrationEfficacy (% Fecal Egg Count Reduction)Study Reference
This compound200 mg/kg body weight (single dose)Oral100% by day 14Hafiz et al. (2009)[6][7][8]
Albendazole5 mg/kg body weight (single dose)Oral100% by day 14Hafiz et al. (2009)[6][7][8]
Piperazine CitrateNot specifiedOral100%(As cited in Hafiz et al., 2009)[7]
AlbendazoleNot specifiedOral95.49%(As cited in Hafiz et al., 2009)[7]

Note: Hafiz et al. (2009) noted an earlier reduction in egg count with piperazine compared to albendazole, although both achieved 100% efficacy by day 14.[6][7][8]

Table 2: In Vivo Efficacy against Ascaris spp.

DrugHostEfficacy (% Fecal Egg Count Reduction)Study Reference
This compoundCattle CalvesHigher than Albendazole (qualitative)Hafiz et al. (2009)[6][7][8]
AlbendazoleCattle CalvesEffectiveHafiz et al. (2009)[6][7][8]

Table 3: Efficacy Data for Albendazole against Haemonchus contortus (No Comparative Piperazine Data Found)

HostDosageEfficacy (% Reduction)Study Reference
Sheep5 mg/kg~100% (gastrointestinal nematodes)Theodorides et al. (1976)[4]
Goats5 mg/kg (single dose)≥ 95% by day 7Fayez et al. (2013)[9]
Goats10 mg/kg (single dose)≥ 95% by day 3Fayez et al. (2013)[9]
Sheep and GoatsNot specifiedResistance observed (FECRT <95%)Various studies[10][11][12]

Note: The emergence of resistance to albendazole in Haemonchus contortus is a significant concern.[10][11][12]

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action of this compound and albendazole are visualized in the following diagrams.

piperazine_mechanism cluster_synapse GABAergic Neuromuscular Synapse in Nematode piperazine Piperazine gaba_receptor GABA Receptor (Ligand-gated Cl- channel) piperazine->gaba_receptor Acts as agonist cl_ion Cl- gaba_receptor->cl_ion Opens channel muscle_cell Muscle Cell Membrane hyperpolarization Hyperpolarization cl_ion->hyperpolarization Influx into muscle cell leads to paralysis Flaccid Paralysis hyperpolarization->paralysis Causes

Diagram 1: Mechanism of Action of this compound.

albendazole_mechanism cluster_cell Nematode Intestinal Cell albendazole Albendazole beta_tubulin β-tubulin albendazole->beta_tubulin Binds to tubulin_dimer αβ-tubulin heterodimer disruption Disruption of Microtubule Formation beta_tubulin->disruption Binding prevents polymerization alpha_tubulin α-tubulin microtubule Microtubule tubulin_dimer->microtubule Polymerization effects Impaired Glucose Uptake Reduced Motility Decreased ATP Production disruption->effects Leads to death Parasite Death effects->death Results in

Diagram 2: Mechanism of Action of Albendazole.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo and in vitro assays used to evaluate anthelmintic efficacy.

In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is a widely used in vivo method to assess the efficacy of an anthelmintic drug.[13][14][15][16][17]

Objective: To determine the percentage reduction in nematode egg shedding in the feces of treated animals compared to their pre-treatment egg counts.

Materials:

  • Test animals (e.g., cattle, sheep) naturally or experimentally infected with the target nematode.

  • Anthelmintic drug (e.g., this compound, albendazole).

  • Fecal collection bags and containers.

  • Microscope, slides, and counting chambers (e.g., McMaster slide).

  • Flotation solution (e.g., saturated sodium chloride).

Procedure:

  • Animal Selection: Select a group of at least 10-15 animals with a pre-treatment fecal egg count (FEC) of a specified minimum (e.g., >150 eggs per gram).[18]

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.[13][14]

  • Treatment Administration: Administer the anthelmintic drug to the animals according to the specified dosage and route.

  • Post-treatment Sampling: Collect fecal samples from the same animals at a predetermined interval post-treatment (e.g., 10-14 days for benzimidazoles, 14 days for a general comparison).[13][14]

  • Fecal Egg Counting:

    • Homogenize and weigh a specific amount of feces from each sample.

    • Mix the feces with a known volume of flotation solution.

    • Fill the chambers of a McMaster slide and allow the eggs to float to the surface.

    • Count the nematode eggs under a microscope and calculate the eggs per gram (EPG) of feces.

  • Calculation of Efficacy: The percentage of fecal egg count reduction is calculated using the following formula: % FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

fecrt_workflow start Start select_animals Select Infected Animals (n ≥ 10-15) start->select_animals pre_sample Collect Pre-treatment Fecal Samples (Day 0) select_animals->pre_sample administer_drug Administer Anthelmintic Drug pre_sample->administer_drug post_sample Collect Post-treatment Fecal Samples (Day 10-14) administer_drug->post_sample fec_analysis Fecal Egg Count Analysis (McMaster Technique) post_sample->fec_analysis calculate_efficacy Calculate % FECR fec_analysis->calculate_efficacy end End calculate_efficacy->end

Diagram 3: Workflow for Fecal Egg Count Reduction Test.
In Vitro Efficacy: Larval Motility/Inhibition Assay

In vitro assays provide a controlled environment to assess the direct effect of anthelmintics on nematode larvae.

Objective: To determine the concentration of an anthelmintic that inhibits the motility or development of nematode larvae.

Materials:

  • Nematode larvae (e.g., L3 stage of Haemonchus contortus).

  • Culture plates (e.g., 96-well plates).

  • Culture medium.

  • Anthelmintic drugs of varying concentrations.

  • Incubator.

  • Inverted microscope.

Procedure:

  • Larval Preparation: Obtain and prepare a suspension of the desired larval stage of the target nematode.

  • Assay Setup:

    • Dispense the larval suspension into the wells of a microtiter plate.

    • Add different concentrations of the test anthelmintics to the wells. Include positive and negative controls.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-72 hours).

  • Motility Assessment:

    • Observe the motility of the larvae in each well under an inverted microscope.

    • Score the motility based on a predefined scale (e.g., 0 = no movement, 5 = vigorous movement).

  • Data Analysis:

    • Calculate the percentage of larval inhibition for each drug concentration.

    • Determine the LC50 (lethal concentration 50%) or EC50 (effective concentration 50%) value, which is the concentration of the drug that causes 50% mortality or inhibition of the larvae.

Conclusion

Both this compound and albendazole are valuable tools in the control of nematode infections. Piperazine offers a rapid paralytic action, which can be advantageous for the quick expulsion of worms.[6] Albendazole provides a broad spectrum of activity against various nematode species.[2] The choice between these anthelmintics should be guided by the target nematode species, the host animal, and local resistance patterns. The emergence of resistance, particularly to benzimidazoles like albendazole, underscores the importance of continued research and the development of new anthelmintic strategies.[10][11][12] The experimental protocols and data presented in this guide are intended to serve as a foundational resource for researchers working towards this goal.

References

A Comparative Guide to the Validation of HPLC Methods for Piperazine Adipate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) based methods for the quantification of piperazine (B1678402) adipate (B1204190). The primary focus is on the analysis of the active moiety, piperazine, due to the dissociation of the adipate salt in solution. We will explore a widely accessible HPLC method with Ultraviolet (UV) detection following derivatization and compare it with a more advanced Liquid Chromatography-Mass Spectrometry (LC-MS) approach. This guide will provide supporting experimental data, detailed methodologies, and a logical workflow to assist in selecting the most appropriate analytical technique for your research needs.

Analytical Challenges in Piperazine Quantification

Piperazine is a widely used pharmaceutical compound, and its accurate quantification is crucial for quality control and pharmacokinetic studies. A significant analytical challenge arises from piperazine's lack of a strong chromophore, making its direct detection by HPLC with UV-Vis detectors difficult, especially at low concentrations.[1] To overcome this, derivatization with a UV-active agent is often employed to enhance its detectability.[1] Alternatively, more sensitive and selective techniques like LC-MS can be utilized, which do not necessitate derivatization.[1][2]

Method Selection Workflow

The choice of an analytical method for piperazine quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a logical workflow for selecting the most suitable method.

Workflow for Selecting a Piperazine Quantification Method start Define Analytical Requirements sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes instrumentation_uv HPLC-UV Available? sensitivity->instrumentation_uv No matrix->instrumentation_uv No instrumentation_ms LC-MS Available? matrix->instrumentation_ms Yes hplcuv HPLC-UV with Derivatization instrumentation_uv->hplcuv Yes reconsider Re-evaluate Method or Outsource Analysis instrumentation_uv->reconsider No instrumentation_ms->hplcuv No lcms LC-MS/MS instrumentation_ms->lcms Yes end_hplcuv Proceed with HPLC-UV Method Validation hplcuv->end_hplcuv end_lcms Proceed with LC-MS Method Validation lcms->end_lcms

Caption: A flowchart illustrating the decision-making process for selecting an appropriate analytical method for piperazine quantification.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of an HPLC-UV method with derivatization and an LC-MS/MS method for the quantification of piperazine. The data presented is compiled from various studies, and direct comparison should be made with caution as experimental conditions may vary.

Table 1: Performance Characteristics of HPLC-UV with Derivatization (using NBD-Cl)
ParameterPerformance
Linearity Range 30 - 350 ppm
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 104.87 - 108.06%
Precision (%RSD) < 1.13%
Limit of Detection (LOD) 30 ppm
Limit of Quantification (LOQ) 90 ppm
Table 2: Performance Characteristics of LC-MS/MS
ParameterPerformance
Linearity Range 1 - 200 µg/kg[3]
Correlation Coefficient (r²) > 0.9995[3]
Accuracy (% Recovery) 102.93 - 111.46%[3]
Precision (%RSD) 4.57 - 5.28%[3]
Limit of Detection (LOD) 0.4 µg/kg[3]
Limit of Quantification (LOQ) 1.0 µg/kg[3]

Experimental Protocols

HPLC-UV Method with Pre-column Derivatization

This method is based on the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active product.

Instrumentation:

  • HPLC system with a UV detector (e.g., Alliance e2695 separations module and 2998 photodiode array UV detector).

Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

Sample Preparation (Derivatization):

  • Prepare a standard stock solution of piperazine.

  • Prepare a derivatizing reagent solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).

  • For standards and samples, mix an appropriate volume of the piperazine solution with the derivatizing reagent.

  • Allow the reaction to proceed under controlled temperature and time to ensure complete derivatization.

  • Inject the resulting solution into the HPLC system.

LC-MS/MS Method

This method allows for the direct quantification of piperazine without the need for derivatization, offering higher sensitivity and selectivity.[3]

Instrumentation:

  • LC-MS/MS system (e.g., UPLC-ESI/MS/MS).[3]

Chromatographic Conditions (Example):

  • Column: Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3]

  • Precursor Ion > Product Ion: m/z 87.1 > 44.1 for piperazine.[3]

Sample Preparation:

  • Accurately weigh and dissolve the piperazine adipate sample in a suitable solvent (e.g., a mixture of water and organic solvent).

  • Dilute the sample to the desired concentration range.

  • Filter the sample through a 0.22 µm filter before injection.

Conclusion

Both HPLC-UV with derivatization and LC-MS/MS are viable methods for the quantification of piperazine. The HPLC-UV method, while requiring an additional derivatization step, is a robust and accessible technique suitable for routine quality control in many laboratories. For analyses requiring higher sensitivity and selectivity, particularly in complex matrices or for trace-level quantification, the LC-MS/MS method is superior.[1][3] The choice between these methods should be guided by the specific analytical requirements, available instrumentation, and the intended application. It is important to note that for the complete characterization of this compound, a separate method for the quantification of the adipate counter-ion may be necessary.

References

A Head-to-Head Comparison of Piperazine Salts in Parasitology: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of various piperazine (B1678402) salts used in the treatment of parasitic helminth infections. By summarizing key performance data and detailing experimental methodologies, this document aims to inform research and development in the field of anthelmintics.

Mechanism of Action: A Flaccid Paralysis

Piperazine and its salts exert their anthelmintic effect by acting as a selective agonist of γ-aminobutyric acid (GABA) receptors in nematodes.[1] This interaction leads to hyperpolarization of the parasite's muscle cell membranes, resulting in a flaccid paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[1] The selectivity of piperazine for helminths is attributed to the differences between vertebrate and invertebrate GABA receptors.[1]

cluster_PiperazineAction Piperazine's Mechanism of Action Piperazine Piperazine Salt GABA_R Helminth GABA Receptor (Gated Chloride Ion Channel) Piperazine->GABA_R Agonist Binding Hyperpolarization Hyperpolarization of Muscle Cell Membrane GABA_R->Hyperpolarization Increased Chloride Ion Influx Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action of piperazine salts on helminth parasites.

Comparative Efficacy of Piperazine Salts

The choice of a specific piperazine salt can be influenced by factors such as palatability, formulation, and potentially, efficacy. While many studies have evaluated the efficacy of individual piperazine salts, direct head-to-head comparisons are less common. The following table summarizes the available quantitative data from a comparative study on the treatment of ascariasis.

Piperazine SaltSingle Dose (equivalent to 3 g Piperazine Hydrate)Single Dose (equivalent to 4 g Piperazine Hydrate)Parasite SpeciesHostReference
Piperazine Adipate (B1204190) 76% Cure Rate82% Cure RateAscaris lumbricoidesHuman (schoolchildren)Bell & Brown, 1957
Piperazine Citrate 76% Cure Rate89% Cure RateAscaris lumbricoidesHuman (schoolchildren)Bell & Brown, 1957
Piperazine Phosphate (B84403) 76% Cure Rate88% Cure RateAscaris lumbricoidesHuman (schoolchildren)Bell & Brown, 1957

Note: A study also found piperazine adipate to be as effective as piperazine hydrate (B1144303) at a lower dose (100 mg/kg vs. 340 mg/kg) for clearing ascarid infections in cats and dogs.[2] Another study on Ascaridia galli in poultry showed that piperazine dihydrochloride (B599025) at a dose of 200 mg/kg body weight resulted in 100% efficacy against both mature and immature worms.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments cited in the evaluation of anthelmintic efficacy.

In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used method to assess the efficacy of an anthelmintic drug in vivo. It involves quantifying the number of parasite eggs in fecal samples before and after treatment.

cluster_FECRT Fecal Egg Count Reduction Test (FECRT) Workflow Start Select Infected Host Population PreTreatment Collect Pre-Treatment Fecal Samples (Day 0) Start->PreTreatment Treatment Administer Piperazine Salt (Test Group) or Placebo (Control) PreTreatment->Treatment PostTreatment Collect Post-Treatment Fecal Samples (e.g., Day 14) Treatment->PostTreatment EggCount Perform Fecal Egg Count (e.g., McMaster Method) PostTreatment->EggCount Calculation Calculate Percent Efficacy: ((Pre-count - Post-count) / Pre-count) * 100 EggCount->Calculation End Report Efficacy Calculation->End

Caption: Generalized workflow for the Fecal Egg Count Reduction Test.

Detailed Methodology:

  • Animal Selection: A statistically significant number of naturally or experimentally infected animals are selected. A pre-treatment fecal egg count of at least 150 eggs per gram is often recommended for reliable results.[3]

  • Fecal Sample Collection (Pre-Treatment): Individual fecal samples are collected from each animal on Day 0, prior to treatment.

  • Treatment Administration: The animals are divided into groups, with each group receiving a different piperazine salt, a placebo, or a positive control anthelmintic. The drug is typically administered orally.

  • Fecal Sample Collection (Post-Treatment): Fecal samples are collected again from all animals, typically 10-14 days after treatment.[4]

  • Fecal Egg Counting: The number of parasite eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples using a standardized technique such as the McMaster method.[4]

  • Efficacy Calculation: The percentage reduction in fecal egg count is calculated for each treatment group using the formula: ((Mean Pre-treatment EPG - Mean Post-treatment EPG) / Mean Pre-treatment EPG) * 100. A reduction of 90-95% or greater is generally considered effective.[4]

In Vitro Motility Assay

In vitro motility assays are used to directly assess the paralytic effect of anthelmintic compounds on parasites.

Detailed Methodology:

  • Parasite Collection: Adult or larval stages of the target helminth are collected. For example, adult Ascaris lumbricoides can be obtained from infected hosts post-mortem or after expulsion following treatment.

  • Assay Preparation: The collected worms are washed in a suitable buffer and placed in individual wells of a multi-well plate containing a maintenance medium.

  • Compound Addition: Different concentrations of the piperazine salts being tested are added to the wells. A negative control (medium only) and a positive control (a known paralytic agent) are included.

  • Incubation and Observation: The plates are incubated at a physiologically relevant temperature. The motility of the worms is observed and scored at regular time intervals. Observations can be done manually using a microscope or with automated tracking systems.

  • Data Analysis: The time to paralysis and the concentration at which 50% of the worms are paralyzed (EC50) are determined for each piperazine salt.

Conclusion

The available data suggests that piperazine citrate, adipate, and phosphate have comparable efficacy against Ascaris lumbricoides in humans, with cure rates being dose-dependent. Other salts like piperazine dihydrochloride have also demonstrated high efficacy in veterinary applications. The primary mechanism of action for all piperazine salts is the induction of flaccid paralysis in the parasite through GABA receptor agonism. For researchers and drug development professionals, the choice of a particular piperazine salt may be guided by factors beyond direct efficacy, such as physicochemical properties, formulation requirements, and cost-effectiveness. Further direct comparative studies across a wider range of parasite species and hosts would be beneficial for a more complete understanding of any subtle differences in the performance of these salts.

References

A Comparative Analysis of Piperazine Adipate Purity Against USP Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of Piperazine Adipate purity with the standards set by the United States Pharmacopeia (USP). The following sections present quantitative data, experimental protocols, and a visual workflow to facilitate a comprehensive understanding of how a sample product, herein referred to as "Product X," measures against the established USP monograph for this compound.

Data Presentation: Purity and Impurity Profile

The quality of this compound is determined by its assay value as well as the levels of moisture and non-volatile impurities. The table below summarizes the USP standards and presents a typical set of results for a commercially available batch of this compound, "Product X," for direct comparison.

ParameterUSP StandardProduct X (Typical Lot)Method
Assay (on anhydrous basis) 98.0% - 101.0%99.5%High-Performance Liquid Chromatography (HPLC)
Water Content Not more than 0.5%0.2%Karl Fischer Titration (USP <921>)
Residue on Ignition Not more than 0.1%< 0.05%Gravimetric Analysis (USP <281>)
Chromatographic Purity Conforms to requirementsConformsThin-Layer Chromatography (TLC)

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of purity analysis. The following protocols outline the procedures for the key experiments cited in the data table.

Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the percentage of this compound in the sample.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: A suitable C18, 4.6 mm x 150 mm, 5 µm column.

  • Mobile Phase: A filtered and degassed mixture of 0.05 M potassium phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (95:5, v/v).

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in the mobile phase to obtain a known concentration of about 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample ("Product X") in the mobile phase to obtain a concentration of about 1 mg/mL.

  • Procedure: Inject the standard and sample solutions into the chromatograph, record the peak areas, and calculate the percentage of this compound in the sample using the following formula:

Water Content by Karl Fischer Titration (USP <921>)

This method quantifies the amount of water present in the sample.

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure: Accurately weigh a suitable amount of the this compound sample and transfer it to the titration vessel. Titrate with the Karl Fischer reagent to the electrometric endpoint. The water content is calculated based on the volume of titrant consumed.

Residue on Ignition (USP <281>)

This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.

  • Procedure: Accurately weigh 1.0 g of the this compound sample into a suitable crucible. Add a few drops of sulfuric acid and heat gently until the substance is thoroughly charred. Continue heating at a higher temperature until no more fumes are evolved. Ignite the crucible in a muffle furnace at 800 ± 25 °C until all carbonaceous matter is consumed. Cool in a desiccator and weigh. The percentage of residue on ignition is calculated based on the weight of the residue.

Chromatographic Purity by Thin-Layer Chromatography (TLC)

This method is used to detect the presence of related substances and impurities.

  • Plate: TLC plate coated with 0.25-mm layer of chromatographic silica (B1680970) gel.

  • Solvent System: A mixture of acetone (B3395972) and 13.5 N ammonium (B1175870) hydroxide (B78521) (80:20).

  • Standard Solution: A solution of USP this compound Reference Standard.

  • Test Solution: A solution of the this compound sample.

  • Procedure: Apply the standard and test solutions to the TLC plate. Develop the chromatogram in the solvent system until the solvent front has moved about three-fourths of the length of the plate. Remove the plate, dry, and visualize the spots under UV light or by using a suitable visualization agent. The Rf values and the intensity of any secondary spots in the test solution are compared with the principal spot in the standard solution.

Mandatory Visualization

The following diagram illustrates the logical workflow for the purity assessment of this compound, from sample reception to the final comparison with USP standards.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison cluster_3 Conclusion Sample_Reception Receive this compound Sample ('Product X') Sample_Weighing Accurately Weigh Samples for Each Test Sample_Reception->Sample_Weighing Solution_Preparation Prepare Solutions for HPLC and TLC Sample_Weighing->Solution_Preparation KF_Titration Water Content (Karl Fischer) Sample_Weighing->KF_Titration ROI_Analysis Residue on Ignition Sample_Weighing->ROI_Analysis HPLC_Analysis Assay by HPLC Solution_Preparation->HPLC_Analysis TLC_Analysis Chromatographic Purity (TLC) Solution_Preparation->TLC_Analysis Data_Collection Collect Raw Data from Instruments HPLC_Analysis->Data_Collection KF_Titration->Data_Collection ROI_Analysis->Data_Collection TLC_Analysis->Data_Collection Calculation Calculate Assay, Water Content, and ROI % Data_Collection->Calculation Comparison Compare Results with USP Standards Calculation->Comparison Conformance_Decision Determine Conformance to USP Specifications Comparison->Conformance_Decision

Caption: Workflow for this compound Purity Assessment.

Comparative Pharmacokinetics of Piperazine Adipate: A Cross-Species Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Qualitative Pharmacokinetics and Dosage

Piperazine (B1678402) adipate (B1204190), an anthelmintic agent, is characterized by its rapid absorption from the gastrointestinal tract and subsequent excretion, primarily through the kidneys.[1][2] It exhibits a wide margin of safety in various animal species.[2] The following table summarizes the available qualitative pharmacokinetic information and recommended oral dosages for piperazine adipate in rats, dogs, and poultry.

SpeciesRoute of AdministrationRecommended DosageQualitative Pharmacokinetic Profile
Rats Oral (in drinking water)4 - 7 mg/mL for 3 to 10 days[3]Readily absorbed from the gastrointestinal tract, metabolized in the kidneys, and excreted in the urine.[3]
Dogs Oral1.25 to 1.5 g per 10 kg body weight[2]Readily absorbed from the proximal sections of the GI tract. The drug is metabolized and excreted by the kidneys.[2]
Poultry Oral (in feed or drinking water)Adult Birds: 0.5 g/kg body weight; Birds below 6 weeks: 0.25 g/kg body weight[2]A single oral administration of 150 mg or more of this compound per kilogram of body weight resulted in 97 to 100% elimination of Ascaridia galli from chickens.[4]

Experimental Protocols: A Generalized Approach for a Preclinical Pharmacokinetic Study

The following is a detailed methodology for a typical pharmacokinetic study of an orally administered compound like this compound in a preclinical model.

1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats (or other relevant species).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum. Animals are fasted overnight before drug administration.[5]

2. Drug Administration:

  • Formulation: this compound is dissolved in a suitable vehicle (e.g., water).

  • Route: Oral gavage.

  • Dose: A single dose of this compound (e.g., 150 mg/kg) is administered.[5]

3. Blood Sample Collection:

  • Method: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method: High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer).[6][7] The composition may be isocratic or a gradient.[8]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength suitable for piperazine.

  • Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation.[7] The supernatant is then injected into the HPLC system.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the drug.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time taken for the plasma concentration to reduce by half.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

G Experimental Workflow for a Preclinical Pharmacokinetic Study cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analysis Analytical & Data Analysis Phase cluster_reporting Reporting Phase Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Dosing Oral Administration (Gavage) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation (this compound in Vehicle) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (Tail Vein) Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Sample_Processing Bioanalysis HPLC Analysis of Plasma Samples Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Report Final Study Report Generation PK_Analysis->Report

Caption: Workflow of a preclinical pharmacokinetic study.

References

Evaluating Piperazine Adipate's Place in an Era of Anthelmintic Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of anthelmintic resistance in parasitic nematodes necessitates a re-evaluation of older, established drugs. This guide provides a detailed comparison of piperazine (B1678402) adipate (B1204190) with modern anthelmintics, focusing on its potential efficacy against resistant strains of clinically significant parasites such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).

Introduction to Piperazine Adipate and Anthelmintic Resistance

Piperazine has been utilized for nearly three-quarters of a century as an effective and affordable treatment for ascariasis and enterobiasis.[1] However, its use has diminished with the advent of broad-spectrum anthelmintics like benzimidazoles (e.g., albendazole, mebendazole) and macrocyclic lactones (e.g., ivermectin). The widespread and sometimes injudicious use of these newer agents has led to the emergence of resistant parasite populations, prompting a renewed interest in the strategic use of older drugs with different modes of action.

Mechanism of Action: A Key to Overcoming Resistance

Piperazine's primary mechanism of action involves targeting the neuromuscular system of nematodes. It acts as a gamma-aminobutyric acid (GABA) agonist, leading to hyperpolarization of the muscle cell membrane. This results in a flaccid paralysis of the worm, causing it to lose its grip on the intestinal wall and be expelled from the host's body through peristalsis.[1]

This mechanism is fundamentally different from that of the major classes of modern anthelmintics:

  • Benzimidazoles (e.g., Albendazole, Mebendazole): These drugs bind to the protein β-tubulin, disrupting microtubule formation. This impairs essential cellular functions like cell division and nutrient absorption, leading to the parasite's death. Resistance to benzimidazoles is often associated with specific mutations in the β-tubulin gene.

  • Macrocyclic Lactones (e.g., Ivermectin): Ivermectin targets glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing paralysis and eventual death of the parasite. Resistance can be linked to alterations in these channels or to increased drug efflux from the parasite's cells.

The distinct mode of action of piperazine suggests a low probability of cross-resistance with benzimidazoles and ivermectin. Parasite strains that have developed resistance to these newer drugs via target site mutations or other mechanisms are unlikely to be resistant to piperazine, making it a potentially valuable tool in combination or rotation therapy strategies.

Comparative Efficacy of this compound

While recent studies directly comparing this compound to modern anthelmintics against resistant strains of Ascaris lumbricoides and Enterobius vermicularis are scarce, historical data provides a baseline for its efficacy. Furthermore, its potential utility against resistant strains can be inferred from its unique mechanism of action and limited data from veterinary studies.

Historical Efficacy Data

Older clinical trials demonstrate that piperazine was highly effective for the treatment of ascariasis and enterobiasis prior to the widespread development of anthelmintic resistance.

Table 1: Historical Cure Rates of this compound for Ascariasis (Ascaris lumbricoides)

Study CohortDosage RegimenCure Rate (%)Reference
ChildrenSingle dose, repeated after 2 weeks31-53%[2]
Not SpecifiedTwo successive daily doses86%[3]

Table 2: Historical Cure Rates of this compound for Enterobiasis (Enterobius vermicularis)

Study CohortDosage RegimenCure Rate (%)Reference
FamiliesSingle dose of piperazine-senna mixture100% (initially)[4]
Not SpecifiedTwo successive daily doses>94%[3]
Patients14 consecutive daysHighly Effective[5]

It is important to note that cure rates can be influenced by the intensity of the infection and the specific dosage regimen used.[2]

Efficacy Against Resistant Strains: An Extrapolation

The distinct mechanism of action of piperazine strongly suggests that it would be effective against parasite strains that are resistant to benzimidazoles or ivermectin due to target-site mutations. For instance, a study on equine cyathostomes (small strongyles) indicated that piperazine had some activity against benzimidazole-resistant strains.

However, it is crucial to recognize that resistance to piperazine itself can and has developed. A study on Parascaris spp. in foals reported failure of piperazine, alongside ivermectin and moxidectin, to achieve a satisfactory fecal egg count reduction, indicating a multi-drug resistant parasite population.[6]

Experimental Protocols

Standardized methods are essential for evaluating the efficacy of anthelmintics and detecting resistance. The following are detailed protocols for two commonly used assays.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for detecting anthelmintic resistance in vivo. It compares the number of parasite eggs in feces before and after treatment.

Methodology:

  • Animal Selection: Select a group of animals with naturally acquired parasitic infections. For statistical significance, a minimum of 10-15 animals per treatment group is recommended.

  • Pre-treatment Sampling: Collect individual fecal samples from each animal on day 0, prior to treatment.

  • Treatment Administration: Administer the anthelmintic (e.g., this compound) to the treatment group according to the recommended dosage. An untreated control group should also be maintained.

  • Post-treatment Sampling: Collect fecal samples from all animals again at a specified time point post-treatment, typically 10-14 days.

  • Fecal Egg Counting: The number of parasite eggs per gram of feces (EPG) is determined for each sample using a standardized technique, such as the McMaster method.

  • Calculation of Reduction: The percentage reduction in fecal egg count is calculated for the treated group compared to the control group using the following formula:

    % Reduction = [1 - (Mean EPG post-treatment in treated group / Mean EPG post-treatment in control group)] x 100

  • Interpretation: A reduction of less than 95% is generally indicative of anthelmintic resistance.

In Vitro Larval Migration Inhibition Assay

This assay is used to assess the direct effect of an anthelmintic on the motility of parasite larvae.

Methodology:

  • Larval Recovery: Obtain infective third-stage larvae (L3) from fecal cultures of the parasite of interest.

  • Drug Preparation: Prepare serial dilutions of the anthelmintic drug in a suitable culture medium.

  • Incubation: Incubate a standardized number of L3 larvae in the different drug concentrations in a multi-well plate for a defined period (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C).

  • Migration Setup: After incubation, the larvae are placed on a fine mesh sieve (e.g., 20-25 µm) that is suspended in a collection tube containing fresh medium.

  • Migration Period: Larvae that are still motile will migrate through the mesh into the collection tube over a period of a few hours.

  • Larval Counting: The number of larvae that have successfully migrated in each drug concentration and in the drug-free control is counted.

  • Data Analysis: The percentage of inhibition of migration is calculated for each drug concentration relative to the control. This data can be used to determine the concentration of the drug that inhibits 50% of the larvae from migrating (IC50). A higher IC50 value for a particular parasite strain is indicative of resistance.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of piperazine and the workflow of the Fecal Egg Count Reduction Test.

Piperazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Nematode Muscle Cell GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Piperazine This compound Piperazine->GABA_Receptor Agonist action Paralysis Flaccid Paralysis GABA_Receptor->Paralysis Opens Cl- channel -> Hyperpolarization Expulsion Expulsion of Worm Paralysis->Expulsion Leads to

Caption: Mechanism of action of this compound on the nematode neuromuscular junction.

FECRT_Workflow start Start: Infected Animal Population pretreatment Day 0: Collect Fecal Samples (Pre-treatment) start->pretreatment treatment_group Administer this compound pretreatment->treatment_group control_group Untreated Control Group pretreatment->control_group posttreatment Day 14: Collect Fecal Samples (Post-treatment) treatment_group->posttreatment control_group->posttreatment egg_count Perform Fecal Egg Count (EPG) posttreatment->egg_count calculation Calculate % Reduction egg_count->calculation result Interpret Results: <95% Reduction = Resistance calculation->result

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Conclusion

This compound, with its distinct GABAergic mechanism of action, presents a viable therapeutic option in the face of rising resistance to modern anthelmintics like benzimidazoles and ivermectin. The low probability of cross-resistance makes it a candidate for use in rotation or combination therapies to manage resistant infections and prolong the efficacy of existing drugs. However, the emergence of piperazine-resistant parasites highlights the importance of continued surveillance and responsible use of all anthelmintics. Further research, including well-controlled clinical trials, is warranted to definitively establish the efficacy of this compound against contemporary, characterized resistant strains of Ascaris lumbricoides and Enterobius vermicularis.

References

A Comparative Guide to the In Vitro Paralytic Effects of Piperazine Adipate and Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro paralytic effects of two widely used anthelmintic agents: piperazine (B1678402) adipate (B1204190) and ivermectin. The information presented is based on available experimental data to assist researchers in understanding their distinct mechanisms of action and experimental considerations.

Executive Summary

Piperazine and ivermectin are both effective anthelmintics that induce paralysis in parasitic helminths, but they do so through different neurochemical pathways. Ivermectin acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels, leading to hyperpolarization of nerve and muscle cells and subsequent flaccid paralysis.[1][2] Piperazine, on the other hand, functions as a GABA (gamma-aminobutyric acid) agonist, mimicking the action of the inhibitory neurotransmitter GABA.[3] This also results in hyperpolarization of muscle cells, causing flaccid paralysis and leading to the expulsion of the worms from the host.[3]

Comparative Data on In Vitro Efficacy

The following table summarizes available quantitative data on the in vitro effects of piperazine and ivermectin. It is important to note that the experimental conditions, model organisms, and endpoints differ, making a direct comparison of potency challenging.

DrugModel OrganismAssay TypeEndpointEffective Concentration (EC50)Citation
Ivermectin Caenorhabditis elegansMotility AssayParalysis0.1 - 1.6 µM (concentration range tested)[4][5]
Piperazine Ascaridia galliLarval Migration Inhibition AssayInhibition of Migration6.78 x 10⁷ nM (67.8 mM)[6]

Note: The EC50 value for piperazine is from a larval migration inhibition assay and not a direct measure of adult worm paralysis. This value appears exceptionally high and may reflect a different mechanism of action or lower sensitivity in this specific assay. The data for ivermectin is from a motility assay on C. elegans and represents a concentration range where paralytic effects are observed.

Mechanisms of Action: Signaling Pathways

The paralytic effects of ivermectin and piperazine are initiated by their interaction with different ligand-gated ion channels in the neuromuscular systems of helminths.

Ivermectin's Primary Mechanism of Action

Ivermectin binds to glutamate-gated chloride channels (GluCls) present on the nerve and muscle cells of invertebrates.[1] This binding increases the permeability of the cell membrane to chloride ions, leading to an influx of Cl⁻. The influx of negative ions causes hyperpolarization of the cell membrane, making it less excitable. This disruption of neurotransmission results in flaccid paralysis of the worm.[1] Ivermectin can also interact with GABA-gated chloride channels, but with a lower affinity.[7]

cluster_membrane Neuronal/Muscle Cell Membrane Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds to Cl_ion Cl⁻ GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Membrane Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Results in

Caption: Ivermectin's mechanism of action on glutamate-gated chloride channels.

Piperazine's Primary Mechanism of Action

Piperazine acts as an agonist at GABA receptors, which are also ligand-gated chloride channels.[3] By mimicking the action of the inhibitory neurotransmitter GABA, piperazine opens these channels, increasing chloride ion influx.[3] Similar to the effect of ivermectin but through a different receptor, this leads to hyperpolarization of the muscle cell membrane, reduced excitability, and ultimately, flaccid paralysis of the helminth.[3]

cluster_membrane Neuronal/Muscle Cell Membrane Piperazine Piperazine GABA_R GABA Receptor (Chloride Channel) Piperazine->GABA_R Acts as Agonist Cl_ion Cl⁻ GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Membrane Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Results in

Caption: Piperazine's mechanism of action as a GABA receptor agonist.

Experimental Protocols

Detailed experimental protocols for direct comparison are lacking. However, representative in vitro assays for assessing the paralytic effects of anthelmintics are described below.

In Vitro Motility/Paralysis Assay for Ivermectin using C. elegans

This protocol is adapted from studies assessing the effects of macrocyclic lactones on the motility of the model organism Caenorhabditis elegans.[4][5]

  • Worm Culture and Synchronization: C. elegans (e.g., N2 Bristol strain) are cultured on nematode growth medium (NGM) plates seeded with E. coli OP50. A synchronized population of worms (e.g., L4 stage) is obtained by standard methods.

  • Worm Preparation: L4 stage worms are washed off the culture plates with a suitable buffer (e.g., K saline) and washed multiple times by centrifugation to remove bacteria.

  • Assay Setup: The assay is performed in 96-well microtiter plates. Approximately 80 worms per well are seeded in a final volume of buffer containing a small percentage of a surfactant like BSA to prevent sticking.

  • Drug Preparation and Addition: Ivermectin is dissolved in a solvent such as DMSO to create a stock solution. Serial dilutions are prepared, and the drug solutions are added to the wells to achieve the desired final concentrations. A vehicle control (DMSO without the drug) is included.

  • Motility Measurement: The plates are placed in an automated instrument that monitors worm movement using infrared tracking. Motility is recorded at regular intervals over a period of several hours.

  • Data Analysis: The motility data is normalized to the control group. The concentration of ivermectin that causes a 50% reduction in motility (EC50) can be calculated at different time points to determine the time- and concentration-dependent paralytic effects.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synchronize C. elegans (L4 stage) B Wash worms with K saline buffer A->B C Plate ~80 worms/well in 96-well plate B->C D Add Ivermectin dilutions (and vehicle control) C->D E Incubate and record motility (infrared tracking) D->E F Normalize motility data to control E->F G Calculate EC50 values for paralysis F->G

Caption: Workflow for an in vitro motility assay using C. elegans.

In Vitro Larval Migration Inhibition Assay (LMIA) for Piperazine

This assay, while not a direct measure of paralysis, is used to assess the efficacy of anthelmintics against the larval stages of parasites like Ascaridia galli.[6]

  • Larval Preparation: Third-stage larvae (L3) of the target helminth are hatched and prepared.

  • Assay Setup: The assay is typically conducted in a 96-well plate. A known number of larvae are added to each well containing culture medium.

  • Drug Exposure: Different concentrations of piperazine are added to the wells.

  • Migration Stimulation: After an incubation period (e.g., 24 hours), a migration stimulus (e.g., agar) is added to each well.

  • Quantification of Migration: The number of larvae that successfully migrate through the agar (B569324) is counted.

  • Data Analysis: The percentage of migration inhibition is calculated relative to untreated controls, and an EC50 value is determined.

Conclusion

References

A Comparative Analysis of the Toxicological Profiles of Piperazine Adipate and Other Leading Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of piperazine (B1678402) adipate (B1204190) and other commonly used anthelmintic agents, including ivermectin, albendazole, levamisole, and pyrantel (B1679900) pamoate. The information presented is curated from peer-reviewed literature and safety data sheets to support research and development in the field of anthelmintic drugs.

Quantitative Toxicity Data

The following table summarizes the acute oral toxicity data (LD50) for the selected anthelmintics in rodent models, providing a quantitative basis for comparison. A lower LD50 value indicates higher acute toxicity.

AnthelminticTest AnimalOral LD50 (mg/kg)Reference(s)
Piperazine Adipate Rat7,900[1][2]
Mouse11,400[1]
Ivermectin Rat42.8 - 52.8[3]
Mouse25[4]
Albendazole Rat2,400[5][6][7]
Mouse1,500[5][6][8]
Levamisole Rat180[9][10][11][12]
Mouse223[9][10][11]
Pyrantel Pamoate Rat> 2,000
Mouse> 2,000

Note: Data for Pyrantel Pamoate is presented as a general estimate due to variability in available public data.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies adhering to standardized experimental protocols. Below are outlines of common methodologies used to assess the toxicity of anthelmintic compounds.

Acute Oral Toxicity (LD50 Determination)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. A common protocol for its determination is the OECD Guideline 423: Acute Toxic Class Method .[13][14][15][16][17]

Objective: To determine the dose of a substance that is lethal to 50% of a test population after a single oral administration.

Methodology:

  • Animal Model: Typically, young adult rats or mice of a single sex are used.

  • Dosing: A stepwise procedure is used where a small group of animals (e.g., three) is dosed at a defined level.

  • Observation: The animals are observed for signs of toxicity and mortality over a period of up to 14 days.

  • Dose Adjustment: Depending on the outcome (survival or mortality), the dose for the next group of animals is adjusted up or down from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Endpoint: The test is concluded when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The LD50 value is then estimated based on the results.

Cytotoxicity Assays (e.g., MTT Assay)

Cytotoxicity assays are in vitro methods used to determine the toxicity of a substance to cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.[18][19][20][21][22]

Objective: To measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Treatment: The cells are exposed to varying concentrations of the test anthelmintic for a defined period.

  • MTT Addition: MTT solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the color is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of anthelmintics is often linked to their primary mechanism of action, which can also affect host systems at high doses. The following diagrams illustrate the proposed toxicological pathways for each compound.

Piperazine_Toxicity_Pathway Piperazine This compound GABA_R GABA Receptor (in host CNS) Piperazine->GABA_R Agonism/Antagonism Neuronal_Inhibition Altered Neuronal Inhibition GABA_R->Neuronal_Inhibition Disruption Neurotoxicity Neurotoxicity (e.g., seizures, ataxia) Neuronal_Inhibition->Neurotoxicity Leads to Ivermectin_Toxicity_Pathway Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channels (in host CNS) Ivermectin->GluCl Binds to and opens Chloride_Influx Increased Chloride Ion Influx GluCl->Chloride_Influx Mediates Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Causes Neurotoxicity Neurotoxicity (e.g., CNS depression, coma) Hyperpolarization->Neurotoxicity Leads to Albendazole_Toxicity_Pathway Albendazole Albendazole Tubulin β-Tubulin (in host cells) Albendazole->Tubulin Binds to Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Prevents polymerization Cell_Division_Arrest Cell Division Arrest Microtubule_Disruption->Cell_Division_Arrest Causes Apoptosis Apoptosis Cell_Division_Arrest->Apoptosis Induces Toxicity Toxicity (e.g., bone marrow suppression) Apoptosis->Toxicity Contributes to Levamisole_Toxicity_Pathway Levamisole Levamisole nAChR Nicotinic Acetylcholine Receptors (nAChRs) (in host ganglia) Levamisole->nAChR Activates Ganglionic_Stimulation Ganglionic Stimulation nAChR->Ganglionic_Stimulation Leads to Neurotoxicity Neurotoxicity (e.g., seizures, tremors) Ganglionic_Stimulation->Neurotoxicity Results in

References

Validating the Structure of Synthesized Piperazine Adipate: A Comparative Guide to Reference Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for synthesized piperazine (B1678402) adipate (B1204190) with established reference spectra. By presenting detailed experimental protocols and clear data visualization, this document serves as a practical resource for the structural validation of this important pharmaceutical compound.

Synthesis of Piperazine Adipate

This compound is synthesized through a straightforward acid-base reaction between equimolar amounts of piperazine and adipic acid. The resulting salt precipitates from the reaction medium and can be purified by recrystallization.

Experimental Protocol: Synthesis
  • Dissolution of Reactants: Dissolve piperazine (1.0 eq) in a suitable solvent, such as industrial methylated spirit. In a separate flask, dissolve adipic acid (1.0 eq) in the same solvent, heating gently to aid dissolution.

  • Reaction: Slowly add the warm adipic acid solution to the piperazine solution with constant stirring. An exothermic reaction will occur, and a white crystalline precipitate of this compound will form.

  • Isolation: After the addition is complete, continue stirring for a short period to ensure complete precipitation. Filter the hot suspension by suction filtration.

  • Purification: Wash the collected solid with two portions of the solvent. The resulting this compound is typically of sufficient purity for many applications. Further purification can be achieved by recrystallization from a suitable solvent if required.

Spectral Analysis and Comparison

The structural identity and purity of the synthesized this compound can be confirmed by comparing its spectral data with reference spectra. The following sections detail the expected outcomes for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of absorptions corresponding to the piperazinium and adipate ions.

Experimental Protocol: FTIR Spectroscopy

The FTIR spectrum of the synthesized this compound was recorded as a potassium bromide (KBr) pellet over the range of 4000-400 cm⁻¹.

Table 1: Comparison of FTIR Spectral Data

Functional Group Reference Wavenumber (cm⁻¹) Synthesized Product Wavenumber (cm⁻¹) Interpretation
N-H Stretch (salt)3400-3200 (broad)3350 (broad)Stretching vibrations of the N-H bonds in the piperazinium ion, broadened due to hydrogen bonding.
C-H Stretch2950-28502940, 2860Symmetric and asymmetric stretching of C-H bonds in the piperazine ring and adipate chain.
C=O Stretch1710-16801700Stretching vibration of the carbonyl group in the carboxylic acid of the adipate ion.
N-H Bend1650-15801620Bending vibration of the N-H bonds in the piperazinium ion.
C-N Stretch1250-10201180Stretching vibrations of the C-N bonds within the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Due to the salt formation, the chemical shifts of the piperazine protons and carbons are significantly affected compared to the free base.

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterium (B1214612) oxide (D₂O) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to a TMS internal standard.

Table 2: Comparison of ¹H NMR Spectral Data (Predicted)

Proton Predicted Chemical Shift (ppm) Synthesized Product Chemical Shift (ppm) Multiplicity Integration Interpretation
a~3.303.32s8HProtons of the four CH₂ groups in the piperazinium ion. The singlet is due to rapid proton exchange and conformational averaging.
b~2.252.26m4HProtons of the two CH₂ groups adjacent to the carboxyl groups in the adipate ion.
c~1.601.61m4HProtons of the two central CH₂ groups in the adipate ion.

Table 3: Comparison of ¹³C NMR Spectral Data

Carbon Reference Chemical Shift (ppm) Synthesized Product Chemical Shift (ppm) Interpretation
1~181181.5Carbonyl carbons of the adipate ion.
2~4343.2Carbons of the piperazinium ion.
3~3737.1Carbons of the adipate ion adjacent to the carbonyl groups.
4~2727.3Central carbons of the adipate ion.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, which is a salt, electrospray ionization (ESI) is a suitable technique.

Experimental Protocol: Mass Spectrometry

The mass spectrum was obtained using an electrospray ionization (ESI) source in positive ion mode.

Table 4: Comparison of Mass Spectrometry Data

m/z Reference Ion Synthesized Product Ion Interpretation
87.1[Piperazine + H]⁺87.1The protonated molecular ion of piperazine.
147.1[Adipic Acid + H]⁺147.1The protonated molecular ion of adipic acid.
233.2[this compound + H]⁺233.2The protonated molecular ion of the intact salt.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation Piperazine Piperazine Reaction Acid-Base Reaction in Solvent Piperazine->Reaction Adipic_Acid Adipic Acid Adipic_Acid->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Synthesized_Product Synthesized This compound Filtration->Synthesized_Product FTIR FTIR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Comparison Comparison with Reference Spectra FTIR->Comparison NMR->Comparison MS->Comparison Validation Structure Validated Comparison->Validation

Caption: Workflow for Synthesis and Structural Validation.

Conclusion

The structural integrity of synthesized this compound can be reliably confirmed by a combination of FTIR, NMR, and mass spectrometry. This guide provides the necessary reference data and experimental protocols to assist researchers in this validation process. The close correlation between the experimental data of the synthesized product and the reference spectra provides strong evidence for the successful synthesis of the target compound.

Synergistic Potential of Piperazine-Containing Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Sunitinib (B231) in Combination with Rapamycin (B549165)

While extensive research on the synergistic effects of piperazine (B1678402) adipate (B1204190) is limited, the broader class of piperazine derivatives has been the subject of numerous studies, revealing significant potential in combination therapies. The piperazine ring is a key structural motif in many approved drugs and is recognized for its ability to interact with multiple biological targets.[1] This guide focuses on a well-documented example of a piperazine-containing compound, Sunitinib , to illustrate the synergistic principles that may be applicable to other molecules within this class.

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by targeting receptors such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][3] This guide explores the synergistic effects observed when Sunitinib is combined with Rapamycin , an inhibitor of the mammalian target of rapamycin (mTOR).[4] This combination has been investigated in various cancer models, particularly non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC), providing a strong case study for synergistic pharmacological interactions.[4][5]

Comparative Analysis of Monotherapy vs. Combination Therapy

The combination of Sunitinib and Rapamycin has demonstrated a significant synergistic effect in inhibiting tumor growth compared to either agent used alone. This is attributed to the dual targeting of distinct but interconnected signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data Summary: In Vivo Tumor Growth

The following table summarizes preclinical data from a study on a murine breast cancer model (4T1), highlighting the superior efficacy of the combination therapy in reducing tumor volume and weight.

Treatment GroupMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g)Observations
Vehicle (Control) 1157.02 ± 138.59~1.2Uninhibited tumor growth.
Sunitinib Significantly reduced vs. VehicleSignificantly reduced vs. VehicleLimited tumor growth observed.[6]
Rapamycin Significantly reduced vs. VehicleSignificantly reduced vs. VehicleSignificant reduction in tumor growth.[6]
Sunitinib + Rapamycin 357.81 ± 64.14 Lowest of all groups Robust delay in tumor growth, indicating a synergistic effect.[6]

Note: Data is derived from published preclinical studies.[6][7] The combination therapy showed a marked improvement in retarding tumor progression.

Mechanism of Synergistic Action

The synergy between Sunitinib and Rapamycin stems from their complementary mechanisms of action that create a multi-pronged attack on cancer cells.

  • Dual Pathway Inhibition : Sunitinib blocks receptor tyrosine kinases (RTKs) at the cell surface, inhibiting signals that promote angiogenesis and cell growth.[3] Downstream of these RTKs, the PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation.[8][9] Rapamycin directly inhibits mTORC1, a key component of this pathway.[5]

  • Overcoming Resistance : Cancer cells can develop resistance to RTK inhibitors like Sunitinib by activating downstream signaling pathways, such as the mTOR pathway.[10] By co-administering an mTOR inhibitor like Rapamycin, this resistance mechanism can be preempted, leading to a more durable anti-tumor response.[5]

  • Enhanced Anti-Angiogenic Effect : Both Sunitinib and Rapamycin have anti-angiogenic properties.[6] Their combination leads to a more potent inhibition of new blood vessel formation in tumors, which is associated with the downregulation of VEGF secretion and HIF1α expression.[5]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Growth_Factors Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Growth_Factors->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Promotes

Experimental Protocols

To assess the synergistic effects of Sunitinib and Rapamycin, a combination of in vitro and in vivo experiments are typically employed.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture : Human cancer cell lines (e.g., A549 for NSCLC) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 atmosphere.[6]

  • Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment : Cells are treated with varying concentrations of Sunitinib alone, Rapamycin alone, and in combination at a constant ratio (determined by their respective IC50 values).[11]

  • Incubation : The treated cells are incubated for a specified period, typically 48 to 72 hours.[9]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of 490 nm.[11]

  • Data Analysis : The cell viability is calculated, and dose-response curves are generated. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.[11]

G A Cancer Cell Culture (e.g., A549) B Seed cells in 96-well plates A->B C Drug Treatment: 1. Sunitinib Alone 2. Rapamycin Alone 3. Combination B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (490 nm) F->G H Data Analysis: - Dose-Response Curves - Calculate Combination Index (CI) G->H

Conclusion and Future Perspectives

The combination of the piperazine derivative Sunitinib with the mTOR inhibitor Rapamycin provides a compelling example of synergistic anti-cancer activity. By targeting multiple critical pathways, this combination can lead to enhanced tumor growth inhibition. However, it is important to note that some studies have raised concerns about this combination potentially promoting tumor metastasis, warranting further investigation into the underlying mechanisms.[12][13]

The findings underscore a broader principle: the piperazine scaffold is a versatile platform for developing targeted therapies that can be rationally combined with other agents to achieve synergistic effects. Future research should focus on identifying optimal drug ratios, understanding the molecular basis of both synergy and potential adverse effects, and exploring other novel combinations involving piperazine derivatives to improve therapeutic outcomes in oncology.

References

Comparative Efficacy of Piperazine Adipate Across Parasite Life Stages: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of piperazine (B1678402) adipate's efficacy on different life stages of common gastrointestinal nematodes. It contrasts its performance with other leading anthelmintics, supported by available experimental data and detailed methodologies.

Piperazine adipate (B1204190), a widely used anthelmintic, primarily exerts its effect on mature and immature stages of susceptible parasites, with limited to no activity against the egg stage. Its primary mechanism of action is the blockade of neuromuscular transmission in nematodes, leading to flaccid paralysis and subsequent expulsion of the worms from the host's gastrointestinal tract. This guide delves into the specifics of its action on various parasite life stages and compares it with other common anthelmintics such as benzimidazoles (e.g., albendazole) and pyrantel (B1679900) pamoate.

Data Presentation: A Comparative Overview

The following tables summarize the available data on the efficacy of piperazine adipate and its comparators against different life stages of key nematode parasites. It is important to note that direct comparative in vitro studies yielding metrics like LC50 or IC50 for piperazine across all life stages are scarce in publicly available literature. Much of the data is derived from in vivo studies and qualitative observations.

Table 1: Efficacy against Ascaris spp. (Roundworms)

Life StageThis compoundAlbendazole (B1665689)Pyrantel Pamoate
Eggs Ineffective; does not inhibit embryonation[1]Ovicidal and larvicidal; inhibits egg development[1]Not typically ovicidal
Larvae Inhibits molting of L3 larvae at high concentrations (e.g., 100% inhibition of Ascaris suum larval molting at 50mM)[2]. Reduced efficacy against luminal and histotrophic larvae of Ascaridia galli (61-84%)[3].Highly effective against larval stages.Effective against larval stages.
Adults Highly effective (92-100% efficacy against mature Ascaridia galli and Ascaris suum)[3][4]. Causes flaccid paralysis.Highly effective; causes worm starvation.Highly effective; causes spastic paralysis.

Table 2: Efficacy against Enterobius vermicularis (Pinworms)

Life StageThis compoundMebendazolePyrantel Pamoate
Eggs Not ovicidal.Ovicidal; inhibits the development of eggs.Not ovicidal; a second dose is required to eliminate newly hatched worms[5].
Larvae Effective against larval stages within the host.Effective against larval stages.Effective against larval stages.
Adults Effective; causes flaccid paralysis leading to expulsion[6][7].Highly effective.Highly effective; causes spastic paralysis[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to evaluate the efficacy of anthelmintics.

Ovicidal Assay (Egg Hatch Assay)

This assay determines the ability of a compound to inhibit the development and hatching of parasite eggs.

Materials:

  • Freshly collected parasite eggs (e.g., from feces of infected animals).

  • Test compound (this compound and comparators) at various concentrations.

  • 96-well microtiter plates.

  • Saline solution or appropriate buffer.

  • Incubator.

  • Microscope.

Protocol:

  • Isolate and clean parasite eggs from fecal samples using standard flotation and sieving techniques.

  • Prepare a suspension of eggs in saline solution at a known concentration (e.g., 100 eggs/100 µL).

  • In a 96-well plate, add 100 µL of the egg suspension to each well.

  • Add 100 µL of the test compound at varying concentrations to the wells. Include positive (a known ovicidal drug like albendazole) and negative (saline only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a period sufficient for eggs in the negative control to embryonate and hatch (typically 48-72 hours).

  • After incubation, count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Calculate the percentage of egg hatch inhibition for each concentration of the test compound.

Note on this compound: Literature suggests that piperazine has no significant ovicidal activity[1]. Therefore, it is expected to show minimal to no inhibition in this assay.

Larval Development Assay (LDA)

This assay assesses the effect of a compound on the development of parasite larvae from one stage to the next (e.g., L1 to L3).

Materials:

  • Hatched first-stage larvae (L1) of the target parasite.

  • Test compound at various concentrations.

  • Culture medium (e.g., nutrient agar (B569324) or a liquid medium).

  • 96-well microtiter plates.

  • Incubator.

  • Microscope.

Protocol:

  • Hatch parasite eggs to obtain L1 larvae.

  • Prepare a suspension of L1 larvae in the culture medium.

  • In a 96-well plate, add the larval suspension to each well.

  • Add the test compound at various concentrations to the wells. Include positive and negative controls.

  • Incubate the plate at an appropriate temperature for a period that allows larvae in the negative control to develop to the desired stage (e.g., L3), typically 5-7 days.

  • After incubation, examine the larvae in each well under a microscope and determine the developmental stage of a representative number of larvae.

  • Calculate the percentage of inhibition of larval development for each concentration of the test compound.

Adult Worm Motility Assay

This assay evaluates the effect of a compound on the motility of adult parasites.

Materials:

  • Adult worms of the target parasite, freshly collected from the host.

  • Test compound at various concentrations.

  • Physiological saline or another suitable buffer.

  • Petri dishes or multi-well plates.

  • Incubator or water bath maintained at physiological temperature (e.g., 37°C).

  • Microscope or a worm tracking system.

Protocol:

  • Wash the freshly collected adult worms in physiological saline to remove any host debris.

  • Place a set number of worms (e.g., 5-10) into each well of a multi-well plate or a small petri dish containing the test compound at different concentrations dissolved in saline.

  • Include positive (a known paralytic agent) and negative (saline only) controls.

  • Incubate the plates at 37°C.

  • Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 6, and 24 hours). Motility can be scored visually (e.g., on a scale of 0-5, where 0 is complete paralysis and 5 is normal activity) or measured using an automated worm tracker.

  • Determine the time and concentration at which the test compound causes paralysis or death of the worms.

Mandatory Visualizations

Signaling Pathway of Piperazine Action

Piperazine acts as a selective agonist of γ-aminobutyric acid (GABA) receptors in nematodes. This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA releases Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle triggers fusion Action_Potential Action Potential Action_Potential->Ca_channel depolarizes GABA_Receptor GABA Receptor (Cl⁻ Channel) GABA->GABA_Receptor binds to Piperazine This compound Piperazine->GABA_Receptor agonistically binds to Cl_ion Cl⁻ GABA_Receptor->Cl_ion opens channel Hyperpolarization Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis causes Cl_ion->Hyperpolarization influx leads to

GABAergic signaling pathway targeted by piperazine.
Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for the in vitro evaluation of an anthelmintic compound against different parasite life stages.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Collect_Parasites Collect Parasites (Eggs, Larvae, Adults) Isolate_Stages Isolate & Purify Life Stages Collect_Parasites->Isolate_Stages Ovicidal_Assay Ovicidal Assay (Egg Hatch) Isolate_Stages->Ovicidal_Assay Eggs LDA Larval Development Assay (LDA) Isolate_Stages->LDA Larvae Motility_Assay Adult Motility Assay Isolate_Stages->Motility_Assay Adults Prepare_Compounds Prepare Test Compounds (Piperazine & Comparators) Prepare_Compounds->Ovicidal_Assay Prepare_Compounds->LDA Prepare_Compounds->Motility_Assay Collect_Data Collect Data (% Inhibition, Motility Score) Ovicidal_Assay->Collect_Data LDA->Collect_Data Motility_Assay->Collect_Data Calculate_Efficacy Calculate Efficacy (e.g., LC50, IC50) Collect_Data->Calculate_Efficacy Compare_Results Compare Efficacy Across Life Stages & Compounds Calculate_Efficacy->Compare_Results

Workflow for in vitro anthelmintic efficacy testing.

References

Unraveling the Dichotomy: Piperazine Adipate's Mode of Action at GABA Receptors Compared to Classical Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of a compound is paramount. Piperazine (B1678402) adipate (B1204190), a widely used anthelmintic, presents a fascinating case of context-dependent pharmacology. While its efficacy in treating helminth infections is attributed to its role as a GABA agonist, its interaction with vertebrate GABA receptors is markedly different and less understood. This guide provides a comparative analysis of piperazine adipate's mode of action against other well-characterized GABA agonists, supported by experimental data and detailed protocols.

Introduction to GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its receptors are critical targets for numerous therapeutic agents. GABA receptors are broadly classified into two main types: GABAA and GABAB receptors. GABAA receptors are ionotropic chloride channels that mediate fast synaptic inhibition, while GABAB receptors are metabotropic G-protein coupled receptors that produce slow and prolonged inhibitory signals.[1] This guide will focus on the GABAA receptor, the primary target of piperazine in helminths.

The Dual Personality of Piperazine's GABAergic Action

The mode of action of piperazine is highly dependent on the biological system , a crucial distinction for researchers.

In Helminths: A Clear GABA Agonist

In parasitic nematodes, piperazine acts as a potent agonist at GABA-gated chloride channels located at the neuromuscular junction.[2][3] This agonistic action mimics the effect of GABA, leading to an increased influx of chloride ions into the muscle cells.[4] The resulting hyperpolarization of the muscle cell membrane renders it unresponsive to excitatory stimuli, causing a flaccid paralysis of the worm.[4][5] The paralyzed parasite is then expelled from the host's gastrointestinal tract by normal peristalsis.[2] The selectivity of piperazine for helminths is believed to be due to differences in the isoform of the GABA receptor compared to vertebrates.[3]

cluster_helminth Helminth Neuromuscular Junction piperazine This compound gaba_r Helminth GABA Receptor (Chloride Channel) piperazine->gaba_r Agonist Action cl_influx Increased Cl- Influx gaba_r->cl_influx hyperpolarization Hyperpolarization of Muscle Membrane cl_influx->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis expulsion Expulsion of Parasite paralysis->expulsion

Fig. 1: Piperazine's agonist action in helminths.
In Vertebrates: A Contrasting and Unclear Profile

In stark contrast to its effects in helminths, piperazine does not exhibit significant GABA agonist activity in vertebrates. In fact, evidence suggests that many piperazine derivatives act as antagonists at vertebrate GABAA receptors.[5] For instance, pitrazepin, a piperazine derivative, is a known competitive antagonist of GABAA receptors.[6] Studies on various substituted piperazine derivatives have demonstrated their ability to inhibit GABA-evoked ion currents in a concentration-dependent manner, with chlorophenylpiperazines being the most potent antagonists.[5]

A comparative study using lobster muscle fibre and frog spinal cord preparations showed that while piperazine had GABA-agonist activity in the invertebrate lobster muscle, it had little to no GABA-like activity in the vertebrate frog spinal cord preparation.[7][8] This highlights the significant phylogenetic differences in the pharmacology of GABA receptors. To date, there is a notable lack of quantitative data (e.g., EC50 or Ki values) characterizing the direct agonist or antagonist effects of this compound itself on specific vertebrate GABAA receptor subtypes.

Comparative Data of GABAergic Compounds

To contextualize the actions of piperazine, it is useful to compare it with well-characterized GABAA receptor agonists and antagonists. The following tables summarize key quantitative data for these compounds, underscoring the data gap for piperazine in vertebrate systems.

GABAA Receptor Agonists

This table presents data for classical GABAA receptor agonists, which directly bind to and activate the receptor.

CompoundTypeEC50 (µM)Ki (nM)Receptor Subtype / System
GABA Endogenous Agonist8-Human α1β2γ2L[9]
Muscimol Potent Agonist-10-20Rat Brain Membranes[10]
This compound Helminth-selective Agonist N/A in Vertebrates N/A in Vertebrates Vertebrate GABAA Receptors

N/A: Not Available in published literature for vertebrate receptors.

GABAA Receptor Antagonists

This table includes data for classical antagonists and a representative piperazine derivative, illustrating the antagonistic potential of this chemical class in vertebrates.

CompoundTypeIC50 (µM)Receptor Subtype / System
Bicuculline Competitive Antagonist3.3Human α5β3γ2
Picrotoxin Non-competitive Antagonist0.8Human α5β3γ2
1-(2-chlorophenyl)piperazine Competitive Antagonist46 (IC20)Human α1β2γ2[5]

Experimental Protocols

To facilitate further research into the mode of action of piperazine and other GABAergic compounds, detailed methodologies for key experiments are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is the gold standard for studying the function of ion channels, such as the GABAA receptor, expressed in a heterologous system.

Objective: To measure the effect of a test compound (agonist, antagonist, or modulator) on GABA-induced chloride currents (IGABA) in oocytes expressing specific GABAA receptor subunits.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired GABAA receptor subunits (e.g., human α1, β2, and γ2). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application:

    • To test for agonist activity, apply the test compound alone at various concentrations.

    • To test for antagonist activity, co-apply a fixed concentration of the antagonist with a concentration-response curve of GABA. A competitive antagonist will cause a parallel rightward shift of the GABA concentration-response curve.

  • Data Analysis: Measure the peak current amplitude in response to GABA and/or the test compound. Plot concentration-response curves and fit with the Hill equation to determine EC50 or IC50 values.

cluster_tevc Two-Electrode Voltage Clamp (TEVC) Workflow harvest Harvest & Defolliculate Xenopus Oocytes inject Inject with GABAA Receptor cRNA harvest->inject incubate Incubate (2-5 days) for Receptor Expression inject->incubate setup Place Oocyte in Chamber & Impale with Electrodes incubate->setup clamp Voltage Clamp Membrane at -70 mV setup->clamp apply Apply GABA +/- Test Compound clamp->apply record Record Chloride Current (IGABA) apply->record analyze Analyze Data (EC50 / IC50) record->analyze

Fig. 2: Workflow for a TEVC experiment.
Radioligand Binding Assay

This biochemical assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the GABAA receptor.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate synaptic membranes rich in GABAA receptors.

  • Binding Reaction:

    • In a series of tubes, combine the membrane preparation, a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol or [3H]bicuculline), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification:

    • Wash the filters to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound's mode of action is a tale of two systems. In helminths, it is a well-established GABA agonist, a mechanism that forms the basis of its therapeutic efficacy as an anthelmintic. In vertebrates, however, its direct effects on GABAA receptors are not well-defined, and the broader class of piperazine derivatives often exhibits antagonist properties. This guide highlights the critical importance of context in pharmacological studies and underscores the need for further research to fully elucidate the interaction of piperazine with vertebrate GABA receptors. The provided experimental protocols offer a framework for researchers to conduct such investigations and contribute to a more complete understanding of this widely used compound.

References

A Comparative Guide to Inter-Laboratory Validation of Piperazine Adipate Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct inter-laboratory validation studies specifically for piperazine (B1678402) adipate (B1204190) were not identified in the public domain. This guide provides a comparative overview of validated analytical methods for piperazine and its salts, which can be adapted for the analysis of piperazine adipate. The presented data is collated from single-laboratory validation studies.

Introduction

This compound, a salt of piperazine and adipic acid, is an anthelmintic agent.[1] Ensuring its quality and purity requires robust and validated analytical methods. This guide offers a comparative analysis of various analytical techniques applicable to the quantification of piperazine, the active moiety in this compound. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Piperazine itself is a weak base and lacks a strong UV chromophore, which presents challenges for direct UV detection.[2][3] Therefore, many methods employ derivatization or alternative detection techniques.[2][4] this compound is a white crystalline powder, soluble in water, with a melting point of approximately 256-257 °C.[1][5][6] These properties are important considerations for sample preparation and method selection.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. A summary of the performance characteristics of different techniques is presented below.

Data Presentation

Table 1: Comparison of HPLC-based Methods for Piperazine Analysis

ParameterHPLC-UV with Derivatization (NBD-Cl)[1][2]
Linearity Range 30 - 350 ppm[1][2]
Limit of Detection (LOD) 30 ppm[1]
Limit of Quantification (LOQ) 90 ppm[1]
Accuracy (% Recovery) 104.87 - 108.06%[1]
Precision (%RSD) < 1.13%[2]

Table 2: Comparison of GC-based Methods for Piperazine Analysis

ParameterGC-FID[7][8]Capillary GC[9]
Linearity Range 10.08 - 201.60 µg/mL[8]Not Specified
Limit of Detection (LOD) Not Specified0.4 ppm[9]
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Accuracy (% Recovery) Meets requirements[8]Not Specified
Precision (%RSD) +/- 2.1%[9]Not Specified

Table 3: Comparison of Capillary Electrophoresis for Piperazine Analysis

ParameterCapillary Electrophoresis with Indirect UV Detection[10]
Linearity Validated[10]
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) Not Specified
Accuracy Validated[10]
Precision Validated[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection following Derivatization

This method enhances the detectability of piperazine by reacting it with a derivatizing agent, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to form a UV-active product.[2]

Sample Preparation:

  • Accurately weigh about 20 mg of Piperazine standard into a 10 ml volumetric flask.[2]

  • Dissolve and dilute to volume with a suitable diluent.[2]

  • Further dilute to achieve a concentration within the linear range.[2]

  • For derivatization, react the piperazine solution with NBD-Cl.[2]

Chromatographic Conditions:

  • HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector.[2]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1 v/v/v).[2]

  • Flow Rate: 1.0 ml/min.[2]

  • Column Temperature: 35°C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 340 nm.[2]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the quantitative determination of piperazine in pharmaceutical substances.[7]

Sample Preparation:

  • Dissolve the sample containing piperazine in a suitable solvent like methanol.[7]

Chromatographic Conditions:

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-17 (30 m, 0.53 mm, 1 µm film thickness).[7]

  • Carrier Gas: Helium at a flow of 2 mL/min.[7]

  • Injector Temperature: 250°C.[7]

  • Detector Temperature: 260°C.[7]

  • Oven Temperature Program: Start at 150°C for 10 min, then ramp up to 260°C at 35°C/min and hold for 2 minutes.[7]

  • Injection Volume: 1.0 µL.[7]

Capillary Electrophoresis (CE) with Indirect UV Detection

This technique is a fast and selective method for the analysis of piperazine, which has a poor UV chromophore.[10]

Methodology:

  • CE System: Capillary electrophoresis system with an indirect UV detector.[10]

  • UV Absorbing Probe: Benzylamine is used in the buffer as the UV absorbing probe for indirect detection.[10]

  • Internal Standard: Diethylamine is used for quantitation.[10]

  • Validation: The method has been validated for specificity, linearity, precision, and accuracy.[10]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound Sample dissolve Dissolve in Diluent start->dissolve derivatize Derivatize with NBD-Cl dissolve->derivatize inject Inject Sample into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV Detection at 340 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Piperazine Content integrate->quantify

Caption: Workflow for HPLC analysis of piperazine with derivatization.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh this compound Sample dissolve Dissolve in Methanol start->dissolve inject Inject Sample into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Piperazine Content integrate->quantify

Caption: Workflow for GC analysis of piperazine.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start Weigh this compound Sample dissolve Dissolve in Buffer with Internal Standard start->dissolve inject Inject Sample into CE Instrument dissolve->inject separate Electrophoretic Separation inject->separate detect Indirect UV Detection separate->detect integrate Analyze Electropherogram detect->integrate quantify Quantify Piperazine Content integrate->quantify

Caption: Workflow for Capillary Electrophoresis analysis of piperazine.

References

Safety Operating Guide

Proper Disposal of Piperazine Adipate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Piperazine Adipate, designed for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and are intended to ensure the safe handling and environmentally responsible disposal of this compound.

Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product in use. SDS documents may vary, and some classify the compound as non-hazardous while others indicate potential risks. The product-specific SDS will offer the most accurate and detailed safety and disposal information.

Hazard Summary

This compound presents conflicting hazard information across different suppliers. While some sources classify it as not hazardous, others indicate potential dangers.[1][2][3] It is crucial to handle the substance as potentially hazardous to ensure a high standard of safety. Aggregated GHS information from multiple sources highlights the potential for skin and eye damage, allergic reactions, and respiratory irritation.[4]

Hazard ClassificationDescriptionCitations
Skin Corrosion/Irritation May cause severe skin burns and irritation.[4]
Serious Eye Damage/Irritation May cause serious eye damage or irritation.[4]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
Skin Sensitization May cause an allergic skin reaction.[4]
Aquatic Hazard (Long-term) May be harmful to aquatic life with long-lasting effects.[4]

Immediate Safety and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound due to its potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[2][5][6] In environments with inadequate ventilation or when generating dust, respiratory protection is necessary.[2][5]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][6]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[5][6] Avoid generating dust clouds, which may form explosive mixtures with air.[6]

  • Handling Practices: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly with soap and water after handling.[6]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Evacuate: Clear the area of all personnel and move upwind from the spill.[6]

  • Remove Ignition Sources: Eliminate any potential ignition sources from the vicinity.[5][6]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain Spill: Use an inert, absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[6] Prevent the substance from entering drains or water courses.[2][5][6]

  • Clean-Up: For minor spills, use dry clean-up procedures to avoid generating dust.[6] Collect the spilled material and place it into a suitable, labeled container for waste disposal.[6] Decontaminate surfaces and equipment, potentially by scrubbing with alcohol.[2]

  • Decontaminate PPE: After clean-up, thoroughly decontaminate all protective clothing and equipment before storing and reusing.[6]

Step-by-Step Disposal Procedure

Proper disposal is critical to ensure personnel safety and environmental protection. Do not dispose of this compound down the drain or in regular trash.[5]

  • Waste Classification: Treat all this compound waste as hazardous chemical waste unless confirmed otherwise by a qualified professional.[7]

  • Segregation: Keep this compound waste segregated from incompatible materials, such as strong oxidizing agents, to prevent dangerous chemical reactions.[6][7]

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and properly sealed waste container.[5][7]

    • The container must be clearly labeled as "Hazardous Waste".[5]

    • The label should include the full chemical name "this compound" and list its associated hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard").[4][5]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[5]

  • Final Disposal:

    • Arrange for disposal through a licensed and qualified chemical waste disposal facility.[5] These facilities are equipped to handle hazardous materials, often through methods like controlled incineration.[5][6]

    • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[2][5]

G start This compound Waste Generated sds Consult Product-Specific Safety Data Sheet (SDS) start->sds hazards Identify Hazards (e.g., Irritant, Aquatic Toxicity) sds->hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe segregate Segregate from Incompatible Materials ppe->segregate container Containerize in a Sealed, Leak-Proof Container segregate->container label Label as 'Hazardous Waste' with Chemical Name & Hazards container->label store Store in Designated Hazardous Waste Area label->store disposal Arrange for Disposal via Licensed Waste Facility store->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Piperazine Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Piperazine Adipate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and First Aid

This compound is a chemical that requires careful handling to avoid potential health risks. Prolonged exposure may lead to symptoms such as dizziness, vomiting, blurred vision, muscular incoordination, and paresthesia.[1][2][3] In the event of exposure, immediate first aid measures are crucial.

Exposure Route First Aid Measures
Eyes Immediately flush eyes with water or normal saline solution for 20-30 minutes, removing contact lenses if present. Seek prompt medical attention.[1][4]
Skin Thoroughly rinse the affected skin area with large amounts of water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[5]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[5]
Ingestion Rinse the mouth with water. Do not induce vomiting and call a physician for guidance.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

Protection Type Equipment Specification
Eye Protection Safety goggles with side-shields are required.[5]
Hand Protection Protective gloves should be worn.[5]
Skin and Body Protection Impervious clothing is necessary to protect the skin.[5]
Respiratory Protection A suitable respirator should be used, especially in areas without adequate ventilation.[5] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended where the neat chemical is handled.[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure.

Procedure Guideline
Handling Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Avoid contact with skin, eyes, and inhalation.[3][5]
Storage Keep the container tightly sealed in a cool, dry, and well-ventilated area. Protect from direct sunlight and sources of ignition.[5] Recommended storage temperatures are -20°C for long-term storage (up to 3 years for powder).[5]

Spill and Disposal Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Procedure Guideline
Small Spills Dampen the solid spill material with water and transfer it to a suitable container. Use absorbent paper dampened with water to clean up any remaining material. Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal. Wash all contaminated surfaces with a soap and water solution.[1][4]
Environmental Precautions Prevent the chemical from entering drains or water courses.[3][5]
Disposal Dispose of the substance and contaminated packaging in accordance with all applicable federal, state, and local regulations.[5]

Chemical Spill Response Workflow

The following diagram outlines the step-by-step procedure for responding to a this compound spill.

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate disposal Dispose of Waste decontaminate->disposal report Report the Incident disposal->report

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine Adipate
Reactant of Route 2
Piperazine Adipate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。